Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODLWXAMPOHERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Executive Summary
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive technical overview of the synthetic pathways leading to tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, a valuable spirocyclic diamine intermediate. We will explore the predominant synthetic strategy centered on the reductive amination of a key ketone precursor, delve into the rationale behind experimental choices, and present detailed protocols. Alternative synthetic routes and the critical role of protecting group strategies are also discussed, offering researchers a robust framework for accessing this and related molecular architectures.
Introduction: The Significance of Spirocyclic Diamines in Drug Discovery
The exploration of novel chemical space is a cornerstone of drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules. Spirocycles, which contain two rings connected by a single common atom, epitomize this trend. The incorporation of a spirocyclic core imparts conformational rigidity and introduces novel vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties.
The 2-azaspiro[3.5]nonane framework, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, is of particular interest. When functionalized with an additional amino group, as in the target molecule, it becomes a versatile scaffold for constructing diverse compound libraries.[1] Such aryl-spirocyclic diamine derivatives have shown potential as multimodal monoaminergic compounds for applications like antidepressant drugs. This guide focuses on the synthesis of a key intermediate, where one amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering the other available for further chemical elaboration.
Chapter 1: Retrosynthetic Analysis and Primary Synthetic Strategy
The synthesis of this compound presents the dual challenge of constructing the spirocyclic core and selectively functionalizing the two nitrogen atoms. A logical retrosynthetic analysis points to the most efficient and widely adopted approach: the late-stage introduction of the C7-amino group.
Caption: Retrosynthetic analysis of the target diamine.
This analysis identifies two primary transformations:
-
Reductive Amination: The target primary amine can be formed from a corresponding ketone precursor. This is a robust and high-yielding reaction that is a cornerstone of amine synthesis.[2][3][4]
-
Spirocyclization: The core ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, must be synthesized. This step involves the construction of the unique spirocyclic system.
This strategy allows for the installation of the versatile amino group in the final step, preserving it from interference in earlier stages of the synthesis.
Chapter 2: Synthesis of the Key Ketone Intermediate
The cornerstone of the primary synthetic pathway is the efficient preparation of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . While multiple routes to azaspiro[3.5]nonane cores exist, a practical approach involves building the cyclohexane ring onto a pre-formed, protected azetidine ring.
Experimental Protocol: Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
This protocol is a representative synthesis based on established chemical principles for spirocycle formation.
Step 2.1: Boc Protection of 3-Azetidinone
-
To a solution of 3-azetidinone hydrochloride (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 equiv) and stir until the solid dissolves.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Step 2.2: Knoevenagel Condensation
-
In a flask equipped with a Dean-Stark apparatus, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in toluene.
-
Add piperidine (0.1 equiv) and acetic acid (0.1 equiv) as catalysts.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Cool the reaction, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the condensed product.
Step 2.3: Michael Addition and Dieckmann Cyclization
-
To a solution of the product from Step 2.2 (1.0 equiv) in ethanol, add ethyl acrylate (1.2 equiv) and a catalytic amount of sodium ethoxide.
-
Stir at room temperature for 8-12 hours.
-
Add a solution of sodium ethoxide (2.0 equiv) in ethanol and heat the mixture to reflux for 6-8 hours to effect the intramolecular Dieckmann condensation.
-
Cool the reaction and neutralize with aqueous HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Step 2.4: Hydrolysis and Decarboxylation
-
Reflux the crude product from Step 2.3 in a mixture of 6 M HCl and acetic acid for 12-24 hours.
-
Cool the reaction mixture and adjust the pH to ~9-10 with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, by column chromatography.
Chapter 3: The Reductive Amination Step: From Ketone to Amine
Reductive amination is a powerful, one-pot procedure for converting ketones or aldehydes into amines.[4] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[3][5]
Caption: Workflow for the reductive amination step.
Causality in Reagent Selection
The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine, they often lead to alcohol byproducts and poor yields.[5]
Milder, more selective reagents are preferred.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable under weakly acidic conditions (pH 3-4) required for imine formation and selectively reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an even milder and less toxic alternative. The electron-withdrawing acetate groups attenuate the hydride-donating ability of the reagent, making it highly selective for imines and aldehydes over ketones. It is often the reagent of choice for its safety and high yields.[2]
Experimental Protocol: Reductive Amination
-
Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 equiv) and ammonium acetate (5-10 equiv) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of 2 M NaOH solution until the pH is basic (~9-10).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound.
| Parameter | Condition | Rationale |
| Ammonia Source | Ammonium Acetate | Provides ammonia and acts as a buffer to maintain optimal pH for imine formation. |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the iminium ion intermediate over the starting ketone.[6] |
| Solvent | Methanol or Dichloroethane | Common solvents that effectively dissolve reactants and do not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
| pH | Weakly Acidic (~6-7) | Catalyzes imine formation without passivating the amine nucleophile. |
Table 1: Optimized Reaction Parameters for Reductive Amination.
Chapter 4: The Role of the Boc Protecting Group
The use of the tert-butyloxycarbonyl (Boc) group is a crucial element of the overall synthetic strategy. Protecting groups are essential in multi-step synthesis to mask a reactive functional group and prevent it from participating in unwanted side reactions.[7][8]
-
Protection: The secondary amine of the azetidine ring is protected early in the synthesis using di-tert-butyl dicarbonate (Boc₂O). This is a robust protection that is stable to the basic and reductive conditions employed in subsequent steps.[8]
-
Orthogonality: The Boc group is acid-labile. It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in methanol, without affecting other common protecting groups.[7] This selective deprotection is vital for the final stages of drug synthesis, where the newly revealed secondary amine can be further functionalized.
Conclusion
The synthesis of this compound is most effectively achieved through a convergent strategy culminating in a reductive amination. This pathway relies on the robust preparation of a key ketone intermediate, followed by a highly selective C-N bond formation using mild hydride reagents like sodium triacetoxyborohydride. The strategic use of the Boc protecting group ensures that the two amine functionalities can be orthogonally manipulated, making the final product an exceptionally valuable and versatile building block for the development of novel therapeutics in areas such as neuroscience and metabolic disorders.[9][10] This guide provides the foundational knowledge and practical protocols for researchers to confidently access this important molecular scaffold.
References
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Bingham, M., Okumura, M., & Sarlah, D. (2021). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
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Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]
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White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
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Tian, G., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
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National Institutes of Health. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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Physical and chemical properties of 2-Boc-7-amino-2-azaspiro[3.5]nonane
An In-Depth Technical Guide to 2-Boc-7-amino-2-azaspiro[3.5]nonane: Properties, Synthesis, and Applications in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds—a concept often termed "escaping from flatland"—has identified spirocyclic systems as privileged building blocks. This guide provides a comprehensive technical overview of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate , commonly known as 2-Boc-7-amino-2-azaspiro[3.5]nonane . We will explore its core physicochemical and chemical properties, discuss strategies for its synthesis and characterization, and illuminate its role as a versatile scaffold in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block in their discovery programs.
Molecular Identity and Physicochemical Properties
2-Boc-7-amino-2-azaspiro[3.5]nonane is a bifunctional molecule featuring a rigid spirocyclic core. This core consists of an azetidine ring fused with a cyclohexane ring at a single carbon center. The key functional groups are a primary amine on the cyclohexane ring and a Boc-protected secondary amine within the azetidine ring, providing two distinct points for chemical modification.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Common Synonym | 2-Boc-7-amino-2-azaspiro[3.5]nonane[1] |
| CAS Number | 1408075-19-3[1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₂[1][2] |
| Molecular Weight | 240.34 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N[1] |
Table 2: Physicochemical Properties
| Property | Value / Observation |
| Appearance | Typically an off-white solid or oil. An isomeric compound is described as a "Colorless to off-white (Solid-Liquid Mixture)". |
| Boiling Point | Predicted: 336.5 ± 42.0 °C (for isomer tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate)[3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), methanol, and dimethylformamide (DMF). Limited solubility in water is anticipated due to the large nonpolar hydrocarbon framework and Boc group. |
| Purity | Commercially available at high purity, often >97%. A certificate of analysis for a related isomer reports a purity of 99.81% by Gas Chromatography (GC). |
Spectroscopic Characterization
The structural identity and purity of 2-Boc-7-amino-2-azaspiro[3.5]nonane are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. The protons on the spirocyclic framework would appear as a series of complex multiplets in the aliphatic region (approx. 1.2-3.8 ppm). The protons of the primary amine (-NH₂) would typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and signals for the quaternary carbon of the tert-butyl group near 80 ppm. The spirocyclic carbon atom would be a key feature, alongside other aliphatic carbons of the two rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 241.19.
Caption: Molecular structure highlighting the core functional groups.
Chemical Properties and Reactivity
The synthetic utility of this molecule stems from its two distinct nitrogen functionalities, which can be addressed with orthogonal chemical strategies.
-
Primary Amine Reactivity: The 7-amino group is a primary amine, making it a potent nucleophile. It readily participates in a wide range of classical amine reactions, including:
-
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to furnish a secondary amine. This is a cornerstone of library synthesis in drug discovery.
-
-
Boc Group Deprotection: The 2-Boc group is a robust protecting group, stable to most basic, reductive, and mild acidic conditions. This stability allows for selective chemistry to be performed on the primary amine without affecting the azetidine nitrogen. The Boc group can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This unmasks the secondary amine, making it available for subsequent functionalization.
This dual reactivity makes the scaffold ideal for building complex molecules where different functionalities are introduced sequentially.
Caption: Reactivity workflow of the bifunctional scaffold.
Representative Synthetic Strategy
While multiple proprietary routes exist, a general and plausible synthetic approach can be conceptualized based on established methods for constructing spirocyclic systems. One such strategy involves the solid-phase synthesis of a related core, which highlights the efficiency and scalability required in drug discovery.[4]
Protocol: Solid-Phase Synthesis of a Related 7-Azaspiro[3.5]nonan-1-one Core
This protocol illustrates the logic of building the spirocycle on a solid support, which facilitates purification by simple filtration and washing steps.
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
Add a solution of a suitable piperidine building block, such as Fmoc-4-amino-1-Boc-piperidine, and a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Agitate the mixture for several hours to immobilize the building block onto the solid support.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. Causality: The trityl linker is acid-labile, allowing for final product cleavage under mild conditions that do not affect other acid-sensitive groups.
-
-
Fmoc-Deprotection and Acylation:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the piperidine nitrogen.[4]
-
Wash the resin thoroughly.
-
Couple a cyclobutane precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a peptide coupling agent like HATU in the presence of DIEA.[4] Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and ensures high yields.
-
-
Spirocyclization and Cleavage:
-
Induce an intramolecular Dieckmann condensation using a strong base like potassium tert-butoxide in THF at an elevated temperature (e.g., 60°C) to form the spirocyclic ketone.[4]
-
Perform decarboxylation by heating the resin in a mixture of DMSO and water.[4]
-
Cleave the final product from the resin using a mild acidic cocktail (e.g., 1-5% TFA in DCM).
-
Purify the cleaved product using reverse-phase HPLC.
-
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the 2-azaspiro[3.5]nonane scaffold is highly advantageous for improving the pharmacological profiles of drug candidates.[5] Rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Scaffold for Diverse Targets: Derivatives of the azaspiro[3.5]nonane core have been explored for a wide range of therapeutic targets. This includes G protein-coupled receptors (GPCRs) like GPR119 for metabolic disorders, viral proteases such as the SARS-CoV-2 main protease, and challenging oncology targets like the KRAS G12C mutant protein.[5][6]
-
Bioisosteric Replacement: Spirocyclic motifs are often used as bioisosteres for more common rings like piperidine or morpholine, offering a novel chemical space with distinct vectors for substitution and improved physicochemical properties.[7][8]
-
PROTAC Linkers: The defined geometry and bifunctional nature of this scaffold make it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).[9] A PROTAC linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and the linker's conformation is critical for inducing effective ubiquitination and degradation of the target protein.
Caption: Role as a central scaffold for diverse therapeutic applications.
Safety, Handling, and Storage
As a laboratory chemical, 2-Boc-7-amino-2-azaspiro[3.5]nonane requires careful handling. While specific data for this compound is limited, data from its close isomer (tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1239319-82-4) provides a useful surrogate for safety assessment.
-
Hazard Identification (based on isomer):
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage conditions are often under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[3]
Conclusion
2-Boc-7-amino-2-azaspiro[3.5]nonane is more than just a chemical intermediate; it is a powerful tool for the modern medicinal chemist. Its well-defined three-dimensional structure, combined with the orthogonal reactivity of its two amine functionalities, provides a robust and versatile platform for the synthesis of novel, potent, and selective drug candidates. By enabling the exploration of previously inaccessible chemical space, this scaffold is poised to continue making significant contributions to drug discovery programs across a multitude of disease areas.
References
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Protheragen. (n.d.). Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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CAS number 1408075-19-3 structural elucidation
An In-depth Technical Guide to the Structural Elucidation of CAS Number 1408075-19-3: tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Introduction
In the landscape of modern drug discovery, particularly in the development of novel modalities like Proteolysis Targeting Chimeras (PROTACs), the design and synthesis of unique three-dimensional scaffolds are of paramount importance. Spirocyclic systems, which feature two rings connected by a single common atom, offer rigid conformational constraint and novel exit vectors for chemical exploration. The compound identified by CAS number 1408075-19-3 is this compound, a molecule that combines an azetidine ring and a cyclohexane ring in a spirocyclic arrangement.[1] Its structure contains a primary amine for further functionalization and a tert-butyloxycarbonyl (Boc) protected secondary amine, making it a valuable building block.
This technical guide provides a comprehensive, first-principles approach to the de novo structural elucidation of this molecule. As a self-validating system, this workflow is designed for researchers, scientists, and drug development professionals, demonstrating how a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy can be synergistically employed to unambiguously determine the molecular formula, connectivity, and complete chemical structure of a novel small molecule.
Overall Elucidation Strategy
The structural confirmation of a previously uncharacterized compound requires a multi-faceted analytical approach. Our strategy is built on two pillars: Mass Spectrometry (MS) to establish the elemental composition and molecular weight, and a suite of one- and two-dimensional NMR experiments to piece together the atomic connectivity and define the complete molecular architecture. Each step is designed to provide orthogonal data that, when combined, leaves no ambiguity in the final structural assignment.
Part 1: Molecular Formula Determination via Mass Spectrometry
The foundational step in any structural elucidation is to determine the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy in the parts-per-million (ppm) range.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is selected to observe the protonated molecule, [M+H]⁺.
-
Acquisition Parameters:
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Internal Calibrant: Use a suitable reference standard (e.g., Leucine Enkephalin) to ensure high mass accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass.
Expected Results and Interpretation
For a compound with the formula C₁₃H₂₄N₂O₂, the expected accurate mass for the protonated molecule [M+H]⁺ is calculated as follows:
| Atom | Count | Mass (Da) | Total Mass (Da) |
| ¹²C | 13 | 12.000000 | 156.000000 |
| ¹H | 25 (24+1) | 1.007825 | 25.195625 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | [M+H]⁺ | 241.191603 |
The HRMS experiment should yield a prominent ion at m/z ≈ 241.1916. The high accuracy of the measurement (typically < 5 ppm error) allows for the unambiguous confirmation of the elemental formula C₁₃H₂₄N₂O₂, ruling out other potential combinations of atoms with the same nominal mass.
Tandem MS (MS/MS) for Initial Fragmentation Insights
Further structural clues can be obtained by subjecting the parent ion ([M+H]⁺) to collision-induced dissociation (CID). This experiment reveals characteristic fragmentation patterns. The Boc group is notoriously labile and its fragmentation is a key diagnostic marker.
Expected Fragmentation Pathways:
| Precursor Ion (m/z) | Neutral Loss | Fragment (m/z) | Interpretation |
| 241.19 | C₄H₈ (56.06) | 185.13 | Loss of isobutylene from the Boc group |
| 241.19 | C₅H₉O₂ (101.06) | 140.13 | Loss of the entire Boc group (as C₅H₉O₂ + H) |
| 241.19 | C₄H₉O (73.06) | 168.13 | Loss of the tert-butoxy group |
The observation of these specific losses provides strong evidence for the presence of a tert-butyl carbamate protecting group.
Part 2: Unraveling the Molecular Framework with NMR Spectroscopy
While MS provides the formula, NMR spectroscopy is required to determine the precise arrangement of atoms. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will be used to build the molecular structure piece by piece.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is often a good first choice for compounds of this polarity.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Acquire:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted NMR Data and Step-by-Step Interpretation
Structure with Atom Numbering: (A diagram of the structure with numbered atoms would be presented here for clarity)
1. ¹H NMR: Proton Inventory
The ¹H NMR spectrum provides the first look at the hydrogen environments.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6-3.8 | m | 4H | H1, H3 | Protons on the azetidine ring, adjacent to nitrogen. |
| ~2.9-3.1 | m | 1H | H7 | Methine proton attached to the carbon bearing the amino group. |
| ~1.8-2.0 | m | 4H | H5, H9 (axial/eq) | Cyclohexane protons adjacent to the spiro center. |
| ~1.45 | s | 9H | Boc -CH₃ | Nine equivalent protons of the tert-butyl group. |
| ~1.3-1.5 | m | 4H | H6, H8 (axial/eq) | Remaining cyclohexane protons. |
| ~1.2 (broad) | s | 2H | -NH₂ | Primary amine protons, often broad and exchangeable. |
2. ¹³C NMR and DEPT-135: The Carbon Skeleton
This provides a count of unique carbon atoms and their type (CH₃, CH₂, CH, or C).
| Predicted Shift (ppm) | DEPT-135 | Assignment | Rationale |
| ~155.0 | No signal | Boc C=O | Carbamate carbonyl carbon. |
| ~79.5 | No signal | Boc C(CH₃)₃ | Quaternary carbon of the Boc group. |
| ~55-60 | Negative | C1, C3 | Azetidine CH₂ carbons adjacent to nitrogen. |
| ~48.0 | Positive | C7 | CH carbon attached to the primary amine. |
| ~35-40 | Negative | C5, C9 | Cyclohexane CH₂ carbons adjacent to the spiro center. |
| ~38.0 | No signal | C4 | Spiro quaternary carbon. |
| ~28.5 | Positive | Boc -CH₃ | Methyl carbons of the Boc group. |
| ~25-30 | Negative | C6, C8 | Remaining cyclohexane CH₂ carbons. |
3. 2D COSY: Mapping ¹H-¹H Connections
The COSY spectrum reveals which protons are coupled (typically through 2-3 bonds), allowing us to trace out spin systems.
-
Key Insight: A clear correlation network will be observed connecting all the protons of the cyclohexane ring (H5 through H9). A separate, simpler correlation will be seen between the geminal protons on C1 and C3 of the azetidine ring. The lack of correlation between the azetidine protons and the cyclohexane protons confirms they are in separate ring systems.
4. 2D HSQC: Linking Protons to Carbons
This is a powerful experiment that directly correlates each proton signal with the carbon signal of the atom it is attached to.[2][3]
-
Key Insight: The HSQC spectrum allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For example, the proton signal at ~3.0 ppm (H7) will show a cross-peak to the carbon signal at ~48.0 ppm (C7). This pairing is essential before moving to the final step.
5. 2D HMBC: Assembling the Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key, revealing correlations between protons and carbons that are 2 or 3 bonds away.[3][4] This allows us to connect the isolated spin systems and confirm the placement of quaternary carbons.
-
Crucial Correlations for Final Proof:
-
Boc Group Confirmation: The protons of the Boc group (~1.45 ppm) will show a strong correlation to the quaternary carbon of the Boc group (~79.5 ppm) and the carbonyl carbon (~155.0 ppm).
-
Spiro Center Confirmation: This is the most critical piece of evidence.
-
The protons on the azetidine ring (H1, H3 at ~3.7 ppm) will show a 2-bond correlation to the spiro carbon (C4 at ~38.0 ppm).
-
The protons on the cyclohexane ring adjacent to the spiro center (H5, H9 at ~1.9 ppm) will also show a 2-bond correlation to the same spiro carbon (C4).
-
-
This "double-convergence" of correlations from protons in two different ring systems onto a single quaternary carbon is unambiguous proof of the spirocyclic junction.
-
Conclusion: A Self-Validating Structural Proof
By systematically integrating the data, a complete and validated structure emerges. HRMS provides the exact elemental formula, C₁₃H₂₄N₂O₂. The ¹H and ¹³C NMR spectra confirm the presence of the key functional groups (a Boc-protected amine and a primary amine) and the correct number of proton and carbon environments. The COSY spectrum delineates the connectivity within the individual azetidine and cyclohexane rings. The HSQC experiment rigorously links the proton and carbon frameworks. Finally, the HMBC spectrum provides the definitive long-range correlations that piece the entire structure together, most critically confirming the spirocyclic nature of the molecule. This logical, step-wise workflow ensures a high degree of confidence in the final structural assignment of CAS 1408075-19-3 as this compound.
References
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Scribd. HSQC and HMBC. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
American Elements. This compound. Available at: [Link]
Sources
Systematic IUPAC Nomenclature of Heterocyclic Spiro Compounds: A Case Study of a C13H24N2O2 Spiro-System
An In-Depth Technical Guide:
Abstract
Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. This structural rigidity often leads to enhanced target selectivity and improved pharmacokinetic properties. However, the structural complexity, especially in heterocyclic variants, necessitates a rigorous and systematic approach to nomenclature. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming spiro compounds. We will deconstruct these rules by systematically determining the IUPAC name for a representative complex heterocyclic molecule with the formula C13H24N2O2. Furthermore, this whitepaper outlines key experimental workflows for the synthesis and definitive structural elucidation of such compounds, providing a holistic view for the research professional.
Part 1: Foundational Principles of Spiro Nomenclature
The IUPAC nomenclature for spiro compounds provides a systematic framework for unambiguously naming these structurally unique molecules. The system is built upon identifying a parent hydrocarbon and then specifying the location of heteroatoms and substituents.
The Core Components of a Spiro Name
A spiro compound's name is constructed from three primary parts:
-
The 'spiro' prefix: This indicates the presence of a single atom common to two rings.[1]
-
The von Baeyer descriptor: A set of numbers in square brackets, such as [x.y], where 'x' and 'y' represent the number of atoms in each ring's bridge, excluding the common spiro atom. These numbers are always cited in ascending order (x ≤ y).[2][3]
-
The parent alkane name: This is based on the total number of atoms in both rings, including the spiro atom (e.g., undecane for 11 total atoms).[4]
The Critical Numbering System
The numbering of the atomic framework is the most critical step and follows a strict set of rules according to the 2013 IUPAC recommendations:
-
Starting Point: Numbering begins in the smaller ring at an atom immediately adjacent to the spiro atom.[2] If the rings are of equal size, either can be chosen to start.
-
Path: The numbering proceeds around the smaller ring first, then through the spiro atom, and finally around the larger ring.[4][5]
-
Priority for Heteroatoms: When heteroatoms are present, the numbering direction is chosen to assign the lowest possible locants (positions) to the heteroatoms.[3][6] If a choice still exists, priority for low locants is given to heteroatoms in the order of O > S > N > P, etc.[7]
The logical flow for numbering a parent spiroalkane is visualized below.
Caption: Logical workflow for naming a parent spiroalkane.
Part 2: Systematic Naming of a C13H24N2O2 Spiro Compound
We will now apply these foundational principles to determine the precise IUPAC name for a spiro compound with the molecular formula C13H24N2O2.
Step 1: Deducing a Plausible Structure
The molecular formula C13H24N2O2 provides critical clues. The hydrogen count (H24) corresponds to the general formula for a saturated bicyclic alkane (CnH2n-2, where n=13; C13H2(13)-2 = C13H24). This indicates the absence of double bonds or additional rings. The presence of two nitrogen and two oxygen atoms suggests a heterocyclic structure, likely with one nitrogen and one oxygen atom per ring for symmetry.
A structure with 13 total skeletal atoms can be formed by two seven-membered rings joined at a central spiro carbon. This arrangement consists of 6 atoms in the bridge of each ring plus the central spiro atom (6 + 6 + 1 = 13 atoms).
Step 2: Identifying the Parent Spiroalkane
Based on the deduced structure:
-
The number of bridge atoms in each ring is 6.
-
The von Baeyer descriptor is [6.6] .
-
The total number of atoms is 13, making the parent alkane tridecane .
Therefore, the parent hydrocarbon is spiro[6.6]tridecane .
Step 3: Numbering the System to Prioritize Heteroatoms
With two identical rings, we can begin numbering in either. We must number in a direction that assigns the lowest possible locants to the two nitrogen ('aza') and two oxygen ('oxa') atoms. According to IUPAC priority rules, oxygen precedes nitrogen.
-
Spiro Atom Assignment: The spiro carbon is assigned the middle position in the 13-atom chain, which is position 7.
-
Numbering Path: We start at an atom adjacent to the spiro atom (e.g., position 1), proceed around the first ring to position 6, through the spiro atom (7), and around the second ring from 8 to 13.
-
Placing Heteroatoms: To achieve the lowest locant set, we place the heteroatoms as early as possible in the numbering sequence. Placing the oxygen atoms at positions 2 and 9, and the nitrogen atoms at positions 5 and 12, results in the locant set {2, 5, 9, 12}. This set is lower than other possibilities, such as {3, 6, 10, 13}.
Step 4: Assembling the Final IUPAC Name
With all components determined, we assemble the name:
-
Heteroatom Prefixes: We have two oxygen atoms ('dioxa') and two nitrogen atoms ('diaza').
-
Locants: The locants are {2, 9} for 'dioxa' and {5, 12} for 'diaza'.
-
Assembly: The prefixes are placed in alphabetical order ('diaza' before 'dioxa').
Combining these elements yields the definitive IUPAC name.
Final IUPAC Name: 5,12-Diaza-2,9-dioxaspiro[6.6]tridecane
Caption: Numbered structure of 5,12-Diaza-2,9-dioxaspiro[6.6]tridecane.
Part 3: Experimental Considerations: Synthesis & Structural Elucidation
The synthesis and characterization of such a compound require a robust and self-validating experimental plan.
Synthetic Workflow: A Hypothetical Approach
A plausible synthesis could be achieved via a one-pot double cyclization reaction. This approach offers efficiency by forming both rings simultaneously around the central spiro-carbon.
Core Rationale: The reaction utilizes a symmetrical ketone as the source of the future spiro-carbon and two equivalents of a bifunctional amino alcohol. The intramolecular cyclization is driven by the formation of stable hemiaminal ether linkages.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
Commercial availability and suppliers of 7-amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
An In-depth Technical Guide to 7-amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Sourcing, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of the versatile building block, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. This spirocyclic scaffold has garnered significant attention for its ability to introduce three-dimensional complexity into molecular designs, a critical attribute for developing novel therapeutics with improved physicochemical and pharmacological properties.
This document provides an in-depth analysis of the compound's properties, commercial availability, synthetic routes, and its strategic application in modern drug discovery programs.
Core Molecular Attributes and Identification
This compound is a bifunctional molecule featuring a rigid spiro[3.5]nonane core. This structure is characterized by a four-membered azetidine ring sharing a single carbon atom with a six-membered cyclohexane ring. The molecule is strategically protected with a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen, allowing for selective chemical manipulation. A primary amino group on the cyclohexane ring serves as a key handle for derivatization.
For clarity and accurate sourcing, it is essential to distinguish this compound by its unique identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1408075-19-3 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 240.34 g/mol | [1] |
| PubChem CID | 72207858 | [1][2] |
| InChIKey | QODLWXAMPOHERW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N | [1] |
| Synonyms | 2-Boc-7-amino-2-azaspiro[3.5]nonane, 7-Amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester | [1] |
Commercial Availability and Sourcing
The accessibility of this building block is crucial for research and development timelines. Several chemical suppliers offer this compound and its closely related isomers or precursors. When sourcing, it is critical to verify the CAS number to ensure the correct regioisomer is acquired.
Table of Representative Suppliers:
| Supplier | Compound Name / CAS Number | Notes |
| American Elements | This compound (CAS: 1408075-19-3) | Offers research and commercial quantities.[2] |
| Protheragen | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) | Provides the 2-amino isomer, a related but distinct building block.[3] |
| Sigma-Aldrich | 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS: 1239319-82-4) | Distributes the 2-amino isomer from Synthonix Corporation. |
| BLDpharm | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Supplies the carboxylic acid derivative, a potential precursor.[4] |
| Alfa Chemistry | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Offers the carboxylic acid derivative at ≥95% purity.[5] |
| MedChemExpress | 7-(Tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Sells the carboxylic acid derivative, noting its use as a PROTAC linker.[6][7] |
| Biosynth | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Provides the carboxylic acid derivative for pharmaceutical testing.[8] |
| United States Biological | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Notes its use in preparing mineralocorticoid receptor agonists.[9] |
Note: Researchers should carefully distinguish between the target amine (CAS 1408075-19-3), its isomer (CAS 1239319-82-4), and the related carboxylic acid (CAS 873924-12-0) when placing orders.
Synthesis and Manufacturing Insights
The synthesis of azaspiro[3.5]nonanes is a multi-step process that requires careful control of cyclization and functional group interconversion. While specific, proprietary methods may vary by supplier, public-domain literature and patents outline plausible synthetic strategies. A common approach involves the construction of a ketone intermediate, which is then converted to the desired amine.
A generalized synthetic pathway can be illustrated as follows:
Caption: Generalized synthetic workflow for the target compound.
This process often begins with a commercially available piperidine derivative. A key step is a [2+2] cycloaddition reaction to form the four-membered ring and establish the spirocyclic core, yielding a ketone intermediate.[10] This ketone is a critical juncture; it can be converted to the primary amine via reductive amination. Patents for related structures describe multi-step sequences involving cyclization and ring-enlargement reactions, highlighting the complexity of producing these scaffolds efficiently and at scale.[11][12]
Applications in Research and Drug Development
The incorporation of saturated, spirocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the three-dimensional character of drug candidates. This "Fsp³-richness" can lead to significant improvements in metabolic stability, aqueous solubility, and binding affinity, while potentially reducing off-target effects.
Key Application Areas:
-
Scaffold for Novel Therapeutics: The bifunctional nature of the molecule allows it to be used as a versatile building block. The primary amine can be readily derivatized to explore structure-activity relationships (SAR), while the Boc-protected amine can be deprotected at a later stage for further modification.
-
Modulation of Key Biological Targets: Derivatives of the azaspiro[3.5]nonane core have been investigated for their activity against several important drug targets.
-
Chemokine Receptors (CCR3/CCR5): Related compounds are explored for their potential to regulate chemokine receptor activity, which is relevant for treating HIV infection and inflammatory diseases.[11]
-
GPR119 Agonists: A related structural analog has been used in the synthesis of GPR119 agonists, a target for treating diabetes and metabolic disorders.[10]
-
Mineralocorticoid Receptor Agonists: The carboxylic acid derivative is explicitly mentioned as a reagent in the preparation of mineralocorticoid receptor agonists.[9]
-
-
PROTAC® Linkers: The structural rigidity and defined exit vectors of the spirocyclic core make it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are novel therapeutic modalities that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins.[7]
The logical workflow for utilizing this building block in a drug discovery campaign is depicted below.
Caption: Application of the building block in a drug discovery workflow.
Protocols: Handling and Quality Control
Storage and Handling: Proper storage is essential to maintain the integrity of the compound. Based on supplier recommendations for related amines, the following conditions are advised:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C for long-term stability.[3] For short-term use, storage in a desiccator at room temperature may be acceptable if sealed properly.[13]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Quality Control Methodology: To ensure the identity and purity of the material before use in synthesis, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity. The retention time provides a benchmark for reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): To obtain a precise quantification of purity (typically >95% is required for medicinal chemistry applications).
These self-validating checks are critical for the reproducibility of experimental results and the integrity of any subsequent biological data.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic scaffolds, providing a pathway to novel chemical matter with potentially superior drug-like properties. While sourcing requires careful attention to isomeric identity, the compound and its key precursors are commercially available from a range of specialized suppliers. Its demonstrated utility in programs targeting G-protein coupled receptors, chemokine receptors, and in the construction of PROTACs underscores its importance and potential for future drug discovery endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. American Elements. [Link]
-
Protheragen. Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Protheragen. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate GmbH. [Link]
- Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Advanced ChemBlocks. Spiro Products. Advanced ChemBlocks Inc. [Link]
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- 4. 873924-12-0|7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid|BLD Pharm [bldpharm.com]
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- 10. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
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- 13. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
Literature review on the synthesis of azaspiro[3.5]nonane derivatives
An In-Depth Technical Guide to the Synthesis of Azaspiro[3.5]nonane Derivatives
Authored by Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both structural rigidity and three-dimensional complexity is paramount. Azaspiro[3.5]nonane, a unique scaffold featuring a cyclobutane ring fused to a piperidine ring through a common spiro-carbon, has emerged as a structure of significant interest.[1][2] Its inherent conformational rigidity and well-defined three-dimensional arrangement of substituents provide a distinct advantage for exploring new chemical space, often leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][3]
This guide provides a comprehensive overview of the synthetic strategies developed to construct the azaspiro[3.5]nonane core. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of the available methodologies. The applications of these derivatives are diverse, ranging from potent agonists for G protein-coupled receptor 119 (GPR119) in metabolic disease research to covalent inhibitors for challenging oncology targets like the KRAS G12C mutant.[2][4]
Core Synthetic Strategies: Building the Azaspiro[3.5]nonane Framework
The construction of the azaspiro[3.5]nonane skeleton can be approached through several distinct strategies, each with its own merits and limitations. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Key strategies include solid-phase synthesis for library generation, cycloaddition reactions to form the four-membered ring, and intramolecular cyclizations to forge the spirocyclic core.
Solid-Phase Synthesis: A Modular Approach for Library Generation
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on a common scaffold.[1] This methodology simplifies purification and allows for the use of excess reagents to drive reactions to completion, making it highly amenable to high-throughput and automated synthesis. A robust solid-phase route has been developed for the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives, a key intermediate for further functionalization.[1]
The general workflow involves immobilizing a piperidine-based precursor onto a solid support, followed by sequential chemical transformations to build the spirocycle, and finally, diversification before cleavage from the resin.[1]
Caption: Workflow for Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one.
A pivotal step in this sequence is the intramolecular Dieckmann condensation, which forges the C-C bond to form the cyclobutanone ring. This is followed by a decarboxylation step to yield the desired 7-azaspiro[3.5]nonan-1-one core attached to the resin.[1]
Experimental Protocol 1: Solid-Phase Spirocyclization via Dieckmann Condensation [1]
This protocol outlines the key spirocyclization and decarboxylation steps.
-
Swell the Resin: Swell the resin from the previous acylation step in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of resin).
-
Dieckmann Condensation: Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin suspension. Agitate the mixture at 60°C for 8 hours.
-
Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with THF (3 x 10 mL).
-
Decarboxylation: Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) (8 mL) and water (0.5 mL). Heat the suspension at 120°C for 4 hours.
-
Final Washing: Cool the mixture to room temperature. Drain the solvent and wash the resin sequentially with water (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).
-
Drying: Dry the resin under a high vacuum to yield the spirocyclic core attached to the solid support, ready for diversification.
[2+2] Ketene-Imine Cycloaddition (Staudinger Reaction)
The Staudinger cycloaddition is a classic and powerful method for the synthesis of β-lactams (azetidin-2-ones).[5] This [2+2] cycloaddition between a ketene and an imine is a highly effective strategy for constructing the four-membered ring of the azaspiro[3.5]nonane system, specifically for derivatives containing a 1-azaspiro[3.5]nonan-2-one core.[5]
The reaction typically involves the in situ generation of a ketene from an acyl chloride in the presence of a tertiary amine base. This reactive ketene then undergoes cycloaddition with an imine, often derived from a piperidin-4-one derivative, to form the spirocyclic β-lactam.[5]
Caption: Mechanism of the Staudinger [2+2] Cycloaddition.
General Experimental Protocol 2: Staudinger [2+2] Cycloaddition [5]
This protocol provides a general framework; optimization for specific substrates is necessary.
-
Setup: Dissolve the imine (1.0 eq), derived from a suitable piperidin-4-one, in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0°C.
-
Ketene Precursor Addition: Add the acyl chloride (1.2 eq) to the cooled solution.
-
Ketene Generation: Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization Strategies
Beyond the solid-phase Dieckmann condensation, other intramolecular cyclization methods are crucial for building the azaspiro[3.5]nonane framework. These strategies often involve forming one of the two rings by creating a new bond within a pre-assembled acyclic or monocyclic precursor.
A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane illustrates this principle. The key step involves an intramolecular cyclization of a precursor (Compound 2) under basic conditions to form a lactam (Compound 3), which is subsequently reduced.[6]
Caption: Synthetic Route via Intramolecular Cyclization.[6]
Similarly, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been achieved via a two-step cyclization process, highlighting the versatility of this approach for accessing different isomers.[7][8]
Novel and Miscellaneous Methods
The field is continually evolving, with new methodologies providing more efficient or unique access to these scaffolds.
-
Visible-Light-Induced Nitrogen-Atom Deletion: A recent innovative strategy involves the selective deletion of a nitrogen atom from readily available N-spiroheterocycles. This visible-light-induced transformation provides a novel entry to valuable spirocyclic cores, including 7-azaspiro[3.5]nonane, from larger, more complex starting materials.[9]
-
Rhodium-Catalyzed Cycloisomerization/Diels-Alder Cascade: For constructing seven-membered azaspirocycles, a Rh(I)-catalyzed cascade reaction of 1,5-bisallenes has been developed.[10] While not directly yielding the [3.5] system, this demonstrates the power of catalytic cascade reactions in building complex spirocyclic systems.
-
Ring Expansion: Strategies involving the expansion of smaller strained rings, such as aziridines or cyclopropanes, offer another synthetic avenue.[11][12] For example, the reaction of N-tosyl azetidines with methylenecyclobutane can produce substituted 5-azaspiro[3.5]nonanes.[11]
Comparative Analysis of Synthetic Routes
To aid researchers in selecting the most appropriate method, the primary synthetic strategies are summarized and compared below.
| Synthetic Strategy | Key Transformation | Advantages | Disadvantages | Typical Application |
| Solid-Phase Synthesis | Dieckmann Condensation | Amenable to automation and library synthesis; simplified purification.[1] | May require optimization for specific substrates; scalability can be limited by resin loading. | High-throughput screening, lead discovery. |
| [2+2] Cycloaddition | Staudinger Reaction | Direct and efficient route to β-lactam derivatives; well-established methodology.[5] | Requires synthesis of specific imine and ketene precursors; may have stereochemical control challenges. | Synthesis of azetidinone-containing spirocycles. |
| Intramolecular Cyclization | Base- or Metal-Mediated Ring Closure | High control over regioselectivity; can be adapted for various isomers.[6][7] | Requires multi-step synthesis of the acyclic precursor; cyclization yields can be variable. | Targeted synthesis of specific isomers and analogues. |
| Nitrogen-Atom Deletion | Photoredox Catalysis | Novel disconnection approach; utilizes readily available starting materials.[9] | Substrate scope may be limited; requires specialized photochemical equipment. | Accessing core scaffolds from complex precursors. |
Conclusion and Future Outlook
The azaspiro[3.5]nonane scaffold has solidified its position as a privileged motif in medicinal chemistry. The synthetic toolbox for accessing this core and its derivatives is diverse and expanding. Solid-phase synthesis provides an excellent platform for discovery chemistry, while classical methods like the Staudinger reaction and various intramolecular cyclizations remain cornerstones for targeted synthesis. The emergence of novel photochemical and catalytic methods promises to further streamline access to these valuable three-dimensional building blocks. As the demand for molecules with improved drug-like properties continues to grow, the development of even more efficient, stereoselective, and scalable routes to azaspiro[3.5]nonane derivatives will remain a critical endeavor for synthetic and medicinal chemists alike.
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. Retrieved from [Link]
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Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Retrieved from [Link]
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Harnessing Key Intermediates for the Strategic Synthesis of Spirocyclic Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Viewpoint
Abstract: Spirocyclic amines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, resulting from the fusion of two rings at a single quaternary carbon, offers a powerful strategy to escape the "flatland" of traditional aromatic compounds. This structural rigidity can lock molecular conformations, optimize interactions with biological targets, and often leads to improved physicochemical properties such as solubility and metabolic stability.[1][2] However, the construction of the spirocyclic core presents unique synthetic challenges. This guide provides an in-depth analysis of core synthetic strategies, focusing on the pivotal role of key intermediates that dictate the course and efficiency of these transformations. We will explore the causality behind experimental choices in major synthetic pathways, including intramolecular cyclizations, cycloaddition reactions, ring-closing metathesis, and the Pictet-Spengler reaction, providing field-proven insights for drug development professionals.
Introduction: The Rising Prominence of 3D Scaffolds
For decades, drug discovery has been dominated by planar, aromatic molecules. While successful, this has led to the exploration of a limited chemical space. The contemporary drive towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to the need for improved drug-like properties and the ability to target more complex protein surfaces.[1][3] Spirocyclic amines are at the forefront of this movement.
Why Spirocyclic Amines?
-
Enhanced Three-Dimensionality: The spiro-fusion introduces a rigid, non-planar geometry that allows for precise vectoral projection of substituents into a protein's binding pocket.[4]
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, aza-spirocycles often exhibit higher solubility, decreased lipophilicity, and improved metabolic stability by blocking potential sites of metabolism.[1][5]
-
Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming resistance mechanisms.[2][6]
The primary synthetic hurdle is the construction of the sterically demanding quaternary spirocenter. The choice of synthetic strategy is therefore critically dependent on the design and formation of a key intermediate that is primed for the crucial spirocyclization step.
Core Synthetic Strategies & Their Key Intermediates
The synthesis of a spirocyclic amine is not merely a sequence of steps but a strategic process centered around the formation of a key intermediate. The structure of this intermediate determines the most logical and efficient path to the final spirocycle.
Intramolecular Cyclization: The Direct Approach
This is one of the most intuitive strategies, where a linear precursor containing both a nucleophilic amine and an electrophilic site is induced to close upon itself.
-
Key Intermediate: An acyclic or monocyclic precursor bearing a nucleophilic amine (or its protected form) and a tethered electrophile (e.g., an alkyl halide, tosylate, or mesylate).
-
Causality in a Nutshell: The reaction is driven by the proximity of the nucleophile and electrophile, governed by Thorpe-Ingold principles. The choice of protecting group on the amine is critical; it must be stable to the conditions for introducing the electrophile but readily removable for the cyclization or subsequent steps. A more advanced approach, the Hofmann-Löffler-Freytag (HLF) reaction, generates a radical intermediate that enables intramolecular C-H amination to form the spirocycle, often favoring the formation of five-membered rings (pyrrolidines).[4][7]
Workflow: Intramolecular SN2 Cyclization
Caption: General workflow for spirocycle synthesis via intramolecular SN2 cyclization.
A prime example is the synthesis of the 1'-H-spiro(indoline-3,4'-piperidine) core.[3] Here, 2-fluorophenylacetonitrile is dialkylated with an N-protected bis(2-chloroethyl)amine to create the crucial acyclic intermediate. Subsequent deprotection and base-mediated cyclization yield the desired spirocycle in high yield.[3]
Ring-Closing Metathesis (RCM): The Power of Olefins
RCM has emerged as a powerful tool for forming carbocycles and heterocycles, and its application to spirocycle synthesis is particularly effective.
-
Key Intermediate: A nitrogen-containing heterocycle substituted with two terminal alkene chains at the same position (a gem-diallyl derivative).
-
Causality in a Nutshell: The reaction is catalyzed by a ruthenium complex (e.g., Grubbs' catalyst) that mediates the intramolecular coupling of the two alkene tethers.[8][9] The stability and reactivity of the catalyst are paramount. The choice of solvent and temperature can significantly influence reaction times and yields. This method is valued for its functional group tolerance and reliability.
Workflow: Ring-Closing Metathesis (RCM)
Caption: Synthesis of spirocyclic amines using a Ring-Closing Metathesis (RCM) strategy.
This strategy has been successfully applied to create spirocyclopentylproline derivatives, where a proline precursor is gem-diallylated and subsequently subjected to RCM to form the spirocyclic core.[8]
Pictet-Spengler Reaction: A Bio-inspired Classic
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related structures, which can be adapted to form spirocycles.
-
Key Intermediate: An electrophilic iminium ion formed in situ from the condensation of a β-arylethylamine (like tryptamine) and a cyclic ketone.
-
Causality in a Nutshell: The reaction is driven by the formation of the highly electrophilic iminium ion, which is readily attacked by the electron-rich aromatic ring (e.g., the C2 or C3 position of an indole).[10][11] This cyclization proceeds through a spirocyclic intermediate.[10][11] The reaction typically requires an acid catalyst to promote iminium ion formation, although highly activated aromatic systems can sometimes react under neutral conditions.[10][12]
Workflow: Pictet-Spengler Spirocyclization
Caption: The Pictet-Spengler reaction mechanism for the formation of a spirocyclic amine.
This reaction is particularly powerful for constructing complex spiro-indoline alkaloids and their synthetic analogs, which are prevalent in medicinal chemistry.[13][14]
Radical Cyclization: A Photoredox Approach
Modern synthetic methods increasingly leverage photoredox catalysis to generate reactive intermediates under mild conditions.
-
Key Intermediate: An aryl radical generated from a linear aryl halide precursor.
-
Causality in a Nutshell: An organic photoredox catalyst, upon excitation with blue light, becomes a strong reductant capable of reducing an aryl halide to an aryl radical.[15] This highly reactive radical intermediate rapidly undergoes an intramolecular cyclization onto a tethered cyclic olefin in a regioselective manner. The resulting alkyl radical is then quenched by a hydrogen atom transfer (HAT) agent to yield the final spirocyclic product. This metal-free approach avoids harsh reagents and exhibits broad functional group tolerance.[15]
Summary of Synthetic Strategies
| Synthetic Strategy | Key Intermediate | Core Transformation | Advantages | Common Scaffolds |
| Intramolecular Cyclization | Acyclic precursor with nucleophile & electrophile | SN2 reaction or C-H amination | Direct, intuitive, good for small rings | Azaspiro[3.3]heptanes, Spiro-indolines[3][16] |
| Ring-Closing Metathesis | Gem-diallyl substituted heterocycle | Olefin metathesis | High functional group tolerance, reliable | Spiro-piperidines, Spiro-prolines[8][17] |
| Pictet-Spengler Reaction | Iminium ion | Electrophilic aromatic substitution | Bio-inspired, builds complexity quickly | Spiro-indolines, Spiro-tetrahydroisoquinolines[10][18] |
| Radical Cyclization | Aryl radical | Photoredox-catalyzed cyclization | Mild conditions, metal-free, good yields | Spiro-piperidines, Spiro-indolines[15] |
Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on reproducible, well-documented protocols. The following methods are adapted from peer-reviewed literature and represent self-validating systems for constructing key spirocyclic cores.
Protocol 1: Synthesis of 1'-(tert-butoxycarbonyl)-spiro[indoline-3,4'-piperidine]
This protocol is based on the dialkylation/cyclization strategy, a robust method for creating the spiro-indoline piperidine scaffold.[3]
Step 1: Synthesis of the Dialkylated Intermediate (6)
-
To a stirred solution of 2-fluorophenylacetonitrile (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) dropwise.
-
Allow the solution to stir at -78 °C for 1 hour.
-
Add a solution of N-(tert-butyloxycarbonyl)-bis(2-chloroethyl)amine (5) (1.1 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate 6 .
Step 2: Deprotection and Cyclization to the Spirocyclic Amine (1a)
-
Dissolve the intermediate 6 (1.0 equiv) in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the resulting residue in a suitable solvent like DMF and add a non-nucleophilic base such as potassium carbonate (3.0 equiv).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry, filter, and concentrate the combined organic layers.
-
Purify the crude product by column chromatography to afford the target spirocyclic amine. For protection, the resulting amine can be treated with Boc-anhydride to yield the titled compound.
Protocol 2: Synthesis of a Spirocyclic Piperidine via Photoredox Radical Cyclization
This protocol illustrates a modern, metal-free approach to spiro-piperidines.[15]
-
Charge a 16 mL screw-top test tube with the aryl iodide precursor (e.g., an N-allyl-N-(2-iodobenzyl)amine derivative) (0.3 mmol, 1.0 equiv) and the organic photocatalyst (e.g., 3DPAFIPN) (0.015 mmol, 5 mol%).
-
Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.
-
Evacuate the tube and backfill with nitrogen (repeat three times).
-
Add the designated solvent (e.g., acetonitrile) and the reductant, N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv), via syringe.
-
Stir the resulting mixture vigorously (800 rpm) for 16 hours while irradiating with commercial blue LEDs.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired spirocyclic piperidine.
Conclusion and Future Outlook
The synthesis of spirocyclic amines is a dynamic and evolving field, crucial for the advancement of drug discovery. The strategic selection of a key intermediate is the most critical decision in the design of a synthetic route. Classical methods like intramolecular cyclization and the Pictet-Spengler reaction remain mainstays for their reliability and ability to generate molecular complexity. Simultaneously, modern techniques such as ring-closing metathesis and photoredox catalysis offer milder conditions, greater functional group tolerance, and access to novel spirocyclic systems.[8][15] As our understanding of asymmetric catalysis deepens, the enantioselective synthesis of chiral spirocenters will become increasingly routine, further cementing the role of spirocyclic amines as indispensable scaffolds in the development of next-generation therapeutics.[19][20][21]
References
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- A convenient synthesis of 1 '-H-spiro-(indoline-3,4 '-piperidine) and its derivatives. (2025).
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
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- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. (n.d.). PubMed.
- Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (n.d.).
- Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2025).
- Pictet–Spengler reaction. (n.d.). Wikipedia.
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- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PubMed Central (PMC).
- Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. (2023). Journal of Heterocyclic Chemistry.
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Methodological & Application
Use of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate in medicinal chemistry
An In-Depth Technical Guide to the Application of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, driving the exploration of novel scaffolds that provide three-dimensional complexity.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy. The 2-azaspiro[3.5]nonane scaffold, a fusion of an azetidine and a cyclohexane ring, offers a rigid and well-defined three-dimensional geometry. This unique architecture allows for precise vectoral projection of substituents into chemical space, facilitating optimal interactions with biological targets and often leading to improved physicochemical properties compared to their linear or simpler cyclic counterparts.[2]
This guide focuses on a key derivative of this scaffold: This compound . The presence of a primary amine on the cyclohexane ring provides a versatile handle for a wide array of chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability and allows for orthogonal deprotection strategies. This combination makes it an exceptionally valuable building block for constructing complex lead compounds and for use in library synthesis for drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective use in a drug design cascade. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [PubChem][3] |
| Molecular Weight | 240.34 g/mol | [PubChem][3] |
| IUPAC Name | This compound | [PubChem][3] |
| CAS Number | 1408075-19-3 | [PubChem][3] |
| XLogP3 | 1.3 | [PubChem][3] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [PubChem][3] |
| Hydrogen Bond Donor Count | 1 | [PubChem][3] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][3] |
| Rotatable Bond Count | 2 | [PubChem][3] |
Note: The properties listed are computationally derived and sourced from PubChem. Experimental data is not widely available in peer-reviewed literature.
Proposed Synthetic Protocol
While this compound is commercially available from various vendors, an understanding of its synthesis is crucial for custom modifications or scale-up. A common and logical route to this primary amine is through the reductive amination of its corresponding ketone precursor, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.[4]
Caption: Proposed synthesis via reductive amination.
Step-by-Step Protocol (Proposed):
-
Imine Formation:
-
To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M), add ammonium acetate (NH₄OAc, ~10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Causality: Ammonium acetate serves as the ammonia source for the formation of the imine. The reaction is typically an equilibrium process.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by LC-MS.
-
Causality: NaBH₃CN and NaBH(OAc)₃ are selective reducing agents that will reduce the protonated imine intermediate much faster than the starting ketone, minimizing side reactions.[5] This allows for a one-pot procedure.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the desired this compound.
-
Core Applications & Experimental Protocols
The primary amine of this spirocyclic building block is a nucleophile, making it an ideal starting point for elaboration using two fundamental reaction types in medicinal chemistry: amide bond formation and further reductive amination.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the title amine with a generic carboxylic acid to form an amide bond, a cornerstone of many pharmaceutical structures.
Caption: Workflow for amide bond formation.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) (~0.1 M).
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and HOBt (Hydroxybenzotriazole, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate, which is susceptible to nucleophilic attack by the amine. HOBt is often added with EDC to suppress racemization and improve efficiency.
-
-
Coupling Reaction:
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the activated acid mixture.
-
Add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the flask.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
If using DCM, the mixture can be washed directly with the same aqueous solutions.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or preparative HPLC.
-
Protocol 2: Reductive Amination (as a Nucleophile)
This protocol outlines the reaction of the title amine with an aldehyde or ketone to form a more substituted secondary amine.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
If necessary, add a catalytic amount of acetic acid (AcOH) to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent particularly effective for reductive aminations. It is less basic and less hygroscopic than NaBH₃CN, making it easier to handle.[5]
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer. If MeOH was used as the solvent, remove it in vacuo first, then partition the residue between water and an organic solvent like EtOAc or DCM.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Case Study: Application in GPR119 Agonist Development
The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of agonists for G protein-coupled receptor 119 (GPR119).[6] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action.[2][7]
GPR119 Signaling and Therapeutic Rationale
Activation of GPR119, primarily expressed on pancreatic β-cells and intestinal L-cells, stimulates adenylyl cyclase through a Gαs protein. This leads to an increase in intracellular cyclic AMP (cAMP).[2]
-
In Pancreatic β-cells: Elevated cAMP enhances glucose-dependent insulin secretion.
-
In Intestinal L-cells: Increased cAMP promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
This dual action improves glucose homeostasis with a low risk of hypoglycemia, as the insulin release is glucose-dependent.
Caption: Simplified GPR119 signaling pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for compounds derived directly from this compound is limited in the public literature, general principles for GPR119 agonists incorporating this scaffold can be inferred.
-
Spirocyclic Core: The 2-azaspiro[3.5]nonane core serves as a rigid scaffold that orients the other pharmacophoric elements. Its three-dimensionality is thought to improve binding affinity and selectivity while providing favorable physicochemical properties like increased solubility compared to more planar structures.[2][3]
-
Amide Linker: The amide bond formed from the 7-amino group provides a stable and synthetically accessible linkage to other parts of the molecule. The hydrogen bonding capacity of the amide N-H can be crucial for target engagement.
-
Pharmacophore Elements: GPR119 agonists typically feature an aromatic or heteroaromatic headgroup and a lipophilic tail, connected via a central linker that includes the spirocycle. The spirocycle's rigidity helps to minimize the entropic penalty upon binding to the receptor.
Summary and Future Outlook
This compound is a valuable and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure and the synthetic accessibility of its primary amine handle make it an ideal starting point for the synthesis of novel therapeutics. Its demonstrated utility in the development of GPR119 agonists highlights its potential in addressing metabolic diseases.[2][6] Furthermore, the broader 7-azaspiro[3.5]nonane scaffold has shown promise in developing inhibitors for other challenging targets, including chemokine receptors and viral proteases.[7] As drug discovery continues to move towards more complex and sp³-rich molecular architectures, the importance of scaffolds like the 2-azaspiro[3.5]nonane core, and key intermediates like the title compound, is set to grow.
References
- BenchChem. (2025). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
-
Iarovenko, V. N., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
-
PubChem. (n.d.). tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Harada, H., et al. (2015). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry, 23(15), 4567-4578.
-
Alam, O., & Khan, S. A. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 113, 104998. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
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- 3. This compound | C13H24N2O2 | CID 72207858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 1363381-22-9 [chemicalbook.com]
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Application Notes and Protocols: The Strategic Deployment of 2-Boc-7-amino-2-azaspiro[3.5]nonane in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug discovery has decidedly shifted from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensional (3D) complexity.[1] This evolution is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and better clinical success rates. Spirocyclic scaffolds, characterized by two rings fused at a single carbon atom, are at the forefront of this movement.[1] Their inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with the complex topographies of biological targets.[2]
Among these valuable scaffolds, the 2,7-diazaspiro[3.5]nonane framework has emerged as a particularly versatile building block. This application note provides an in-depth guide to the strategic use of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (2-Boc-7-amino-2-azaspiro[3.5]nonane) , a key intermediate for introducing this privileged scaffold into drug candidates. We will explore its synthesis, its application in the development of targeted therapeutics, and provide detailed, field-proven protocols for its incorporation into novel molecular entities.
The 2-Boc-7-amino-2-azaspiro[3.5]nonane Building Block: A Profile
The subject of this guide is a bifunctional building block featuring a spirocyclic core with two nitrogen atoms at the 2 and 7 positions. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of reaction conditions but can be readily removed with acid. The primary amine at the 7-position of the piperidine ring serves as a versatile handle for derivatization.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1408075-19-3[3] | C₁₃H₂₄N₂O₂ | 240.34 g/mol [3] |
The strategic advantage of this building block lies in its ability to confer several desirable properties upon a lead compound:
-
Enhanced 3D-character: The spirocyclic core moves molecules away from planarity, often leading to improved binding affinity and selectivity.[1]
-
Improved Physicochemical Properties: Incorporation of saturated heterocyclic scaffolds like this can increase aqueous solubility and reduce lipophilicity (LogP), which are critical parameters for favorable pharmacokinetics.[1]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased in vivo stability.[4]
-
Novel Chemical Space: It provides access to novel chemical matter, allowing for the development of intellectual property and differentiation from existing therapies.
Core Applications in Drug Discovery
The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and selective modulators for challenging biological targets. Below are two prominent examples demonstrating the utility of this building block.
Application 1: Covalent Inhibitors of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key protein in cellular signaling pathways, and its mutations are drivers in many human cancers. The G12C mutation, where glycine is replaced by cysteine, has been a particularly challenging target. Recently, a series of potent covalent inhibitors of KRAS G12C were developed, featuring the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.[5] This group acts as a covalent warhead, binding to the mutated cysteine residue in the switch-II pocket of the protein.[5]
The 2,7-diazaspiro[3.5]nonane scaffold was instrumental in optimizing the lead compounds. X-ray crystallography revealed that this moiety fits snugly into the switch-II pocket, providing a rigid framework to position the rest of the molecule for optimal interactions.[5] Further optimization led to the identification of compound 7b , which demonstrated high metabolic stability and a dose-dependent anti-tumor effect in a xenograft mouse model.[5]
Caption: Workflow for synthesizing KRAS G12C inhibitors.
Application 2: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus. It is primarily expressed on pancreatic β-cells and intestinal L-cells, and its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2] The 7-azaspiro[3.5]nonane scaffold has been identified as a key structural element in a novel class of potent GPR119 agonists.[2]
In these compounds, the spirocyclic core acts as a rigid linker, orienting a piperidine N-capping group and an aryl moiety for optimal binding to the receptor. This strategic positioning leads to enhanced potency and efficacy. Optimization of these derivatives has yielded compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical diabetes models.[2]
Caption: GPR119 signaling pathway activated by spirocyclic agonists.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations involving 2-Boc-7-amino-2-azaspiro[3.5]nonane. These are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a standard and reliable method for coupling a carboxylic acid to the primary amine of the spirocyclic building block. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) minimizes side reactions and racemization.
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization than the O-acylisourea. The primary amine of the spirocycle then displaces HOBt to form the stable amide bond. Dichloromethane (DCM) is a good general-purpose solvent for this reaction.
Materials:
-
2-Boc-7-amino-2-azaspiro[3.5]nonane (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM.
-
Add 2-Boc-7-amino-2-azaspiro[3.5]nonane (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Reagent | Typical Equivalents | Purpose |
| Carboxylic Acid | 1.05 | Reactant |
| EDC·HCl | 1.2 | Carboxylic acid activator |
| HOBt | 1.2 | Racemization suppressor/co-activator |
| DIPEA | 2.5 | Non-nucleophilic base |
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the formation of a secondary amine by reacting the primary amine of the spirocycle with an aldehyde, followed by in-situ reduction of the resulting imine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion under acidic conditions) between the spirocyclic amine and the aldehyde. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is less basic and more selective for imines over carbonyls, allowing for a one-pot procedure.[6] A small amount of acetic acid is often added to catalyze imine formation.
Materials:
-
2-Boc-7-amino-2-azaspiro[3.5]nonane (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Boc-7-amino-2-azaspiro[3.5]nonane (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or DCM.
-
Add a catalytic amount of acetic acid (~0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine on the azetidine ring, making it available for further functionalization.
Rationale: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, generating the trifluoroacetate salt of the free amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Materials:
-
Boc-protected 2,7-diazaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization if desired)
Procedure:
-
Dissolve the Boc-protected compound in DCM (typically a 10-20% v/v solution of TFA is used).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 20% of the total volume) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the TFA salt of the deprotected amine, which can often be used directly in the next step.
-
(Optional) To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the free amine.
Conclusion
The 2-Boc-7-amino-2-azaspiro[3.5]nonane building block is a powerful tool for the modern medicinal chemist. Its inherent three-dimensionality and desirable physicochemical properties make it an attractive scaffold for developing novel therapeutics against a range of challenging targets, as exemplified by its successful application in KRAS G12C inhibitors and GPR119 agonists. The protocols provided herein offer reliable methods for incorporating this valuable moiety, enabling researchers to navigate and exploit new areas of chemical space in their quest for the next generation of medicines.
References
- BenchChem. (2025). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Blucher Proceedings. (n.d.). Synthesis of new biologically actived azaspiro compounds.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
- Google Patents. (n.d.). TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
-
Google Patents. (n.d.). WO2018024602A1 - 2,7-diazaspiro[7][7] nonanes. Retrieved from
- Kirichok, A. A., Yegorova, T., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484529, tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207858, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Park, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
- Sarver, P., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
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Synthetic Strategies for the Functionalization of tert-Butyl 7-Amino-2-azaspiro[3.5]nonane-2-carboxylate: A Guide for Medicinal Chemists
Introduction: The Significance of the 2-Azaspiro[3.5]nonane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. The "escape from flatland," a strategic shift away from predominantly two-dimensional aromatic structures, has led to a greater appreciation for saturated, three-dimensional scaffolds.[1] Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity and well-defined exit vectors for substitution. The 2-azaspiro[3.5]nonane framework, in particular, represents a valuable building block in the design of novel therapeutics. Its unique topology allows for the precise spatial orientation of substituents, which can lead to improved binding affinity, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, a key intermediate for accessing a diverse range of functionalized molecules. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug development with a practical toolkit for exploring the chemical space around this promising scaffold.
Core Structure and Derivatization Handles
The starting material, this compound, possesses two key functional groups amenable to derivatization: a primary amine at the 7-position and a Boc-protected secondary amine within the spirocyclic core. The primary amine serves as the principal handle for introducing a wide array of substituents, while the Boc-protecting group offers a point for subsequent modification following its removal.
Synthetic Protocols for Derivatization of the 7-Amino Group
The primary amino group at the 7-position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail robust protocols for its acylation, sulfonylation, reductive amination, and conversion to ureas and thioureas.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond via acylation of the primary amine is a fundamental transformation in medicinal chemistry. This reaction allows for the introduction of a vast range of carboxylic acid-containing fragments, enabling extensive structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient in activating the carboxylic acid and facilitating amide bond formation under mild conditions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is necessary to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated ester intermediate.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added HATU (1.1 equivalents) and diisopropylethylamine (DIEA, 3.0 equivalents).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
A solution of this compound (1.0 equivalent) in anhydrous DMF is then added dropwise.
-
The reaction mixture is stirred at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Table 1: Representative N-Acylation Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Acetic Acid | HATU | DIEA | DMF | 4 | >95 |
| Benzoic Acid | HATU | DIEA | DMF | 6 | >90 |
| 4-Chlorobenzoic Acid | HATU | DIEA | DMF | 6 | >90 |
| Phenylacetic Acid | HATU | DIEA | DMF | 5 | >92 |
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of the spirocyclic amine.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key pharmacophore in a multitude of clinically used drugs. The reaction of the primary amine with a sulfonyl chloride provides a straightforward route to this important functional group.
Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction of the sulfonyl chloride with the solvent. The reaction is often performed at 0 °C to control the exothermicity and improve selectivity.
Experimental Protocol: General Procedure for N-Sulfonylation
-
To a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added the desired sulfonyl chloride (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfonyl derivative.
Table 2: Representative N-Sulfonylation Reactions
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Methanesulfonyl chloride | Triethylamine | DCM | 2 | >95 |
| p-Toluenesulfonyl chloride | Triethylamine | DCM | 4 | >90 |
| Benzenesulfonyl chloride | Triethylamine | DCM | 4 | >92 |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | DCM | 3 | >88 |
Diagram 2: N-Sulfonylation Reaction Scheme
Sources
The Azaspiro[3.5]nonane Scaffold: A Guide to Designing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. The principle of "escaping from flatland" has illuminated the path toward molecules with greater three-dimensional complexity, offering the promise of enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the scaffolds spearheading this charge is the azaspiro[3.5]nonane core, a rigid bicyclic system that has emerged as a versatile building block in modern drug discovery.
This technical guide provides a comprehensive overview of the azaspiro[3.5]nonane scaffold, from its synthesis to its application in the design of bioactive molecules targeting a range of therapeutic areas, including metabolic diseases, oncology, and pain management. We will delve into the causality behind its selection in drug design, provide detailed experimental protocols for its synthesis and derivatization, and explore the structure-activity relationships (SAR) that govern its biological effects.
The Strategic Advantage of the Azaspiro[3.5]nonane Scaffold
The unique architecture of the azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen or carbon atom, imparts several desirable properties for drug design. Its inherent rigidity helps to pre-organize appended functional groups into well-defined vectors, potentially reducing the entropic penalty upon binding to a biological target and thereby enhancing binding affinity.[1] This three-dimensional arrangement allows for a more precise exploration of the chemical space within a binding pocket compared to more flexible acyclic or planar moieties.
Furthermore, the introduction of this spirocyclic motif can significantly improve the metabolic stability of drug candidates. The sp³-rich nature of the scaffold can shield adjacent chemical bonds from enzymatic degradation, a common challenge in drug development.[2]
Physicochemical Properties: A Comparative Look
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the computed properties of 7-azaspiro[3.5]nonane.
| Property | 7-Azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Predicted XLogP3 | 1.8 |
| Topological Polar Surface Area | 12 Ų |
| Complexity | 97.1 |
These properties suggest that the azaspiro[3.5]nonane scaffold possesses a favorable balance of lipophilicity and polarity, making it an attractive starting point for the design of orally bioavailable drugs.
Synthetic Strategies: Building the Core
The synthetic accessibility of the azaspiro[3.5]nonane core is a key enabler of its widespread use. Both solution-phase and solid-phase synthetic routes have been developed, offering flexibility for different research and development needs.
Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
A two-step solution-phase synthesis for a related scaffold, 7-oxo-2-azaspiro[3.5]nonane, has been reported and provides a foundational approach.[3]
Protocol 1: Two-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [3]
Step 1: First Cyclization Reaction
-
To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.
-
Under stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent, and 3.7-12.5 g of an iodo metal salt.
-
Rapidly heat the reaction mixture to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction solution to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
-
Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.
Step 2: Second Cyclization Reaction
-
To a reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude intermediate from Step 1.
-
Replace the atmosphere with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir the reaction for 4-8 hours.
-
Slowly add 15-57 mL of purified water, followed by 15-57 mL of 15% sodium hydroxide solution, and then 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane.
Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for high-throughput screening.[4] The following protocols outline a general strategy for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.
Experimental Workflow for Solid-Phase Synthesis
Caption: Simplified signaling pathway of GPR119 activation by an azaspiro[3.5]nonane-based agonist.
Structure-Activity Relationship (SAR) for GPR119 Agonists:
The SAR for this class of compounds is not extensively detailed in the provided search results, but it is noted that optimization of the piperidine N-capping group and an aryl group led to the identification of potent agonists. [5]The rigid spirocyclic core is crucial for orienting these interacting moieties for optimal binding to the GPR119 receptor. [5] Protocol 7: In Vitro GPR119 Activity Assay (cAMP Measurement) [5]
-
Culture a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 384-well plates and incubate overnight.
-
Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Add test compounds at various concentrations to the wells and incubate for a further 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
KRAS G12C Covalent Inhibitors
The KRAS oncogene is a major driver of many cancers, and the G12C mutation has been a key target for the development of covalent inhibitors. [6]The azaspiro[3.5]nonane scaffold has been incorporated into the design of potent and orally active KRAS G12C inhibitors.
SAR for KRAS G12C Inhibitors:
For 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives, optimization of substituents on a quinazoline scaffold, guided by structure-based drug design, was crucial for enhancing in vitro activity. [7] Protocol 8: In Vitro KRAS G12C Inhibition Assay (Cell Viability)
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 pM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a therapeutic strategy for pain and inflammation. [8][9]The 7-azaspiro[3.5]nonane scaffold has been identified as a lead core for the development of potent FAAH inhibitors. [10] SAR for FAAH Inhibitors:
For 7-azaspiro[3.5]nonane urea derivatives, the urea moiety is critical for covalent inhibition of FAAH. [8]Optimization of this class of inhibitors led to compounds with reduced molecular weight and favorable CNS drug-like properties. [8] Protocol 9: In Vitro FAAH Activity Assay (Fluorometric)
-
Dilute FAAH enzyme to the desired concentration in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Add the test compound or vehicle control to the wells of a black 96-well microplate.
-
Add the diluted FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a fluorogenic substrate (e.g., AMC arachidonoyl amide).
-
Measure the fluorescence intensity kinetically or as an endpoint reading (excitation: 340-360 nm, emission: 450-465 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The azaspiro[3.5]nonane scaffold represents a significant tool in the medicinal chemist's arsenal for the design of novel, three-dimensional bioactive molecules. Its unique structural and physicochemical properties have enabled the development of potent and selective modulators of challenging biological targets. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors. As the demand for innovative therapeutics continues to grow, the strategic application of scaffolds like azaspiro[3.5]nonane will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]
- BenchChem. (2025). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
-
Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane as a GPR119 Agonist.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
-
Various Authors. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- BenchChem. (2025). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
- Google Patents. (Patent No. CN107383038A).
- Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). Immunobiology: The Immune System in Health and Disease. 5th edition. Garland Science.
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Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
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- 7. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling design element. The inherent three-dimensionality of these structures offers a departure from the often flat profiles of traditional aromatic compounds, enabling enhanced exploration of protein binding pockets and potentially leading to improved potency, selectivity, and metabolic stability.
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is a key building block in this domain.[1] Its rigid, yet conformationally defined, spirocyclic core, combined with a Boc-protected secondary amine and a primary amine handle, makes it a versatile synthon for introducing this desirable motif into drug candidates. The primary amine at the 7-position serves as a crucial point for chemical diversification through various coupling reactions.
This guide provides detailed experimental procedures for three common and synthetically valuable coupling reactions involving this compound: amide bond formation, sulfonamide synthesis, and reductive amination. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to troubleshoot and optimize these transformations.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug development. The coupling of a carboxylic acid with the primary amine of this compound can be achieved using a variety of activating agents. The choice of coupling reagent is often dictated by the steric and electronic properties of the carboxylic acid, the desired reaction conditions, and the need to minimize side reactions such as epimerization.
Mechanism Overview: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Diagram 1: General Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation.
Protocol 1.1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent, particularly for sterically hindered amines and acids.[2] It promotes rapid amide bond formation with minimal racemization.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Amine and Base: To the solution from step 1, add this compound (1.0-1.2 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol 1.2: CDI-Mediated Amide Coupling
1,1'-Carbonyldiimidazole (CDI) is a milder and cost-effective coupling reagent. It is particularly useful when avoiding the formation of byproducts that can be difficult to remove. The imidazole byproduct is water-soluble, simplifying purification.
Experimental Protocol:
-
Carboxylic Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) or DCM. Add CDI (1.1 eq.) and stir at room temperature for 30-60 minutes. The evolution of CO2 gas should be observed.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude amide can be purified by flash chromatography on silica gel.
| Parameter | HATU Coupling | CDI Coupling |
| Coupling Reagent | HATU | CDI |
| Base | DIPEA | Not always required |
| Solvent | DMF, DCM | THF, DCM |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 1-4 hours | 12-18 hours |
| Byproducts | Tetramethylurea (water-soluble) | Imidazole (water-soluble) |
| Suitability | Sterically hindered substrates | General purpose, cost-effective |
Table 1: Comparison of HATU and CDI Amide Coupling Conditions
II. Sulfonamide Synthesis: A Key Pharmacophore
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of a sulfonamide from this compound involves the reaction of the primary amine with a sulfonyl chloride.
Mechanism Overview: Nucleophilic Attack on Sulfonyl Chloride
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.
Caption: Workflow for reductive amination.
Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride
Experimental Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or DCM, add acetic acid (1.0-2.0 eq.) if the amine is not used as its salt.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.) portion-wise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by flash column chromatography.
| Parameter | Conditions |
| Carbonyl Source | Aldehydes or Ketones |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)3) |
| Solvent | DCE, DCM, THF |
| Catalyst | Acetic Acid (optional) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
Table 2: Typical Conditions for Reductive Amination
IV. Boc-Deprotection: Unveiling the Second Reactive Site
The Boc (tert-butoxycarbonyl) protecting group on the 2-azaspiro[3.5]nonane nitrogen is stable to the conditions of the coupling reactions described above. However, it can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized if desired.
Protocol 4.1: Acidic Boc-Deprotection
Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Addition: Add an excess of a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4 M HCl in dioxane.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted into an organic solvent.
-
Conclusion
This compound is a valuable building block for the introduction of spirocyclic motifs in drug discovery programs. The protocols detailed in this guide for amide bond formation, sulfonamide synthesis, and reductive amination provide robust and reliable methods for the chemical elaboration of this scaffold. By understanding the principles behind these transformations, researchers can effectively utilize this versatile intermediate to synthesize novel compounds with potential therapeutic applications.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - CDI. Retrieved from [Link]
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Application Notes and Protocols for Utilizing Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Spirocyclic Scaffolds
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by offering a novel modality for targeted protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[1][6]
The linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex, which is paramount for efficient ubiquitination and subsequent degradation.[1][5] In recent years, there has been a significant shift from synthetically tractable but often suboptimal flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, towards more sophisticated, rigid scaffolds.[1]
This guide focuses on a promising rigid linker, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate . The spirocyclic nature of this linker offers a unique three-dimensional geometry that can lock the molecular conformation and reduce rotational freedom.[7] This pre-organization can be advantageous for several reasons:
-
Enhanced Ternary Complex Stability: By reducing the entropic penalty upon binding, rigid linkers can promote the formation of a more stable and productive ternary complex.[1]
-
Improved Physicochemical Properties: Spirocyclic scaffolds can lead to improved solubility, metabolic stability, and cell permeability compared to their linear counterparts.[8]
-
Novel Intellectual Property: The unique 3D structure of spirocyclic linkers provides opportunities for generating novel intellectual property in a competitive landscape.[8]
This document provides a comprehensive guide to the application of this compound in PROTAC synthesis, including detailed protocols for its incorporation and characterization of the resulting degraders.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [9] |
| Molecular Weight | 240.34 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| CAS Number | 1408075-19-3 | [9] |
| Appearance | White to off-white solid | Commercially available |
Synthetic Strategy for PROTAC Assembly
The structure of this compound, featuring a Boc-protected amine and a free primary amine, lends itself to a sequential amide coupling strategy. This allows for the controlled, stepwise attachment of the protein of interest (POI) ligand and the E3 ligase ligand. The general workflow is as follows:
-
First Amide Coupling: The primary amine of the linker is coupled to a carboxylic acid-functionalized ligand (either the POI or E3 ligase ligand).
-
Boc Deprotection: The Boc protecting group is removed from the second amine of the linker under acidic conditions.
-
Second Amide Coupling: The newly exposed amine is coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis.
General workflow for PROTAC synthesis using the azaspiro[3.5]nonane linker.
Experimental Protocols
Protocol 1: First Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand (e.g., a POI binder like a derivative of JQ1, or an E3 ligase ligand like a derivative of pomalidomide) to the primary amine of this compound.
Materials:
-
Carboxylic acid-functionalized ligand (Ligand A-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (Ligand A-COOH) in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the secondary amine for the next coupling step.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add the deprotection reagent (e.g., 20-50% TFA in DCM, or an excess of 4M HCl in dioxane) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help to ensure complete removal of residual acid.
-
The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol describes the final coupling step to attach the second carboxylic acid-functionalized ligand (Ligand B-COOH) to the newly deprotected amine.
Materials:
-
Amine salt from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (Ligand B-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq, to neutralize the amine salt and facilitate coupling)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (Ligand B-COOH) in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine salt from Protocol 2 in a minimal amount of anhydrous DMF. Add additional DIPEA to neutralize the salt if necessary.
-
Add the amine solution to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1, step 6.
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative reverse-phase HPLC to obtain the pure compound.
Characterization of the Final PROTAC
The identity and purity of the final PROTAC molecule must be rigorously confirmed.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the PROTAC molecule. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological assays.
Biological Evaluation of the Synthesized PROTAC
Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated.
Protocol 4: Western Blotting to Assess Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein.
Procedure:
-
Plate cells of a relevant cell line and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody for a housekeeping protein, such as GAPDH or β-actin.
Mechanism of PROTAC-mediated protein degradation.
Conclusion
The this compound linker represents a valuable tool for the construction of novel PROTACs. Its rigid, spirocyclic core offers the potential for improved physicochemical properties and enhanced ternary complex stability, addressing some of the key challenges in PROTAC design. The synthetic protocols detailed in this guide provide a clear and actionable framework for researchers to incorporate this promising linker into their targeted protein degradation programs. As with all PROTAC development, empirical testing and optimization of the linker attachment points and overall architecture will be crucial for achieving potent and selective degradation of the desired protein of interest.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
-
SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]
-
SpiroChem. (n.d.). Protein Degradation. Retrieved from [Link]
- Google Patents. (n.d.). WO2017197036A1 - Spirocyclic degronimers for target protein degradation.
- Brownsey, C., et al. (2021). Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries. Organic & Biomolecular Chemistry, 19(10), 2296-2301.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390.
- Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs)
- Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., Alessi, D. R., & Ciulli, A. (2017). Homo-PROTACs: a new tool for E3 ligase discovery. BioRxiv, 135942.
- Mares, A., et al. (2020). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. ACS Medicinal Chemistry Letters, 11(4), 488-493.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of targeted anti-tumor therapy, 1(5), 273-312.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390.
- Unkeless, J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Biochemistry, 60(40), 2977-2988.
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Google Patents. (n.d.). CN113214256A - Synthesis method of 7-oxo-2-azaspiro [3.5] nonane.
- Sternicki, L. M., et al. (2019). Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes. ChemMedChem, 14(18), 1617-1621.
- Shrestha, G., et al. (2021). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
-
PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][7]triazolo[4,3-a][1][7]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from
- Google Patents. (n.d.). CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 188.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Boc-Deprotection of 7-Amino-2-Azaspiro[3.5]nonane Derivatives
Introduction: The Strategic Importance of the 2-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
The 2-azaspiro[3.5]nonane framework represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and sp³-rich character offer a distinct advantage in the exploration of chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability while providing well-defined vectors for substituent placement.[1][2][3][4] Derivatives of 7-amino-2-azaspiro[3.5]nonane are of particular interest as they incorporate a key pharmacophoric amino group, making them valuable building blocks for a diverse range of therapeutic agents, including G protein-coupled receptor 119 (GPR119) agonists for metabolic diseases and components in PROTAC linkers.[1][5]
The synthesis of complex molecules based on this scaffold invariably requires a robust protecting group strategy. The tert-butoxycarbonyl (Boc) group is arguably the most common choice for protecting the secondary amine of the azaspirocycle due to its stability under a wide range of reaction conditions, including nucleophilic attack and hydrogenolysis.[6][7] Consequently, the efficient and selective cleavage of the Boc group is a critical step in the final stages of synthesis or for subsequent functionalization.
This guide provides a comprehensive overview of established and alternative methods for the Boc-deprotection of 7-amino-2-azaspiro[3.5]nonane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to enable informed methodological choices.
Core Principles of Boc-Deprotection: An Acid-Labile Carbamate
The Boc group's utility stems from its susceptibility to cleavage under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene gas and CO₂.[9][10] This process regenerates the free amine, which is protonated under the acidic conditions to form an ammonium salt.[9]
Caption: General mechanism of acid-catalyzed Boc-deprotection.
The choice of acid and solvent is critical and depends on the overall acid sensitivity of the substrate. For 7-amino-2-azaspiro[3.5]nonane derivatives, the presence of the second basic nitrogen at the 7-position must be considered during workup, but it generally does not interfere with the deprotection of the N2-Boc group.
Method Selection: A Decision-Making Framework
Selecting the optimal deprotection method requires careful consideration of substrate stability, desired salt form, and downstream processing. The following decision tree provides a logical workflow for this process.
Caption: Decision tree for selecting a Boc-deprotection method.
Comparative Overview of Common Boc-Deprotection Protocols
The table below summarizes the most common methods, highlighting their strengths and weaknesses to facilitate protocol selection.
| Method | Reagents | Typical Conditions | Pros | Cons |
| Standard Acidic Methods | ||||
| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | 20-50% TFA in DCM, RT, 0.5-2 h | Fast, reliable, volatile reagents are easily removed.[11] | Harsh; may cleave other acid-labile groups.[12] TFA salts can be oily and difficult to handle.[13] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | Stoichiometric or excess HCl, RT, 1-16 h | Forms crystalline hydrochloride salts, which are often easier to isolate and handle than TFA salts.[13][14] | Can be slower than TFA; potential for amide hydrolysis if not anhydrous.[15] |
| Alternative/Mild Methods | ||||
| Oxalyl Chloride / Methanol | Oxalyl Chloride, Methanol | 3 equiv. (COCl)₂, MeOH, RT, 1-4 h | Very mild, tolerates many acid-sensitive functional groups like esters.[7] | Reagent is moisture-sensitive; mechanism is less direct than simple acidolysis.[7][16] |
| Thermal (Aqueous) | Water | Refluxing H₂O, 10 min - 2 h | "Green" method, no acid required, simple workup.[17][18] | Requires high temperatures, not suitable for thermally sensitive molecules. Substrate must be water-soluble. |
Detailed Experimental Protocols
Note: All reactions involving volatile or corrosive reagents should be performed in a well-ventilated fume hood. Ensure all glassware is dry, especially for methods using HCl in dioxane or oxalyl chloride.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and rapid method for Boc deprotection and is suitable for robust substrates.[10][11]
Materials:
-
N-Boc-7-amino-2-azaspiro[3.5]nonane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: To the stirred solution, add TFA (5-10 equiv., typically 25% v/v). A common practice is to use a 1:1 mixture of DCM and TFA for stubborn deprotections.[13] The reaction is exothermic; for sensitive substrates, addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to 2 hours. The evolution of CO₂ gas is a visual indicator of the reaction's progress.[9]
-
Quenching and Workup:
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Carefully add saturated NaHCO₃ solution to neutralize the excess acid and basify the aqueous layer to a pH > 9 to ensure the diamine is in its free base form.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
-
Expert Insight: TFA salts are often oils or hygroscopic solids.[13] If the salt form is desired, simply evaporate the solvent and TFA. If the free amine is required, the basic workup is essential. For large-scale work, consider using a basic ion-exchange resin to scavenge the TFA salt, which can simplify purification.[19]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is preferred when a crystalline hydrochloride salt is desired, facilitating isolation and purification.[14][20]
Materials:
-
N-Boc-7-amino-2-azaspiro[3.5]nonane derivative
-
4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)
-
Methanol (MeOH) or Dichloromethane (DCM) (optional, as co-solvent)
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a suitable solvent like MeOH or DCM, or suspend it directly in the HCl/dioxane solution.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (4-10 equiv. of HCl).
-
Reaction Monitoring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours, but can be longer).[20][21]
-
Isolation:
-
Upon completion, dilute the reaction mixture with diethyl ether to induce or complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to afford the desired 7-amino-2-azaspiro[3.5]nonane derivative as its dihydrochloride salt.
-
Expert Insight: The use of strictly anhydrous dioxane is crucial to prevent potential hydrolysis of other functional groups, such as amides.[15] If the starting material has poor solubility, using methanol as a co-solvent can be beneficial.[13] This method provides the product as a salt; a subsequent basic workup would be required to obtain the free amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride and Methanol
This recently reported method is advantageous for substrates containing acid-sensitive functionalities that would not survive TFA or HCl treatment.[7]
Materials:
-
N-Boc-7-amino-2-azaspiro[3.5]nonane derivative
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Suitable extraction solvent (e.g., DCM, Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous methanol (approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (3.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Causality and Trustworthiness: While the reaction of oxalyl chloride with methanol generates HCl in situ, the deprotection is often more efficient than with methanolic HCl alone, suggesting a more complex mechanism may be at play.[7] This method's mildness makes it a trustworthy option for complex, multifunctional molecules where standard acidic methods have failed or are predicted to cause decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. mcours.net [mcours.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Boc Deprotection - HCl [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Introduction: The Strategic Value of the 2-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a persistent drive to explore novel chemical space to identify therapeutic candidates with enhanced pharmacological profiles. The scientific community is increasingly "escaping from flatland," moving away from traditional, planar aromatic structures towards molecules with greater three-dimensionality.[1] Saturated spirocyclic systems, which feature two rings fused at a single carbon atom, are at the forefront of this movement. Their inherent rigidity and well-defined three-dimensional geometry offer a powerful strategy to improve potency, selectivity, and metabolic stability.[2]
The 2-azaspiro[3.5]nonane core, in particular, has emerged as a valuable scaffold. Its unique topology allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the incorporation of this motif can significantly enhance the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, which are critical for clinical success.
This guide provides detailed application notes and protocols for the derivatization of a key building block, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3).[2][3][4] The primary amino group at the 7-position serves as a versatile handle for the introduction of a wide range of functional groups, enabling the rapid generation of diverse libraries of novel pharmaceutical intermediates. The protocols outlined below focus on three fundamental and widely applicable transformations: amide bond formation, reductive amination, and urea synthesis.
Core Reagent: Characterization and Handling
This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within a spirocyclic framework.
| Property | Value |
| CAS Number | 1408075-19-3[2] |
| Molecular Formula | C₁₃H₂₄N₂O₂[1] |
| Molecular Weight | 240.34 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Store at 2-8 °C under an inert atmosphere |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
I. Synthesis of Amide Derivatives
Amide bond formation is one of the most crucial reactions in medicinal chemistry. The following protocols detail the coupling of this compound with various carboxylic acids using standard coupling agents.
Rationale for Reagent Selection
The choice of coupling agent is critical for efficient amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate) are highly effective activating agents that minimize side reactions and are suitable for a broad range of carboxylic acids, including those that are sterically hindered. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: Synthesis of tert-Butyl 7-(acetamido)-2-azaspiro[3.5]nonane-2-carboxylate
-
To a solution of this compound (1.0 g, 4.16 mmol) in dichloromethane (DCM, 20 mL) at room temperature, add acetic acid (0.25 g, 4.16 mmol) and diisopropylethylamine (DIPEA, 1.08 g, 8.32 mmol).
-
In a separate flask, dissolve HATU (1.58 g, 4.16 mmol) in DCM (10 mL).
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
| Reactant/Product | MW ( g/mol ) | Amount (mmol) | Yield (%) | Purity (HPLC) |
| Starting Amine | 240.34 | 4.16 | - | >98% |
| Acetic Acid | 60.05 | 4.16 | - | - |
| Product | 282.38 | - | ~90% | >98% |
II. Synthesis of N-Substituted Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.
Rationale for Reagent Selection
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less reactive than sodium borohydride, allowing for the one-pot formation and reduction of the imine without significant reduction of the starting aldehyde or ketone. Acetic acid is often used as a catalyst to promote imine formation.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Protocol 2: Synthesis of tert-Butyl 7-(benzylamino)-2-azaspiro[3.5]nonane-2-carboxylate
-
To a solution of this compound (1.0 g, 4.16 mmol) in 1,2-dichloroethane (DCE, 20 mL), add benzaldehyde (0.44 g, 4.16 mmol) and acetic acid (0.25 g, 4.16 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.32 g, 6.24 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the title compound.
| Reactant/Product | MW ( g/mol ) | Amount (mmol) | Yield (%) | Purity (HPLC) |
| Starting Amine | 240.34 | 4.16 | - | >98% |
| Benzaldehyde | 106.12 | 4.16 | - | - |
| Product | 330.46 | - | ~85% | >98% |
III. Synthesis of Urea Derivatives
Urea moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. The synthesis of ureas from the primary amine of the title compound can be readily achieved by reaction with an isocyanate.
Rationale for Reagent Selection
The reaction of a primary amine with an isocyanate is a highly efficient and generally high-yielding method for the synthesis of ureas. The reaction proceeds rapidly under mild conditions and often does not require a catalyst. Triethylamine can be added to scavenge any acidic impurities.
Experimental Workflow: Urea Synthesis
Caption: General workflow for urea synthesis.
Protocol 3: Synthesis of tert-Butyl 7-(3-phenylureido)-2-azaspiro[3.5]nonane-2-carboxylate
-
To a solution of this compound (1.0 g, 4.16 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), add triethylamine (0.42 g, 4.16 mmol).
-
Add phenyl isocyanate (0.50 g, 4.16 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization to obtain the desired urea derivative.
| Reactant/Product | MW ( g/mol ) | Amount (mmol) | Yield (%) | Purity (HPLC) |
| Starting Amine | 240.34 | 4.16 | - | >98% |
| Phenyl Isocyanate | 119.12 | 4.16 | - | - |
| Product | 359.46 | - | ~95% | >98% |
Conclusion
The protocols detailed in this guide demonstrate the versatility of this compound as a foundational building block for the synthesis of a diverse range of pharmaceutical intermediates. The robust and high-yielding nature of these transformations—amide coupling, reductive amination, and urea formation—provides medicinal chemists with a reliable platform for the rapid exploration of chemical space around the 2-azaspiro[3.5]nonane scaffold. The strategic incorporation of this three-dimensional motif is a valuable tool in the design of next-generation therapeutics with improved pharmacological properties.
References
Sources
Application Notes and Protocols: Incorporation of the 2-azaspiro[3.5]nonane Moiety into Peptide Scaffolds
Introduction: Embracing Three-Dimensionality in Peptide Drug Discovery
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids that impose conformational constraints on the peptide backbone.[1][2] Among these, spirocyclic scaffolds have emerged as a powerful tool, valued for their inherent three-dimensionality and structural novelty.[3][4] The introduction of a spirocyclic moiety, characterized by two rings sharing a single atom, rigidly orients appended functionalities into defined vectors of chemical space, enhancing interactions with biological targets and improving pharmacokinetic properties.[5][6][7]
This guide focuses on the 2-azaspiro[3.5]nonane scaffold, a unique structural motif that combines a four-membered azetidine ring with a six-membered cyclohexane ring. Its incorporation into a peptide backbone is anticipated to induce localized rigidity, potentially mimicking or stabilizing secondary structures like β-turns.[2] Furthermore, the spirocyclic nature increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved clinical success.[5] These application notes provide a comprehensive overview and detailed protocols for the synthesis of a 2-azaspiro[3.5]nonane-based amino acid and its subsequent incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS).
Rationale for Utilizing the 2-azaspiro[3.5]nonane Scaffold
The strategic decision to incorporate a 2-azaspiro[3.5]nonane moiety is driven by several key advantages in drug design:
-
Conformational Rigidity: The spirocyclic core severely restricts the rotational freedom around the peptide backbone, leading to a more pre-organized conformation for receptor binding. This can increase binding affinity and selectivity.[4][7]
-
Metabolic Stability: The unnatural, sterically hindered structure can provide resistance to enzymatic degradation by peptidases, thereby prolonging the in vivo half-life of the peptide.[1][5]
-
Improved Physicochemical Properties: The introduction of saturated ring systems can modulate lipophilicity (logP) and aqueous solubility, key parameters in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6]
-
Novel Chemical Space: These scaffolds allow for the exploration of unique three-dimensional pharmacophore arrangements that are inaccessible with natural amino acids.[3][7]
Synthesis of the Core Building Block: Fmoc-2-azaspiro[3.5]nonane-1-carboxylic acid
The successful incorporation of the 2-azaspiro[3.5]nonane moiety begins with the synthesis of an appropriately protected amino acid building block. The following protocol outlines a plausible synthetic route to obtain the Fmoc-protected derivative suitable for standard solid-phase peptide synthesis.
Experimental Protocol: Synthesis of Fmoc-2-azaspiro[3.5]nonane-1-carboxylic acid
This multi-step synthesis is designed to be scalable for the production of gram quantities of the final building block.
Step 1: Synthesis of Diethyl 1,1-cyclobutane-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate.
-
Cool the mixture to 0°C and add 1,3-dibromopropane dropwise while stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the sodium bromide, and remove the ethanol under reduced pressure.
-
Purify the resulting diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation.
Step 2: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid
-
Reduce one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to a primary alcohol using a selective reducing agent like lithium borohydride (LiBH₄) in THF.
-
The remaining ester is then hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) followed by acidic workup (e.g., HCl) to yield the carboxylic acid.
-
Purify the product by crystallization or column chromatography.
Step 3: Synthesis of 1-(azidomethyl)cyclobutane-1-carboxylic acid
-
Convert the primary alcohol to a good leaving group, for example, by mesylation (using methanesulfonyl chloride and a base like triethylamine).
-
Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
Purify the resulting azido acid by extraction and column chromatography.
Step 4: Synthesis of 2-Azaspiro[3.5]nonane-1-carboxylic acid (via intramolecular cyclization)
-
This key step involves a reductive cyclization. The azide can be reduced to an amine (e.g., using H₂, Pd/C), which then needs to undergo cyclization. A more direct approach could involve a Schmidt reaction or a similar rearrangement on a precursor ketone. A plausible alternative involves building the azetidine ring first.
-
Alternative Route: Starting from 1,1-bis(hydroxymethyl)cyclohexane, perform a double tosylation followed by reaction with a protected amine (e.g., benzylamine) to form the N-benzyl-2-azaspiro[3.5]nonane. Subsequent oxidation and deprotection steps would yield the desired amino acid.
Step 5: N-Fmoc Protection
-
Dissolve the 2-azaspiro[3.5]nonane-1-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).
-
Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 12-18 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final Fmoc-protected amino acid by flash column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected 2-azaspiro[3.5]nonane-1-carboxylic acid can be incorporated into a growing peptide chain using standard Fmoc/tBu-based solid-phase peptide synthesis protocols.[1][8]
Workflow for SPPS Incorporation
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for SPPS
Materials and Reagents:
-
Rink Amide resin (or other suitable resin for C-terminal amides).
-
Fmoc-protected natural amino acids.
-
Fmoc-2-azaspiro[3.5]nonane-1-carboxylic acid.
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/OxymaPure.[9]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Washing solutions: DMF, DCM.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.[1]
-
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 10-15 minutes.[9]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-2-azaspiro[3.5]nonane-1-carboxylic acid:
-
Causality: Due to the potential steric hindrance of the spirocyclic scaffold, a more potent coupling reagent and potentially longer coupling times or double coupling may be necessary.
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-2-azaspiro[3.5]nonane-1-carboxylic acid (3-5 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6-10 eq.).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless beads, indicates a complete reaction).[10] If the test is positive, repeat the coupling step (double coupling).[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[8]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, DCM, and finally methanol, then dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.
-
Expected Conformational Impact and Characterization
The incorporation of the 2-azaspiro[3.5]nonane moiety is expected to induce a significant local conformational constraint. The rigid spirocyclic structure will fix the backbone dihedral angles (phi, psi) in the vicinity of the unnatural amino acid. This can be used to stabilize specific secondary structures, such as β-turns, which are crucial for many peptide-protein interactions.[2][11] The precise conformational outcome will depend on the position of the spirocyclic residue within the peptide sequence.[12][13]
Structural Analysis Workflow
Caption: Workflow for structural analysis of the synthesized peptide.
Characterization of the conformational impact can be achieved through a combination of techniques:
-
2D NMR Spectroscopy: Techniques like NOESY can provide distance constraints between protons, helping to elucidate the three-dimensional structure of the peptide in solution.
-
Circular Dichroism (CD) Spectroscopy: CD can reveal the presence of ordered secondary structures (e.g., helices, sheets, turns) and how they are affected by the spirocyclic constraint.[12]
-
Molecular Modeling: Computational studies can predict low-energy conformations and provide insight into the structural preferences induced by the 2-azaspiro[3.5]nonane unit.[14]
Data Summary
The following table provides a template for summarizing the expected outcomes of the synthesis and characterization of a peptide containing the 2-azaspiro[3.5]nonane moiety.
| Parameter | Expected Result | Method of Verification |
| Building Block Synthesis | ||
| Fmoc-AA Yield | > 60% (over last step) | Gravimetric analysis |
| Fmoc-AA Purity | > 95% | HPLC, ¹H NMR, MS |
| Peptide Synthesis | ||
| Crude Peptide Yield | Sequence-dependent | Gravimetric analysis |
| Purified Peptide Purity | > 98% | RP-HPLC |
| Peptide Characterization | ||
| Molecular Weight | Matches theoretical value | LC-MS |
| Conformational Impact | Evidence of constrained geometry | NMR, CD Spectroscopy |
Conclusion and Future Perspectives
The incorporation of the 2-azaspiro[3.5]nonane moiety represents a promising strategy for the development of next-generation peptide therapeutics with enhanced stability and tailored conformational properties. The protocols outlined in this guide provide a robust framework for the synthesis and integration of this novel building block into peptide scaffolds. Future work will focus on synthesizing a broader range of functionalized 2-azaspiro[3.5]nonane derivatives to further explore their potential in modulating peptide structure and function, ultimately accelerating the discovery of new and effective peptide-based drugs.[7][15]
References
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Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. 1
-
Enamine. Unnatural Amino Acids. 16
-
PubMed. The use of spirocyclic scaffolds in drug discovery.
-
National Institutes of Health (NIH). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
-
Spirocyclic Peptidomimetics. 2
-
Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
-
BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery.
-
Asinex. Peptidic Macrocycles.
-
The Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids.
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
-
MolecularCloud. Strategies for Incorporating Unnatural Amino Acids into Proteins.
-
National Institutes of Health (NIH). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
-
MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents.
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. 17
-
Benchchem. Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis.
-
PubChem. 2-Oxa-5-azaspiro[3.5]nonane.
-
ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines.
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization.
-
PubMed. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
-
International journal of peptide and protein research. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide.
-
National Institutes of Health (NIH). Neighbor effect on conformational spaces of alanine residue in azapeptides.
-
National Institutes of Health (NIH). Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles.
-
ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[2][2]undecane-2,4-dione activated α-amino acids.
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PubMed. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery.
-
YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
-
MDPI. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis.
-
ResearchGate. Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method.
-
National Institutes of Health (NIH). Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spirocyclic Peptidomimetics [ebrary.net]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 8. peptide.com [peptide.com]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. youtube.com [youtube.com]
- 11. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unnatural Amino Acids - Enamine [enamine.net]
- 17. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: An Application Note and Protocol
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic frameworks, characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise interactions with biological targets.[1][2] The compound 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester is a key intermediate in the synthesis of various pharmacologically active agents. Notably, its derivatives have been investigated for their ability to modulate the activity of Chemokine Receptors CCR3 and CCR5, making them relevant for the treatment of diseases such as HIV infection.[3]
This application note provides a detailed, scalable protocol for the synthesis of this valuable intermediate, focusing on a robust and efficient two-step method. The presented methodology is designed to be suitable for large-scale preparation, addressing common challenges in industrial synthesis such as cost-effectiveness, safety, and high yield.[3][4]
Synthetic Strategy: A Two-Step Approach to the Spirocyclic Core
The synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester can be efficiently achieved through a two-step reaction sequence. This method, adapted from patented procedures, offers a high overall yield and utilizes readily available starting materials, making it amenable to industrial scale-up.[3][4] The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for the target molecule.
The first step involves the reaction of two precursor molecules, referred to as Compound II and Compound V in the source literature, in the presence of a strong base to form an intermediate, Compound VI.[3] The subsequent step is a one-pot epoxidation and ring-enlargement of Compound VI to yield the final product, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (I).[3][4]
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of the target molecule and can be scaled up with appropriate considerations for reaction monitoring, temperature control, and reagent addition.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Compound II | Varies | Varies | Varies | Starting Material |
| Compound V | Varies | Varies | Varies | Starting Material |
| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | Strong base, pyrophoric |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, solvent |
| meta-Chloroperoxybenzoic acid (mCPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | Oxidizing agent |
| Hydrogen Peroxide (H₂O₂) | 7722-84-1 | H₂O₂ | 34.01 | Oxidizing agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Solvent |
| Ethyl Acetate (EA) | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction/recrystallization |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Step 1: Synthesis of Intermediate Compound VI
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add Compound II and Compound V to the solvent. The molar ratio of Compound II to Compound V should be 1.0:1.0.[3]
-
Base Addition: Carefully add sodium hydride (NaH) in portions. The molar ratio of Compound II to NaH should be between 1.0:1.5 and 1.0:4.0.[3] Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 120 °C.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess NaH with a suitable reagent (e.g., dropwise addition of isopropanol followed by water).
-
Extraction and Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Compound VI.
Step 2: Synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (I)
-
Reaction Setup: In a round-bottom flask, dissolve the crude Compound VI in acetonitrile or dichloromethane (DCM).[3]
-
Oxidizing Agent Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent, either meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), portion-wise. The molar ratio of Compound VI to the oxidizing agent should be between 1.0:1.0 and 1.0:1.5.[3]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir. The optimal temperature is between 10 °C and 60 °C.[3] In one example, the reaction was stirred at 50 °C overnight.[3]
-
Monitoring: Monitor the reaction by TLC or HPLC until Compound VI is consumed.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, a saturated aqueous solution of sodium thiosulfate can be used.
-
Extraction and Purification: Concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallization: Recrystallize the crude product from ethyl acetate to obtain the pure 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester as a white solid.[3] A two-step yield of 70.7% with a purity of 99% has been reported.[3]
Reaction Mechanism
The second step of the synthesis, the epoxidation and subsequent ring enlargement, is a key transformation in forming the spirocyclic core. A plausible mechanism is illustrated below.
Figure 2: Plausible mechanism for the formation of the target spirocycle.
The alkene moiety of Compound VI is first epoxidized by the oxidizing agent. The resulting epoxide is then susceptible to an intramolecular nucleophilic attack by the nitrogen atom, leading to the opening of the epoxide ring and the formation of the larger piperidine ring, thus constructing the spirocyclic system.
Process Safety and Scale-Up Considerations
Scaling up chemical reactions requires careful consideration of safety and process parameters.
-
Thermal Management: The reactions, particularly the addition of NaH and the epoxidation, can be exothermic. Adequate cooling and controlled addition of reagents are crucial to maintain the desired reaction temperature and prevent runaway reactions.
-
Handling of Hazardous Reagents:
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.
-
m-Chloroperoxybenzoic acid (mCPBA): A potentially explosive oxidizing agent, especially when dry. It should be stored and handled with care.
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe burns. Appropriate personal protective equipment (PPE) should be worn.
-
-
Solvent Selection: The choice between THF and DMF in the first step, and DCM and acetonitrile in the second, may depend on factors such as solubility of intermediates, boiling point for temperature control, and downstream processing.
-
Purification: On a larger scale, recrystallization may need to be optimized for yield and purity. The use of alternative purification techniques such as column chromatography on a larger scale should be evaluated for efficiency and cost-effectiveness. The use of a strongly acidic ion-exchange resin, such as Amberlyst 15, can be an effective method for both the deprotection of Boc-protected amines and the purification of the resulting amine products, which could be a consideration for downstream applications of the title compound.[5]
Analytical Quality Control
To ensure the quality and purity of the synthesized 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, the following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | The proton NMR spectrum should show characteristic peaks corresponding to the protons of the spirocyclic framework and the tert-butyl group. A reported ¹H NMR spectrum shows peaks at δ(ppm) 1.47 (s, 9H), 1.52 (s, 2H), 1.63-1.92 (m, 4H), 3.02-3.07 (t, 2H), 3.37-3.44 (m, 2H), 3.55-3.61 (m, 2H) in CDCl₃.[3] |
| HPLC | Purity determination | A high-purity sample should show a single major peak. A purity of >99% has been achieved with this method.[3] |
| Mass Spectrometry | Molecular weight confirmation | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | Identity and purity check | A sharp melting point range is indicative of a pure compound. |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. By following the outlined procedures and considering the safety and scale-up recommendations, researchers and drug development professionals can efficiently produce this important intermediate for further use in the synthesis of novel therapeutic agents.
References
-
Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]
- CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate - RSC Publishing. (2022). [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Melnykov, K., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
-
Al-Karad, S., et al. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
-
Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Wang, Y., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids. [Link]
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). International Journal of Molecular Sciences. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. [Link]
-
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing). [Link]
Sources
- 1. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 2. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this valuable spirocyclic building block. Our focus is on improving yield and purity through a mechanistic understanding of the key synthetic transformations.
Overview of the Primary Synthetic Pathway
The most common and efficient route to this compound involves a two-step process starting from the commercially available tert-butyl 4-methylenepiperidine-1-carboxylate. The synthesis proceeds through the formation of the key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, followed by reductive amination to yield the target primary amine.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway to the target amine.
Troubleshooting Guide: Reductive Amination
This section addresses common issues encountered during the conversion of the ketone intermediate to the final amine product.
Q1: My reductive amination reaction is showing low conversion, and I'm recovering a significant amount of the starting ketone. What are the likely causes and how can I improve the conversion?
A1: Low conversion in reductive amination often points to inefficient imine formation, which is the equilibrium-dependent first step of the reaction.[1] Here’s a breakdown of potential causes and solutions:
-
Insufficient Removal of Water: The condensation of the ketone with the ammonia source (e.g., from ammonium formate or ammonia gas) is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will favor the starting materials.
-
Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.
-
-
Inappropriate pH: Imine formation is typically catalyzed by mild acid.[2] If the reaction medium is too neutral or too basic, the reaction can be sluggish. Conversely, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.
-
Solution: When using an ammonia source like ammonium acetate or formate, the in-situ generation of acetic acid or formic acid often provides sufficient catalysis. If using ammonia directly, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.
-
-
Steric Hindrance: The spirocyclic nature of the ketone can present steric hindrance, slowing down the initial nucleophilic attack by the amine.
-
Solution: Increasing the reaction temperature or extending the reaction time can help overcome the activation energy barrier. Additionally, increasing the concentration of the ammonia source can also favor the forward reaction.
-
Q2: I'm observing the formation of a significant amount of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate as a byproduct. How can I prevent this over-reduction?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations, arising from the direct reduction of the ketone carbonyl group by the hydride reagent before imine formation can occur.[1]
-
Choice of Reducing Agent: Some reducing agents are more aggressive towards carbonyls than others.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations because they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).[2][3] Sodium borohydride (NaBH₄) can be used, but it is more reactive towards the starting ketone, especially at lower pH.[2]
-
-
Reaction Conditions: The timing of the addition of the reducing agent can be critical.
-
Solution: A two-step, one-pot approach can be effective. First, allow the ketone and the amine source to stir together for a period (e.g., 1-2 hours) to allow for imine formation to approach equilibrium. Then, add the reducing agent. This ensures a higher concentration of the imine intermediate is present when the reducing agent is introduced.
-
Q3: My final product is contaminated with a secondary amine impurity, likely from the product amine reacting with another molecule of the starting ketone. How can I minimize this dialkylation?
A3: The formation of a secondary amine is a classic problem of over-alkylation, where the desired primary amine product is more nucleophilic than the initial ammonia source and competes for reaction with the starting ketone.
-
Excess of Ammonia Source: Using a large excess of the ammonia source is the most straightforward way to statistically favor the reaction of the ketone with ammonia over the product amine.
-
Solution: Employ a significant molar excess (e.g., 10-20 equivalents) of ammonium formate or ammonium acetate.
-
-
Controlled Addition: The rate of reduction can influence selectivity.
-
Solution: A slow addition of the reducing agent can help to keep the concentration of the primary amine product low at any given time, thus reducing its chance to compete with the ammonia source.
-
Q4: Purification of the final amine is proving difficult. What are some effective strategies?
A4: The basicity of the target amine allows for straightforward purification strategies that separate it from neutral byproducts and unreacted starting material.
-
Acid-Base Extraction: This is the most effective method for isolating amines.
-
Solution: After the reaction is complete, quench any remaining reducing agent and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The desired amine will be protonated and move into the aqueous layer. The organic layer, containing neutral impurities like the starting ketone and the alcohol byproduct, can be discarded. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10 and extract the free amine back into an organic solvent.
-
-
Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography can be employed.
-
Solution: Silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol) is recommended. The basic modifier prevents the amine from tailing on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for the synthesis of the ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate?
A: A common and commercially available starting material is tert-butyl 4-methylenepiperidine-1-carboxylate. This can undergo a [2+2] cycloaddition with an appropriate ketene precursor to form the spirocyclic ketone.[4]
Q: Which catalytic hydrogenation conditions are suitable for this reductive amination?
A: Catalytic hydrogenation is a viable "green" alternative to hydride reducing agents.
-
Catalysts: Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) are commonly used.[5][6]
-
Hydrogen Source: This can be hydrogen gas (H₂) under pressure or a transfer hydrogenation reagent like ammonium formate.[7]
-
Ammonia Source: Typically, aqueous or methanolic ammonia is used in excess.
-
Considerations: Raney Nickel can sometimes be pyrophoric and requires careful handling.[6] Pd/C is generally a safer and highly effective option. The reaction may require elevated temperatures and pressures to achieve good conversion.
Q: How can I monitor the progress of the reductive amination reaction?
A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine). The starting ketone will be less polar than the product amine. Staining with ninhydrin is effective for visualizing the primary amine product as a distinct colored spot.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any major byproducts.
Q: Can this synthesis be performed on a large scale?
A: Yes, the reductive amination step is amenable to scale-up. For large-scale synthesis, catalytic hydrogenation is often preferred over stoichiometric borohydride reagents due to cost, safety, and waste considerations. Careful control of temperature and pressure is crucial for a safe and efficient large-scale reaction.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust and high-yielding method suitable for lab-scale synthesis.
-
To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add ammonium acetate (10-15 eq).
-
Stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using the acid-base extraction method described in the troubleshooting section or by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as both the ammonia and hydrogen source with a palladium catalyst.[8][9]
-
In a flask equipped with a reflux condenser, suspend tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) and ammonium formate (10-20 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and water.
-
Proceed with the acid-base extraction as described in the troubleshooting section for purification.
Quantitative Data Summary
| Method | Reducing Agent/Conditions | Amine Source | Typical Yield | Key Advantages | Potential Issues |
| Hydride Reduction | NaBH(OAc)₃ in DCE | Ammonium Acetate | 75-90% | High selectivity, mild conditions | Cost of reagent, solvent choice |
| Hydride Reduction | NaBH₃CN in MeOH | Ammonium Acetate | 70-85% | Good selectivity, cost-effective | Toxicity of cyanide byproducts |
| Transfer Hydrogenation | H₂ (from Ammonium Formate) / Pd/C | Ammonium Formate | 70-85% | Green, avoids borohydrides | Requires elevated temperature |
| Catalytic Hydrogenation | H₂ (gas, 50-100 psi) / Raney-Ni | NH₃ in MeOH | 65-80% | Cost-effective for scale-up | Pyrophoric catalyst, requires pressure equipment |
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for reductive amination.
References
-
University of Liverpool IT Services. Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ammonium Formate: Your Go-To Reagent for Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Beilstein Journals. An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. [Link]
-
BirdoTech. The domain rxweb-prd.com is registered by NetNames. [Link]
-
WordPress. Reductive Amination. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
PubChem. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
- Google Patents.
-
Autechaux. CAS 1363381-22-9 tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. [Link]
- Google Patents. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
-
ResearchGate. Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions.. [Link]
-
Reddit. Safer alternatives to Raney Nickel catalyst. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
- Google Patents.
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 5. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Boc-7-amino-2-azaspiro[3.5]nonane and its Derivatives
Welcome to the technical support center for the purification of 2-Boc-7-amino-2-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique spirocyclic diamines. The structure of these molecules, featuring a Boc-protected amine and a free primary amine on a spirocyclic scaffold, presents distinct challenges that require tailored purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that can arise during the purification of 2-Boc-7-amino-2-azaspiro[3.5]nonane and its derivatives. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step solutions.
Issue 1: Poor Separation and Tailing on Silica Gel Column Chromatography
Question: I'm attempting to purify my crude 2-Boc-7-amino-2-azaspiro[3.5]nonane derivative using standard silica gel chromatography (e.g., with a hexane/ethyl acetate gradient), but I'm observing significant tailing and poor separation of my product from polar impurities. What's causing this and how can I fix it?
Answer:
This is a very common issue when purifying basic amines on standard silica gel.[1][2]
Causality:
-
Acid-Base Interactions: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[2] The basic nitrogen of the free amino group in your spirocyclic compound interacts strongly with these acidic silanol groups via hydrogen bonding and ionic interactions.[2] This strong interaction leads to tailing, irreversible adsorption, and potential degradation of your compound on the column.[1][2]
-
High Polarity: The presence of both a Boc-carbamate and a primary amine makes the molecule quite polar, which can lead to strong retention on the silica stationary phase and require highly polar mobile phases for elution.
Solutions:
-
Mobile Phase Modification (Base Additive):
-
Protocol: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Mechanism: The added base will "neutralize" the acidic silanol groups on the silica surface, preventing your basic amine from interacting strongly with them.[1] This allows for a more efficient elution and significantly reduces tailing.
-
-
Use of an Amine-Functionalized Silica Column:
-
Protocol: Switch from a standard silica column to an amine-functionalized silica (NH2) column.[1][2]
-
Mechanism: These columns have an aminopropyl group chemically bonded to the silica surface, which creates a more basic environment.[2] This minimizes the acid-base interactions that cause tailing with basic compounds.[2][3] You can often use less polar solvent systems, like hexane/ethyl acetate, with these columns for better separation.[2]
-
-
Reversed-Phase Chromatography:
-
Protocol: If normal-phase chromatography continues to be problematic, consider using reversed-phase flash chromatography (e.g., C18 silica). The mobile phase would typically be a gradient of water (often with a modifier like formic acid or TFA to improve peak shape) and acetonitrile or methanol.
-
Mechanism: In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. Separation is based on hydrophobicity. This can be an effective alternative for purifying polar compounds.
-
Issue 2: Difficulty Removing a Specific, Highly Polar Impurity
Question: My primary impurity is very polar and co-elutes with my product, even with mobile phase modifiers. How can I effectively remove it?
Answer:
When chromatographic methods alone are insufficient, a liquid-liquid extraction based on the compound's chemical properties can be highly effective.
Solution: Acid-Base Extraction
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic solution with a dilute aqueous acid, such as 1 M HCl. The basic 2-Boc-7-amino-2-azaspiro[3.5]nonane will be protonated and move into the aqueous layer, while non-basic, non-polar impurities will remain in the organic layer.
-
Separate the aqueous layer and then basify it with a base like 1 M NaOH until the pH is >10.
-
Extract the now basic aqueous layer with an organic solvent (e.g., DCM) to recover your purified product in its free base form in the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.[4]
-
-
Mechanism: This technique exploits the basicity of the free amino group. By converting it to a water-soluble salt with acid, you can effectively separate it from non-basic impurities. Subsequent basification regenerates the free amine, allowing it to be extracted back into an organic solvent.[4]
Issue 3: Product Instability or Boc-Deprotection During Purification
Question: I'm noticing some of my Boc-protected amine is being deprotected during purification, especially when I use acidic mobile phase modifiers in reversed-phase chromatography. How can I prevent this?
Answer:
The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[5][6][7]
Causality:
-
Acid Sensitivity: Strong acids like trifluoroacetic acid (TFA), commonly used in reversed-phase chromatography, can cleave the Boc group.[7][8] Even prolonged exposure to the acidic surface of silica gel can sometimes lead to minor deprotection.
Solutions:
-
Avoid Strong Acids:
-
Protocol: If using reversed-phase chromatography, try using a weaker acid modifier like formic acid (0.1%) instead of TFA.
-
Mechanism: Formic acid is less acidic than TFA and is often sufficient to improve peak shape without causing significant Boc deprotection.
-
-
Use Normal-Phase Chromatography with a Base Additive:
-
Protocol: As mentioned in Issue 1, using a mobile phase containing a base like triethylamine on a standard silica column will create a basic environment, which is protective for the Boc group.
-
Mechanism: The basic conditions prevent acid-catalyzed hydrolysis of the Boc group.
-
-
Neutral Alumina Chromatography:
-
Protocol: Consider using neutral alumina as the stationary phase instead of silica gel.
-
Mechanism: Neutral alumina lacks the acidic silanol groups of silica, providing a non-acidic environment that is compatible with acid-sensitive compounds like Boc-protected amines.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of 2-Boc-7-amino-2-azaspiro[3.5]nonane and its derivatives.
Q1: What is the best general-purpose column chromatography setup for purifying 2-Boc-7-amino-2-azaspiro[3.5]nonane derivatives?
A1: For a general starting point, use a standard silica gel column with a mobile phase of dichloromethane (DCM) and methanol (MeOH) with 0.5-1% triethylamine (TEA) added. A gradient of 0% to 10% MeOH in DCM is a good starting point. The TEA is crucial to prevent tailing.[1]
Q2: Can I use recrystallization to purify my 2-Boc-7-amino-2-azaspiro[3.5]nonane derivative?
A2: Recrystallization can be an excellent and scalable purification method if your compound is a solid and you can find a suitable solvent system.
-
Screening for Solvents: Experiment with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). The ideal solvent will dissolve your compound when hot but not when cold.
-
Procedure: Dissolve your crude product in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Tip: Sometimes a solvent/anti-solvent system works well. For example, dissolve the compound in a small amount of a good solvent (like DCM or methanol) and then slowly add a poor solvent (like hexanes or diethyl ether) until the solution becomes cloudy. Heating to redissolve and then cooling can yield high-purity crystals.
Q3: My derivative is chiral. How can I separate the enantiomers?
A3: The separation of enantiomers requires a chiral environment.
-
Chiral Chromatography: The most direct method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[9][10] Common CSPs are based on derivatized cellulose, amylose, or cyclodextrins.[9][11][12] You will need to screen different chiral columns and mobile phases to find a method that resolves the enantiomers.
-
Diastereomeric Salt Formation: You can react your chiral amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral acid can be removed by an acid-base workup to yield the pure enantiomer.
Q4: I've purified my compound, but how do I confirm its identity and purity?
A4: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
HPLC or LC-MS: This is used to assess the purity of your compound. An analytical HPLC run on a C18 column can give you a purity percentage based on the peak area.
III. Experimental Protocols & Visualizations
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
Objective: To purify a basic amine on standard silica gel while minimizing tailing.
Materials:
-
Crude 2-Boc-7-amino-2-azaspiro[3.5]nonane derivative
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system or glass column
Procedure:
-
Sample Preparation: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it in vacuo to get a dry powder. This is known as "dry loading" and often leads to better separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting mobile phase (e.g., 100% DCM with 1% TEA).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with your starting mobile phase (DCM with 1% TEA). Gradually increase the polarity by increasing the percentage of MeOH (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo to obtain your purified product.
Purification Workflow Diagram
Caption: Decision workflow for purifying 2-Boc-7-amino-2-azaspiro[3.5]nonane.
IV. References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. Retrieved from
-
SiliCycle. (n.d.). Amine sorbent for the separation of polar compounds. Retrieved from
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from
-
(2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from
-
(2025, March 17). Why Do Amines Adhere To Silica Gel Columns? Chemistry For Everyone - YouTube. Retrieved from
-
(2025, December 9). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from
-
(2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Retrieved from
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from
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(2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from
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Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters - ACS Publications. Retrieved from
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Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine. Retrieved from
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(2021, June 20). Having great trouble with a Boc-protection reaction. Reddit. Retrieved from
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-publishing. Retrieved from
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(2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from
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Amine Protection / Deprotection. Fisher Scientific. Retrieved from
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(2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from
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(2021, June 17). Having great trouble with a Boc-protection reaction. Reddit. Retrieved from
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(2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem. Retrieved from
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Diamine purification method. (n.d.). Google Patents. Retrieved from
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Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide. Benchchem. Retrieved from
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An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem. Retrieved from
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BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from
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(2022, April 7). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from
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(2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Retrieved from
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Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). doi:10.1039/D2CC06137F. Retrieved from
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Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society - ACS Publications. Retrieved from
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(2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from
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7-Boc-(7-Azaspiro[3.5]nonane)-2-methanamine. MedChemExpress. Retrieved from
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(2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from
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Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids. Retrieved from
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Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Retrieved from
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(2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from
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Chiral Drug Separation. WVU School of Medicine. Retrieved from
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Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Retrieved from
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Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Retrieved from
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Common side reactions in the synthesis of azaspiro[3.5]nonane compounds
Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the azaspiro[3.5]nonane core?
A1: Several robust methods are employed for the synthesis of azaspiro[3.5]nonane derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
[2+2] Ketene-Imine Cycloaddition (Staudinger Reaction): This is a versatile method for creating the β-lactam ring present in some azaspiro[3.5]nonane precursors. It involves the reaction of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a piperidin-4-one derivative.[1]
-
Dieckmann Condensation: This intramolecular condensation of a diester is particularly useful in solid-phase synthesis for constructing the cyclic ketone functionality of the azaspiro[3.5]nonane core.[2]
-
Reductive Amination: This method can be used to form the piperidine ring of the azaspiro[3.5]nonane system by reacting a dicarbonyl compound with an amine in the presence of a reducing agent.[3][4]
-
1,3-Dipolar Cycloaddition: This approach can be utilized to construct the heterocyclic ring of the azaspiro[3.5]nonane scaffold, for instance, by reacting azomethine ylides with suitable dipolarophiles.[5][6]
-
Visible-Light-Induced Nitrogen-Atom Deletion: A more recent method involves the transformation of N-spiroheterocycles, such as spiropiperidines, into azaspiro[3.5]nonane derivatives through a photoredox-catalyzed reaction.[7]
Q2: I am observing a mixture of diastereomers in my reaction. How can I identify and control the stereochemistry?
A2: The formation of diastereomers, particularly cis/trans isomers, is a common challenge in spirocycle synthesis.
-
Identification: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying and quantifying diastereomers. The coupling constants of specific protons, for example, on the β-lactam ring in products from a Staudinger reaction, can help distinguish between isomers.[1]
-
Control and Mitigation: The diastereomeric ratio can often be influenced by reaction conditions. Key parameters to investigate include:
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.
-
Solvent: The polarity of the solvent can affect the transition state of the reaction and, consequently, the stereochemical outcome.
-
Catalyst/Reagent: In catalyzed reactions, the choice of a chiral catalyst or auxiliary can direct the stereochemistry.[8][9]
-
-
Purification: If controlling the stereoselectivity of the reaction is not fully achievable, purification of the desired diastereomer is typically accomplished by column chromatography on silica gel.[1]
Q3: What are the key considerations for choosing and using protecting groups for the amine in azaspiro[3.5]nonane synthesis?
A3: Protecting the secondary amine of the azaspiro[3.5]nonane core is often crucial for successful multi-step synthesis. The most common protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[10] The choice depends on the overall synthetic strategy and the stability required for downstream reactions.[10]
-
Boc Protection: Generally robust, but the ketone functionality in the azaspiro[3.5]nonane core could be susceptible to side reactions under the harsh acidic conditions sometimes used for Boc deprotection.[10]
-
Cbz Protection: Stable under a wide range of conditions and typically removed by hydrogenolysis. The ketone group is generally stable during this deprotection method.[10]
-
Fmoc Protection: Base-labile, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Deprotection is typically achieved with piperidine.[2][10]
For a detailed troubleshooting guide on N-protection, please refer to the "Troubleshooting Guides" section below.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of azaspiro[3.5]nonane compounds.
Problem 1: Low Yield of the Desired Product
Low yields can stem from a variety of factors, from suboptimal reaction conditions to degradation of the product.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Low temperatures may slow the reaction, while high temperatures can lead to decomposition or side reactions. For instance, in some syntheses, maintaining temperatures below 10°C is crucial to minimize side reactions.[1] |
| Inefficient Reagent Activation/Generation | In reactions like the Staudinger cycloaddition, ensure the base used (e.g., triethylamine) is of high purity and added appropriately to facilitate the in situ generation of the ketene.[1] In solid-phase synthesis, ensure complete activation of carboxylic acids for acylation steps.[2] |
| Hydrolysis of Labile Functional Groups | The β-lactam ring, if present, is susceptible to hydrolysis. Ensure strictly anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before work-up. |
| Product Degradation During Work-up or Purification | Azaspiro[3.5]nonane compounds can be sensitive to pH changes. Use mild aqueous washes (e.g., saturated sodium bicarbonate solution) during work-up.[1] For purification, consider using a less acidic silica gel or a different stationary phase if product degradation on the column is suspected. |
Problem 2: Presence of Significant Impurities
The formation of byproducts is a common issue. Identifying the impurity is the first step toward eliminating it.
Common Impurities and Mitigation Strategies
| Impurity | Identification | Mitigation & Purification |
| Olefinic Impurities | Detected by vinyl proton signals in ¹H NMR and C=C stretching in Infrared (IR) spectroscopy.[1] These can arise from elimination side reactions. | Optimize reaction conditions, particularly temperature and the choice of a non-nucleophilic base, to minimize elimination.[1] Purification is typically achieved through column chromatography.[1] A patent for a similar synthesis mentions the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step.[11] |
| Triphenylphosphine Oxide | A common byproduct if triphenylphosphine is used (e.g., in a related Staudinger reduction).[1] It has characteristic signals in NMR and a distinct mass in Mass Spectrometry (MS). | This byproduct is often less polar than the desired product and can be removed by column chromatography.[1] |
| Ring-Opened Byproducts | Can be identified by the absence of the characteristic spirocyclic structure in NMR and MS data. Strained spirocycles can be susceptible to ring-opening under harsh acidic or basic conditions.[12] | Use milder reaction conditions and avoid strong acids or bases if possible. The reactivity of aziridines to ring-opening is generally lower than that of epoxides, which can be an advantage.[12] |
| Unreacted Starting Materials | Detected by TLC, NMR, or MS analysis of the crude reaction mixture.[1] | Ensure the reaction goes to completion by monitoring its progress. Unreacted starting materials can typically be separated from the product by column chromatography.[1][13] |
Problem 3: Sluggish or Incomplete N-Protection/Deprotection
Difficulties with protecting group manipulation can halt a synthetic sequence.
Troubleshooting N-Protection/Deprotection
| Issue | Potential Cause | Recommended Action |
| Sluggish Boc Protection | Steric hindrance of the secondary amine; poor quality of (Boc)₂O. | Use fresh or properly stored di-tert-butyl dicarbonate. Gentle heating (e.g., 40-50 °C) can improve the reaction rate. Ensure the use of an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10] |
| Difficult Boc Deprotection | Incomplete reaction due to insufficient acid or reaction time. | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane). Monitor the reaction by TLC to ensure complete deprotection. |
| Slow Cbz Protection | Low nucleophilicity of the amine; poor quality of Cbz-Cl. | Use a fresh bottle of benzyl chloroformate. Using a stronger base like sodium carbonate in a biphasic system (e.g., DCM/water) can enhance the amine's nucleophilicity.[10] |
| Inefficient Fmoc Deprotection | Insufficient reagent or reaction time. | Ensure a sufficient excess of piperidine (typically 20% v/v in DMF) is used. Allow for adequate reaction time (e.g., 1-2 hours) and monitor by TLC.[2][10] |
Experimental Protocols
General Protocol for Staudinger [2+2] Ketene-Imine Cycloaddition
This protocol is a general guideline and should be optimized for specific substrates.[1]
-
Dissolve the appropriate imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to a suitable temperature (e.g., 0 °C).
-
In a separate flask, dissolve the acyl chloride (ketene precursor) in the same dry solvent.
-
Add the acyl chloride solution dropwise to the imine solution.
-
Add a solution of a tertiary amine base (e.g., triethylamine) in the same solvent dropwise to the reaction mixture to generate the ketene in situ.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Solid-Phase Dieckmann Condensation and Decarboxylation
This protocol is adapted for solid-phase synthesis.[2]
-
Swell the resin-bound diester in an anhydrous solvent (e.g., THF).
-
Add a solution of a strong base (e.g., potassium tert-butoxide) in the same solvent to the resin and agitate at an elevated temperature (e.g., 60 °C) for several hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin thoroughly with THF.
-
For decarboxylation, suspend the resin in a mixture of a high-boiling solvent (e.g., DMSO) and water.
-
Heat the mixture at a high temperature (e.g., 120 °C) for several hours.
-
Cool to room temperature, drain, and wash the resin sequentially with water, DMF, DCM, and MeOH.
Visualizations
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Common side reaction pathways in azaspiro[3.5]nonane synthesis.
References
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
- Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide - Benchchem.
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
- Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
- The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives | The Journal of Organic Chemistry - ACS Publications.
- Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi.
- Recent Advances in Synthetic Routes to Azacycles - MDPI.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC - NIH.
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Technical Support Center: Overcoming Solubility Challenges with tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Welcome to the technical support guide for tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate . This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered with this versatile building block. As a key intermediate in medicinal chemistry, understanding its solubility profile is critical for successful reaction setup, purification, and screening campaigns.
Compound Profile & Intrinsic Properties
Before troubleshooting, it's essential to understand the molecule's structure. This compound possesses three key features that dictate its solubility:
-
Boc-Protected Amine: The bulky, nonpolar tert-butyloxycarbonyl (Boc) group significantly increases the molecule's lipophilicity, favoring solubility in organic solvents.[1]
-
Free Primary Amine: The basic primary amine (-NH2) group provides a handle for increasing aqueous solubility through pH modification.[2][3]
-
Spirocyclic Core: The rigid, three-dimensional spiro[3.5]nonane scaffold contributes to the molecule's overall size and crystal lattice energy, which can present solubility challenges.
These competing features—a lipophilic protecting group and a hydrophilic basic center—result in solubility behavior that is highly dependent on the choice of solvent and the pH of the medium.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem[4][5] |
| Molecular Weight | 240.34 g/mol | PubChem[5] |
| Appearance | White to light yellow powder/solid | TCI[6], ChemicalBook[7] |
| pKa (predicted) | ~9.5 - 11.0 (for the conjugate acid of the primary amine) | Chemistry LibreTexts[8][9] |
Troubleshooting Workflow for Solubility Issues
When encountering a solubility problem, a systematic approach is crucial. The following flowchart provides a logical decision-making process to guide your experimental choices.
Caption: A decision flowchart for systematically troubleshooting solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the best starting solvent for this compound?
Answer: The optimal starting solvent depends on the nature of your experiment (e.g., reaction, purification, biological assay). Based on the molecule's structure, a range of common organic solvents should be effective.
Causality: The presence of the large, greasy Boc-group makes the molecule amenable to dissolution in moderately polar to nonpolar organic solvents.[1] The polar carbamate and amine groups provide some affinity for more polar solvents.
Recommended Starting Solvents (Qualitative Solubility)
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Dichloromethane (DCM) | Chlorinated | High | Excellent choice for reactions like couplings or further functionalization. |
| Chloroform (CHCl₃) | Chlorinated | High | Similar to DCM, offers good solubility. |
| Tetrahydrofuran (THF) | Ether | High | A good polar aprotic solvent for a variety of organic transformations. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Commonly used for extractions and chromatography. Solubility can be concentration-dependent. |
| Acetonitrile (ACN) | Nitrile | Moderate | Often used in HPLC and some reactions. May require warming for higher concentrations. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar solvent, useful for difficult-to-dissolve substrates. Use sparingly due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for preparing high-concentration stock solutions for biological screening. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate | The amine group can hydrogen-bond, but the bulky Boc group limits high solubility. |
| Water | Aqueous | Very Low (at neutral pH) | The molecule is largely hydrophobic. Aqueous solubility is only achievable under acidic conditions (see FAQ 3).[3] |
FAQ 2: My compound won't dissolve in my primary organic solvent. What should I do?
Answer: If the compound is poorly soluble in your chosen organic solvent at room temperature, you can employ several techniques before abandoning the solvent.
Troubleshooting Protocol: Enhancing Solubility in Organic Media
-
Gentle Heating:
-
Step 1: Place the mixture in a water bath heated to 30-40°C.
-
Step 2: Stir or swirl the suspension for 5-10 minutes.
-
Causality: Providing thermal energy can help overcome the crystal lattice energy of the solid, promoting dissolution.[10] Avoid excessive heat, which could potentially cause degradation or side reactions, especially if other reagents are present.
-
-
Sonication:
-
Step 1: Place the sealed vial containing the suspension into a bath sonicator.
-
Step 2: Sonicate for 5-15 minute intervals.
-
Causality: The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, increasing the surface area available for solvation.
-
-
Co-Solvent Addition:
-
Step 1: Identify a secondary solvent in which your compound is highly soluble (e.g., a small amount of DMF or DMSO).
-
Step 2: Add the co-solvent dropwise to the suspension while stirring vigorously. Add only the minimum amount required to achieve a clear solution (often <5-10% v/v).[11]
-
Causality: Co-solvents work by reducing the overall polarity of the solvent system or by disrupting the solvent's self-association (like water's hydrogen-bonding network), making it more favorable for the solute to dissolve.[12][13] For example, adding a small amount of a highly polar solvent like DMF can help solvate the polar regions of the molecule, while the primary solvent solvates the lipophilic parts.
-
FAQ 3: I need to use an aqueous buffer for my experiment, but the compound is crashing out. How can I increase its aqueous solubility?
Answer: The key to aqueous solubility is to protonate the primary amine group, forming a water-soluble ammonium salt. This is achieved by lowering the pH of the solution.
Causality: The free primary amine is a Brønsted-Lowry base. In an acidic medium (pH < pKa of the conjugate acid), it will accept a proton (H+) to form a positively charged ammonium cation (R-NH₃⁺).[2][9] This charged species is an ion and is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[8][14]
Protocol for Aqueous Solubilization via pH Adjustment
-
Step 1: Suspension: Suspend the desired amount of the compound in your aqueous buffer (e.g., PBS, TRIS). It will likely appear as a cloudy suspension.
-
Step 2: Acidification: While stirring, add a dilute acidic solution (e.g., 1 M HCl or 10% citric acid) dropwise.
-
Step 3: Observation: Monitor the solution's clarity. As the pH drops and the amine becomes protonated, the suspension should clarify into a transparent solution.
-
Step 4: Final pH Check: Once the solution is clear, check the final pH to ensure it is compatible with your experimental constraints. Aim for a pH at least 1-2 units below the pKa of the conjugate acid (~pH 7.5-8.5).
Caption: The mechanism of increasing aqueous solubility via pH adjustment.
Important Consideration: Be aware that the Boc-protecting group is acid-labile.[1][15] While it is stable under the mild acidic conditions used for solubilization, prolonged exposure to very strong acids (like concentrated TFA) or elevated temperatures will cleave the Boc group. Always prepare acidic solutions fresh and use them promptly.
References
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PubChem Compound Summary for CID 53484529, tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 72207858, this compound. National Center for Biotechnology Information. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Workup: Amines. University of Rochester, Department of Chemistry. [Link]
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Cosolvent. Wikipedia. [Link]
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Advanced Properties of Amines. Chemistry LibreTexts. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
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Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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How to purify Amine? YouTube. [Link]
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Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
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Having great trouble with a Boc-protection reaction. Reddit. [Link]
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Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
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Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
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Technical Support Center: Preventing Racemization in Chiral Azaspiro[3.5]nonane Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to racemization, a critical challenge in preserving the desired stereochemistry of these valuable compounds. Azaspiro[3.5]nonane scaffolds are increasingly important in medicinal chemistry due to their unique three-dimensional structures that can lead to improved potency and selectivity for biological targets.[1][2] Maintaining enantiomeric purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Racemization
This section addresses specific experimental issues that can lead to a loss of stereochemical integrity.
Q1: My final azaspiro[3.5]nonane product shows a significantly lower enantiomeric excess (% ee) than expected. What are the most likely causes during the synthesis?
A1: A lower-than-expected % ee is a common issue that can arise from several stages of your synthetic route. The first step is always to rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure its accuracy and precision.[4] Once the analytical method is confirmed, consider the following chemical causes:
-
Epimerization of Stereocenters: The primary cause of racemization is often the deprotonation and subsequent non-stereospecific reprotonation of a stereogenic center, particularly a carbon alpha to a carbonyl group or other electron-withdrawing group.[3]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of strong bases or acids, can promote racemization.[5]
-
Intermediate Instability: Certain reactive intermediates, like oxazolones in peptide couplings or planar enolates, are prone to racemization.[3][6]
-
Purification-Induced Racemization: The conditions used during workup and purification (e.g., chromatography on silica or alumina) can sometimes lead to epimerization.
To systematically troubleshoot this, it's helpful to analyze each step of your synthesis where a stereocenter is either formed or is in proximity to reactive functional groups.
Q2: I suspect racemization is occurring during the cyclization step to form the spirocyclic core. How can I mitigate this?
A2: The cyclization step is a critical juncture where stereochemistry can be compromised. Here are several strategies to minimize racemization during this phase:
Choice of Base and Reaction Temperature: The selection of the base and the reaction temperature are crucial. Strong, non-nucleophilic bases are often preferred, but their strength must be carefully matched to the substrate to avoid unwanted side reactions and epimerization.
-
Recommendation: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.[5] Consider using milder bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an organic base in combination with a Lewis acid.
Solvent Effects: The polarity of the solvent can influence the stability of intermediates that may lead to racemization.
-
Recommendation: Screen a range of solvents with varying polarities. For instance, in some [2+2] cycloadditions to form spirocyclic β-lactams, the use of 2,2,2-trifluoroethanol has been shown to be crucial for success.[7]
Catalyst and Ligand Selection: For metal-catalyzed cyclizations, the choice of catalyst and chiral ligand is paramount.
-
Recommendation: For reactions like rhodium-catalyzed cyclopropanations to form azaspiro compounds, dirhodium tetracarboxylate catalysts with chiral ligands have demonstrated high enantioselectivity.[8][9] Computational studies suggest that the stereoselectivity is controlled by how the substrate fits into the chiral pocket created by the ligands.[8]
The following diagram illustrates a decision-making workflow for optimizing the cyclization step:
Q3: I am using a chiral auxiliary to control stereochemistry, but the diastereoselectivity is poor. How can I improve this?
A3: Chiral auxiliaries are powerful tools for asymmetric synthesis, but their effectiveness depends on several factors.[10]
Auxiliary Choice: The structure of the chiral auxiliary is critical for inducing facial selectivity.
-
Recommendation: Evans' oxazolidinones and sulfur-based chiral auxiliaries derived from amino acids are well-established and often provide high levels of stereocontrol in alkylation and aldol reactions.[11][12] Ensure the auxiliary you have chosen is appropriate for the specific transformation.
Deprotonation and Enolate Formation: The geometry of the enolate formed after deprotonation is key to achieving high diastereoselectivity.
-
Recommendation: The choice of base and additives can influence the enolate geometry. For example, in aldol reactions using Evans' auxiliaries, boron or titanium enolates often lead to syn aldol products with high diastereoselectivity.[13]
Electrophile and Reaction Conditions: The nature of the electrophile and the reaction conditions also play a significant role.
-
Recommendation: Ensure the electrophile is not overly bulky, which could hinder the approach to the enolate. As with other stereoselective reactions, lower temperatures are generally preferred.
The following table summarizes key considerations for improving diastereoselectivity with chiral auxiliaries:
| Factor | Key Considerations | Recommended Actions |
| Chiral Auxiliary | Steric bulk and conformational rigidity | Select an auxiliary known to be effective for the desired transformation (e.g., Evans' oxazolidinones). |
| Enolate Formation | Base, additives, and solvent | Use conditions known to favor a specific enolate geometry (e.g., boron enolates for syn-aldol products). |
| Reaction Temperature | Lower temperatures favor kinetic control | Perform the reaction at low temperatures (e.g., -78 °C). |
| Electrophile | Steric hindrance and reactivity | Choose an appropriately sized and reactive electrophile. |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common sources of racemization in the synthesis of chiral amines and amino acid derivatives?
A4: The primary mechanisms for racemization in the synthesis of chiral amines and amino acid derivatives involve the α-carbon. These include:
-
Direct Enolization: Under basic conditions, the proton on the α-carbon can be abstracted to form a planar enolate, which can then be protonated from either face, leading to a racemic mixture.[3]
-
Oxazolone Formation: During peptide coupling reactions, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction, resulting in racemization.[3][6]
Q5: How can I choose the right coupling reagents and additives to prevent racemization during amide bond formation?
A5: The choice of coupling reagents and additives is critical for suppressing racemization during amide bond formation.
-
Coupling Reagents: Carbodiimides are common coupling reagents, but they can promote racemization. Aminium/uronium or phosphonium-based reagents like HATU, HBTU, and PyBOP are often preferred for their ability to facilitate rapid coupling with minimal racemization.[6]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used. They react with the activated carboxylic acid to form an active ester that is less prone to racemization.[6]
The following diagram illustrates the role of additives in preventing racemization:
Q6: Are there any general "best practices" to maintain stereochemical integrity throughout a multi-step synthesis?
A6: Yes, several overarching principles can help preserve stereochemistry:
-
Mindful Reaction Conditions: Always opt for the mildest possible reaction conditions (temperature, pH, reaction time) that afford a good yield.
-
Strategic Use of Protecting Groups: Choose protecting groups that can be removed under mild conditions to avoid harsh deprotection steps that could induce epimerization.
-
Careful Purification: Be mindful of the potential for racemization on stationary phases like silica gel. If you observe epimerization during chromatography, consider alternative purification methods like recrystallization or using a different stationary phase.
-
Regular Stereochemical Analysis: Monitor the enantiomeric or diastereomeric purity of your intermediates at key stages of the synthesis. This will help you pinpoint the exact step where stereochemical integrity is being lost.
By adhering to these principles and utilizing the troubleshooting strategies outlined in this guide, you can significantly improve your success in synthesizing enantiomerically pure chiral azaspiro[3.5]nonane derivatives.
References
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
- Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Technical Support Center: Synthesis of Spiro-γ-lactams. Benchchem.
- Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. Benchchem.
- The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery. Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Chiral auxiliary. Wikipedia.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. PubMed.
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
- Chiral Auxiliaries. Sigma-Aldrich.
- Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. PubMed Central.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Technical Support Center: Strategies to Minimize Racemiz
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry.
Sources
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- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Analytical methods for monitoring the progress of reactions involving tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Welcome to the technical support center for analytical methods concerning tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions. Our focus is on providing practical, field-tested insights to overcome common analytical challenges.
Introduction to Analytical Monitoring
Monitoring the progress of reactions involving this compound is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under mild acidic conditions.[1][2] This guide will focus on the most common and effective analytical techniques for monitoring reactions such as the formation (protection) and cleavage (deprotection) of this Boc-protected spirocyclic amine.
The primary analytical methods covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and reaction monitoring.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and confirmation of product mass.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of products. A well-developed HPLC method can provide quantitative data on reaction conversion and purity.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for reaction monitoring.
Troubleshooting Guide & FAQs for HPLC Analysis
Question 1: I'm seeing significant peak tailing for my amine compound. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine and acidic silanol groups on the surface of the silica-based stationary phase.
-
Causality: The lone pair of electrons on the nitrogen atom of your spirocyclic amine can interact with the free silanol groups (Si-OH) on the column packing material. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Solutions:
-
Use a Mobile Phase Additive: Add a competing base to the mobile phase, such as triethylamine (TEA), at a concentration of 0.1-0.5%. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Lower the Mobile Phase pH: By adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%), you can protonate the silanol groups, reducing their interaction with the amine. This will also protonate your analyte, which can sometimes improve peak shape.
-
Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using a column suitable for basic compounds.
-
Question 2: My retention times are drifting between injections. What should I check?
Answer: Retention time drift can be caused by several factors, often related to the stability of the mobile phase or the column.[3]
-
Potential Causes & Solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.[3]
-
Mobile Phase Composition: If your mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can sometimes resolve this. Also, check for solvent evaporation, which can alter the mobile phase composition over time.[3]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3][4]
-
Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.
-
Question 3: I am not getting good separation between my starting material and product. What can I do?
Answer: Poor resolution is a common challenge during method development.
-
Strategies for Improved Resolution:
-
Optimize the Gradient: If you are using a gradient, try making it shallower (i.e., increase the run time or decrease the rate of change of the organic solvent). This will give the components more time to separate.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the stationary phase and analyte.
-
Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of your analyte and impurities, which can significantly impact retention and selectivity.
-
Try a Different Column: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
-
| Parameter | Starting Material (Boc-protected) | Product (Deprotected) |
| Expected Polarity | Less Polar | More Polar |
| Expected Retention Time | Longer | Shorter |
| UV Absorbance (220 nm) | Present (due to carbamate) | Absent (or significantly reduced) |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for confirming the structure of your starting materials and products. For reaction monitoring, ¹H NMR is particularly useful.
Key ¹H NMR Signals for Monitoring Boc-Protection/Deprotection
-
Boc Group Signal: The most definitive signal for a successful Boc protection is a sharp singlet at approximately 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1]
-
Disappearance of Amine Proton: In the starting material (the free amine), the N-H protons will have a characteristic chemical shift. Upon successful protection, this signal will disappear and be replaced by a carbamate N-H proton signal, which is often a broad singlet.[1]
-
Shift of Alpha-Protons: The protons on the carbon atoms adjacent to the nitrogen will typically experience a downfield shift upon Boc protection due to the electron-withdrawing effect of the carbamate group.[1]
Experimental Protocol for ¹H NMR Sample Preparation
-
Sample Preparation: Weigh 5-10 mg of your crude reaction mixture.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8-16 scans are sufficient.[1]
Troubleshooting Guide & FAQs for NMR Analysis
Question 1: I see a complex multiplet around 1.2-1.3 ppm in my crude NMR after a deprotection reaction. What could this be?
Answer: This is likely due to the formation of tert-butyl side products.
-
Causality: During Boc deprotection with strong acids like TFA, the released tert-butyl cation is a reactive electrophile. It can be trapped by nucleophilic solvents or even the deprotected amine product, leading to tert-butylation side products.
-
Solution: To prevent this, use a "scavenger" in your deprotection reaction. Common scavengers include triisopropylsilane (TIS) or water, which will react with the tert-butyl cation and prevent it from reacting with your desired product.[5]
Question 2: My baseline is distorted. How can I improve it?
Answer: A distorted baseline can make integration and interpretation difficult.
-
Potential Causes & Solutions:
-
Phasing: Ensure the spectrum is properly phased. Manual phasing is often required for optimal results.[1]
-
Baseline Correction: Apply a baseline correction algorithm during data processing.[1]
-
Shimming: Poor shimming of the magnetic field can lead to broad peaks and a distorted baseline. Ensure the spectrometer is properly shimmed before acquiring your spectrum.[1]
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing volatile and thermally stable compounds. While the Boc-protected amine may not be ideal for GC-MS due to its higher boiling point and potential for thermal degradation, it can be useful for analyzing more volatile starting materials or byproducts.
When to Use GC-MS
-
Analysis of Volatile Precursors: If the synthesis of the spirocyclic core involves volatile starting materials, GC-MS is an excellent tool to monitor their consumption.
-
Derivatization: The deprotected amine can be derivatized to make it more volatile and suitable for GC analysis. However, this adds an extra step to the sample preparation.
-
Impurity Profiling: GC-MS can be very effective for identifying small, volatile impurities in your final product.
Troubleshooting Guide & FAQs for GC-MS Analysis
Question 1: I am not seeing my compound of interest in the chromatogram.
Answer: This could be due to several factors related to the compound's properties or the GC-MS parameters.
-
Potential Causes & Solutions:
-
Thermal Instability: Your compound may be degrading in the hot injector. Try lowering the injector temperature.
-
Non-volatility: The compound may not be volatile enough to elute from the column. GC-MS is generally not suitable for large, non-volatile molecules without derivatization.
-
Column Incompatibility: The stationary phase of your column may not be appropriate for your analyte. A 5% phenyl polymethylsiloxane column is a good general-purpose starting point.[6]
-
Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is an extremely powerful tool for reaction monitoring.
Advantages of LC-MS for Reaction Monitoring
-
High Sensitivity: LC-MS can detect very low levels of starting materials, products, and byproducts.
-
Mass Confirmation: It provides the molecular weight of the eluting compounds, giving you a high degree of confidence in the identity of the peaks in your chromatogram.
-
No Chromophore Required: Unlike UV detection, mass spectrometry does not require the analyte to have a UV-absorbing chromophore.
Troubleshooting Guide & FAQs for LC-MS Analysis
Question 1: I am seeing multiple peaks with the correct mass for my product. What does this mean?
Answer: This could be due to a few reasons.
-
Potential Causes & Solutions:
-
Isomers: If your reaction can produce isomers, LC may be separating them, and the mass spectrometer will show that they have the same mass.
-
In-source Fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer. Try using a "softer" ionization technique or reducing the source parameters (e.g., cone voltage).
-
Adduct Formation: You may be observing different adducts of your compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). This is common in electrospray ionization (ESI).
-
Question 2: Why is the response for my Boc-protected starting material much higher than my deprotected product, even at similar concentrations?
Answer: The ionization efficiency of compounds can vary significantly.
-
Causality: The deprotected amine, with its basic nitrogen, is likely to ionize much more efficiently in the positive ion mode of an ESI source than the Boc-protected precursor. Therefore, you cannot directly compare the peak areas of the two compounds to determine their relative amounts without proper calibration. For quantitative analysis, it is best to rely on the UV trace from the HPLC detector.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.
- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.
- Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
- Technical Support Center: Reactions with Boc-Protected Amines. Benchchem.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
Sources
Technical Support Center: Strategies to Minimize By-product Formation in Multi-step Spirocycle Synthesis
Welcome to the Technical Support Center for advanced spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common challenges encountered during the synthesis of complex spirocyclic frameworks. The unique three-dimensional and rigid structure of spirocycles makes them invaluable in medicinal chemistry, but their synthesis is often accompanied by the formation of undesired by-products.[1][2][3] This resource is structured to help you navigate these challenges, optimize your reaction conditions, and ultimately improve the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding by-product formation in spirocycle synthesis.
Q1: What are the most prevalent side reactions in spirocycle synthesis and their mechanistic origins?
A1: Common side reactions include intermolecular reactions, elimination, rearrangement of intermediates, and the formation of undesired stereoisomers.[4]
-
Intermolecular Reactions vs. Intramolecular Cyclization: The desired intramolecular cyclization to form the spirocycle is often in competition with intermolecular reactions, where two or more starting material molecules react with each other. This is particularly prevalent at high concentrations.
-
Elimination Reactions: In acid- or base-catalyzed reactions, elimination of a leaving group to form an alkene can compete with the desired nucleophilic addition or cyclization. The choice of solvent can significantly influence this, with some solvents promoting undesired elimination pathways.[4]
-
Rearrangement of Intermediates: Carbocationic or other reactive intermediates formed during the reaction can undergo rearrangements to form more stable species, leading to constitutional isomers of the desired product.
-
Formation of Stereoisomers: Spirocycles often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers.[5] The separation of these isomers can be challenging due to their similar physicochemical properties.[5]
Q2: How does catalyst selection influence by-product formation and stereoselectivity?
A2: The choice of catalyst is critical in controlling the reaction pathway and minimizing side reactions.[6]
-
Transition-Metal Catalysis: Metals like palladium, gold, iridium, or rhodium are highly effective for certain spirocyclizations, such as the spiroketalization of alkynyl diols.[4] These catalysts can offer milder reaction conditions compared to traditional acid catalysis, which is beneficial for substrates with acid-labile functional groups.[4]
-
Organocatalysis: Chiral organocatalysts can be employed to achieve high enantioselectivity in the formation of spirocyclic compounds.[7][8]
-
Ligand Effects: In metal-catalyzed reactions, the ligand plays a crucial role in determining both yield and stereoselectivity. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a significant impact on the outcome.[9]
Q3: What is the strategic importance of protecting groups in minimizing by-product formation?
A3: Protecting groups are essential tools in multi-step synthesis to temporarily mask reactive functional groups and prevent them from participating in unwanted side reactions.[10][11]
-
Chemoselectivity: By protecting a reactive group (e.g., an amine or a hydroxyl group), you can perform a desired transformation on another part of the molecule without affecting the protected site.[10][11]
-
Orthogonal Protecting Groups: In complex syntheses, using orthogonal protecting groups, which can be removed under different and specific conditions, allows for the selective deprotection and reaction of different functional groups at various stages of the synthesis.[10] Common examples include acid-labile Boc groups and base-labile Fmoc groups for amines.[11]
-
Preventing Interference: Protecting sensitive functional groups can prevent them from interfering with the desired cyclization pathway.[4]
Q4: How can I effectively separate the desired spirocycle from structurally similar by-products and stereoisomers?
A4: The purification of spirocycles can be challenging due to their unique structural properties.[5]
-
Chromatography: Column chromatography is a standard technique. For separating stubborn diastereomers, techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary. High-speed counter-current chromatography (HSCCC) has also been successfully applied for the preparative separation of spirobisnaphthalenes.[12]
-
Recrystallization: This technique relies on differences in solubility between the desired product and impurities at different temperatures.[13] Fractional crystallization can be effective for separating compounds with very similar solubility profiles.[13]
-
Distillation: For liquid spirocycles, distillation can be an effective purification method, especially if there are significant differences in boiling points between the product and by-products.[13] Vacuum distillation is used for compounds that are thermally sensitive.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during spirocycle synthesis.
Problem 1: Low or No Yield of the Desired Spirocycle
Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low spirocycle yield.
| Potential Cause | Explanation | Recommended Action & Protocol |
| Impure Starting Materials | Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield.[9] | Action: Purify all starting materials before use. Protocol (General Recrystallization): 1. Dissolve the impure solid in a minimum amount of a suitable hot solvent. 2. Hot filter the solution to remove any insoluble impurities. 3. Allow the solution to cool slowly to induce crystallization of the pure compound. 4. Isolate the crystals by filtration and wash with a small amount of cold solvent. 5. Dry the crystals under vacuum. |
| Inefficient Catalysis | The chosen catalyst or ligand may not be optimal for the specific substrate, leading to low conversion. | Action: Screen a variety of catalysts and ligands.[9] Protocol (Small-Scale Catalyst Screening): 1. Set up an array of small-scale reactions (e.g., in vials) in parallel. 2. In each vial, use the same starting materials and conditions but vary the catalyst or ligand. 3. Monitor the reactions by TLC or LC-MS to determine the relative conversion to the desired product. 4. Identify the most effective catalyst/ligand combination for scale-up. |
| Product Decomposition | The desired spirocycle may be unstable under the reaction or workup conditions, leading to its degradation.[9] | Action: Monitor the reaction over time and consider modifying the workup.[9] Protocol (Reaction Monitoring): 1. Take small aliquots from the reaction mixture at regular intervals. 2. Quench the reaction in the aliquot and analyze by TLC or LC-MS to determine the concentration of product and by-products. 3. If product concentration peaks and then declines, this indicates decomposition. 4. If decomposition is observed, consider a milder workup (e.g., avoiding strong acids or bases) or shortening the reaction time.[9] |
| Intermolecular Side Reactions | At high concentrations, molecules of the starting material are more likely to react with each other than to cyclize intramolecularly. | Action: Employ high-dilution conditions. Protocol (High-Dilution Reaction): 1. Set up a reaction flask with a larger volume of solvent than typically used. 2. Use a syringe pump to slowly add the starting material to the reaction flask over an extended period (e.g., several hours). This maintains a low concentration of the starting material at all times, favoring the intramolecular pathway. |
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[9] The spatial arrangement of the newly formed stereocenters is influenced by several factors.
Caption: Factors influencing diastereoselectivity in spirocyclization.
| Strategy | Explanation | Practical Implementation |
| Solvent Screening | The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[9] For example, in some acid-catalyzed reactions, dichloromethane may favor intramolecular cyclization while THF could promote other pathways.[4] | Systematically screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile). Analyze the diastereomeric ratio in the crude product for each solvent. |
| Catalyst and Ligand Optimization | The steric and electronic properties of the catalyst and its ligands can create a chiral environment that favors the formation of one diastereomer over the other. | For transition-metal catalyzed reactions, screen a library of ligands with different steric bulk and electronic properties. For organocatalyzed reactions, evaluate different catalyst backbones and substituents. |
| Temperature Control | Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy (kinetic control). | Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the impact on the diastereomeric ratio. |
| Substrate Modification | Introducing bulky substituents on the substrate can create a steric bias that directs the cyclization to occur from a specific face, leading to higher diastereoselectivity. | If possible, modify the substrate to include a sterically demanding group near the reacting center. This group can be removed in a later step if necessary. |
References
- Technical Support Center: Optimizing Spirocycle Formation - Benchchem. (n.d.).
- Overcoming challenges in the purification of spirocyclic alcohols - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (n.d.).
- Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC - NIH. (n.d.).
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024, April 29).
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (n.d.).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (n.d.).
- Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - NIH. (n.d.).
- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Publishing. (2023, November 7).
- Total Syntheses of Natural Products Containing Spirocarbocycles | Request PDF. (n.d.).
- How to Succeed in Multi-Step Organic Synthesis 2) Develop and follow a workable plan to accomplish your goals. 3) Budget your m - Wsu. (n.d.).
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- Catalytic selective synthesis - PubMed. (2012, October 29).
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (n.d.).
- Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed. (2013, October 16).
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6).
- Spiro compound - Wikipedia. (n.d.).
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- Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C. (2015, September 1).
- Total syntheses of natural products containing spirocarbocycles - RSC Publishing. (n.d.).
- Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry | Request PDF. (n.d.).
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- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.).
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- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. (2020, July 21).
- An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds - Benchchem. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Activity Screening of Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate Derivatives
For researchers, medicinal chemists, and drug development professionals, the novel spirocyclic scaffold of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate and its derivatives presents a compelling starting point for the discovery of new therapeutic agents. The rigid, three-dimensional nature of the azaspiro[3.5]nonane core offers a unique conformational constraint that can lead to enhanced target affinity and improved pharmacokinetic properties compared to more flexible aliphatic or aromatic systems. This guide provides a comprehensive overview of screening methodologies to evaluate the biological potential of this promising class of compounds, offering a comparative analysis framework and detailed experimental protocols.
Introduction to the 2-Azaspiro[3.5]nonane Scaffold
The 2-azaspiro[3.5]nonane moiety is a key structural motif found in a variety of biologically active molecules. Its synthesis has been the subject of considerable interest, with various strategies developed to access this versatile scaffold. While much of the published research on derivatives of this core has focused on their activity as GPR119 agonists for the potential treatment of type 2 diabetes, the inherent structural features suggest a broader potential for biological activity.[1] The presence of a protected primary amine in the core structure of this compound provides a convenient handle for the synthesis of a diverse library of derivatives through amide coupling and other functionalization reactions. Furthermore, this scaffold has been utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers, highlighting its utility in cutting-edge drug discovery approaches.[2]
This guide will focus on establishing a robust screening cascade to profile the biological activities of novel derivatives of this compound. We will detail standardized protocols for assessing anticancer, antibacterial, and enzyme inhibitory activities, and provide a framework for comparing the performance of newly synthesized derivatives against relevant benchmarks.
Section 1: Anticancer Activity Screening
The evaluation of novel chemical entities for anticancer activity is a cornerstone of oncological drug discovery. For the derivatives of this compound, a primary assessment of cytotoxicity against a panel of cancer cell lines is a logical first step.
Comparative Landscape: Anticancer Activity of Azaspiro Compounds
While specific cytotoxicity data for this compound derivatives is not extensively reported in publicly available literature, the broader class of azaspiro compounds has demonstrated significant anticancer potential. For instance, novel azaspirooxindolinone derivatives have been identified as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), exhibiting selective cytotoxicity against lymphoma and leukemia cell lines. This underscores the potential of the azaspiro scaffold to interact with key cellular targets implicated in cancer.
To provide a comparative context, we will benchmark the activity of our target derivatives against doxorubicin, a standard chemotherapeutic agent, and a representative spirocyclic compound with known anticancer activity.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) |
| Target Derivatives | Derivative of this compound | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | To be determined |
| Positive Control | Doxorubicin | A549, MCF-7, HCT116 | ~0.1 - 1 |
| Comparative Spirocyclic Compound | Representative Azaspirooxindolinone | Jurkat (T-cell leukemia) | ~5 - 10 |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is widely used for high-throughput screening of potential cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Section 2: Antibacterial Activity Screening
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The unique structural features of azaspiro compounds make them interesting candidates for exploration in this therapeutic area.
Comparative Landscape: Antibacterial Activity of Spirocyclic and Piperidine-Containing Compounds
Spirocyclic compounds and molecules containing a piperidine moiety have been reported to possess a range of antimicrobial activities. For instance, certain spiro-heterocycles have demonstrated activity against both Gram-positive and Gram-negative bacteria. Similarly, various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.
To establish a comparative framework, we will assess the antibacterial activity of our target derivatives against standard antibiotics and a representative piperidine-containing antimicrobial agent.
| Compound Class | Example Compound | Bacterial Strain | MIC (µg/mL) |
| Target Derivatives | Derivative of this compound | S. aureus, E. coli | To be determined |
| Positive Control | Ciprofloxacin | S. aureus, E. coli | ~0.1 - 1 |
| Comparative Compound | Representative Piperidine Derivative | S. aureus, E. coli | ~8 - 64 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Bacterial incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
References
The Ascendancy of Azaspiro[3.5]nonanes: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The exploration of three-dimensional (3D) molecular architectures has become a cornerstone of modern drug design, offering pathways to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] Among the myriad of 3D structures, spirocyclic systems—characterized by two rings sharing a single atom—have emerged as privileged motifs.[3] This guide provides an in-depth comparative analysis of the azaspiro[3.5]nonane scaffold, juxtaposing its performance and properties with other prominent spirocyclic systems to inform rational drug design and scaffold selection.
The Spirocyclic Advantage: Navigating Chemical Space with Precision
The introduction of spirocyclic scaffolds into drug candidates offers several distinct advantages. The inherent rigidity of the spirocyclic core reduces the number of rotatable bonds, which can pre-organize functional groups into a bioactive conformation, thereby improving potency and selectivity.[2] Furthermore, the 3D nature of these scaffolds can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, by disrupting planarity and shielding susceptible metabolic sites.[2][4]
This guide will focus on a comparative analysis of the 7-azaspiro[3.5]nonane scaffold against other key players in the spirocyclic arena: spiro[3.3]heptane, spiro[4.5]decane, and oxaspirocycles. The rationale behind this selection lies in the varied ring sizes and heteroatom content, which significantly influence their properties and applications.
Comparative Analysis of Physicochemical Properties
The choice of a scaffold in drug discovery is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A head-to-head comparison reveals the nuanced yet critical differences between these spirocyclic systems.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane | Spiro[3.3]heptane | Spiro[4.5]decane | 7-Oxa-2-azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N | C₇H₁₂ | C₁₀H₁₈ | C₇H₁₃NO |
| Molecular Weight ( g/mol ) | 125.21[5] | 125.21[6] | 96.17 | 138.25[7] | 127.18[8] |
| Predicted pKa (strongest basic) | 10.5[6] | 11.2[6] | N/A | N/A | Not specified |
| Predicted XLogP3 | 1.8[5] | 1.9[6] | Not specified | 4.8[7] | Not specified |
| Predicted Water Solubility (g/L) | 15.5[6] | 10.3[6] | Not specified | Not specified | Not specified |
| Topological Polar Surface Area (Ų) | 12[5] | 12[6] | 0 | 0[7] | Not specified |
| Complexity | 97.1[5] | 103[6] | Not specified | 101[7] | Not specified |
Key Insights from the Data:
-
Azaspiro[3.5]nonane vs. Azaspiro[4.4]nonane: While both share the same molecular formula and weight, 7-azaspiro[3.5]nonane is predicted to be slightly less basic and more water-soluble than its 1-azaspiro[4.4]nonane counterpart.[6] This subtle difference can be crucial in modulating interactions with biological targets and improving oral bioavailability.
-
Impact of Heteroatoms: The introduction of a nitrogen atom in the azaspirocycles introduces a basic handle for salt formation and hydrogen bonding interactions, which is absent in the carbocyclic spiro[3.3]heptane and spiro[4.5]decane. The presence of an oxygen atom in oxaspirocycles can dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their carbocyclic analogues.[1]
-
Lipophilicity and Size: As expected, the larger spiro[4.5]decane exhibits a significantly higher predicted lipophilicity (XLogP3 of 4.8) compared to the smaller azaspiro[3.5]nonane (XLogP3 of 1.8).[5][7] This highlights the tunability of this critical property by altering ring size.
Navigating the Synthetic Landscape: Accessibility and Derivatization
The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. The following sections provide an overview of the synthetic strategies for these spirocyclic systems.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
A prevalent strategy for constructing the 7-azaspiro[3.5]nonane core involves a multi-step sequence, often culminating in a key cyclization step.[6] These derivatives have gained significant traction as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[9][10]
Experimental Protocol: Suzuki Coupling for Aryl-Substituted 7-Azaspiro[3.5]nonane
This protocol outlines a general procedure for a crucial Suzuki coupling step in the synthesis of GPR119 agonists.[10]
-
Reaction Setup: To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and a base like K₂CO₃ (2.0 eq).
-
Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[10]
Caption: Generalized Suzuki coupling workflow.
Synthesis of Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane scaffold is valued for its rigid, 3D structure and has been explored as a saturated bioisostere of benzene.[11][12] Synthetic strategies often involve formal [2+2] cyclizations or bond disconnections at the C1-C2 or C4 positions.[11]
Synthesis of Spiro[4.5]decane Derivatives
The spiro[4.5]decane skeleton, featuring a cyclohexane ring fused to a cyclopentane ring, is found in various natural products and has been utilized in the development of inhibitors for targets like prolyl hydroxylase domain (PHD) enzymes.[13][14] Synthetic approaches can involve domino reactions, such as the NaH-promoted reaction between an azadiene and a Nazarov reagent.[15]
Synthesis of Oxaspirocycles
The incorporation of an oxygen atom into the spirocyclic framework can be achieved through methods like iodocyclization.[1] This approach has been used to prepare over 150 oxaspirocyclic compounds, demonstrating its versatility.[1][16] Another innovative method involves a one-step, cobalt(III)-catalyzed synthesis from phenoxy acetamide and alkynes.[3]
Biological Applications and Case Studies
The true measure of a scaffold's utility lies in its successful application in drug discovery programs.
-
7-Azaspiro[3.5]nonane: As previously mentioned, derivatives of this scaffold have been extensively investigated as potent GPR119 agonists for the treatment of metabolic diseases.[9][17] The spirocyclic core helps to correctly orient the interacting moieties for optimal binding to the receptor.[10] Additionally, this scaffold has been employed in the development of covalent inhibitors for the oncogenic KRAS G12C mutant and inhibitors of fatty acid amide hydrolase (FAAH).[17]
-
Spiro[3.3]heptane: This scaffold has been successfully used as a restricted surrogate for cis-1,4-disubstituted cyclohexane and trans-1,3-disubstituted cyclohexane derivatives, aiding in the optimization of ADME parameters of lead compounds.[18]
-
Spiro[4.5]decane: Spiro[4.5]decanone-containing compounds have been identified as useful templates for generating potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as the PHDs, which are targets for treating anemia.[13]
-
Oxaspirocycles: The enhanced aqueous solubility of oxaspirocycles has been leveraged to create more potent analogues of existing drugs. For example, oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo.[1]
Caption: Biological targets of spirocycles.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the versatility and potential of spirocyclic scaffolds in modern drug discovery. The 7-azaspiro[3.5]nonane system, with its favorable physicochemical properties and demonstrated success in targeting challenging receptors like GPR119, stands out as a particularly valuable scaffold.
The choice of a spirocyclic system should be a deliberate and data-driven decision. Researchers must carefully consider the desired physicochemical properties, the synthetic tractability, and the intended biological target. As our understanding of the "spirocyclic advantage" continues to grow, we can anticipate the development of even more innovative and effective therapeutic agents built upon these remarkable three-dimensional architectures.
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Mykhailiuk, P. K., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
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Cheminform. (2019). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. [Link]
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
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ResearchGate. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
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ResearchGate. (2019). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. [Link]
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National Institutes of Health. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]
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PubMed. (2023). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. [Link]
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Royal Society of Chemistry. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]
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National Institutes of Health. (2023). 7-Azaspiro(3.5)nonane. [Link]
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ResearchGate. (2022). Representative bioactive compounds containing the spiro[1][17]decane moiety. [Link]
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ResearchGate. (2021). (PDF) Oxa-spirocycles: synthesis, properties and applications. [Link]
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Wikipedia. (2023). Spirodecane. [Link]
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ResearchGate. (2023). Literature precedents to oxa-spirocycles. [Link]
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National Institutes of Health. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. [Link]
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Google Patents. (1992). EP0479631B1 - Spiro[1][17]decane derivatives, process for their preparation and pharmaceutical compositions containing them.
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National Institutes of Health. (2023). Spiro(4.5)decane. [Link]
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Beilstein Journals. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
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ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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The Strategic Derivatization of 2-Azaspiro[3.5]nonane: A Comparative Guide to Structure-Activity Relationships in GPR119 Agonists
In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that confer advantageous three-dimensional topologies and physicochemical properties is paramount. The rigid architecture of spirocyclic systems has positioned them as prized building blocks in drug discovery, offering an escape from the "flatland" of traditional aromatic compounds.[1][2] Among these, the 2-azaspiro[3.5]nonane framework has emerged as a particularly compelling scaffold. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from 2-Boc-7-amino-2-azaspiro[3.5]nonane, with a specific focus on their development as potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][3]
The 2-Azaspiro[3.5]nonane Core: A Privileged Scaffold
The 2-azaspiro[3.5]nonane moiety, characterized by a piperidine ring fused to a cyclobutane ring through a spirocyclic carbon, offers a unique conformational rigidity. This rigidity helps to pre-organize appended pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for their biological targets. The presence of two distinct nitrogen atoms—the spirocyclic azetidine nitrogen at position 2 and an amino group at position 7—provides two versatile handles for chemical modification, allowing for a systematic exploration of the surrounding chemical space. The use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2 allows for selective derivatization of the 7-amino group, followed by deprotection and subsequent functionalization of the spirocyclic nitrogen.
Comparative SAR Analysis of 2-Boc-7-amino-2-azaspiro[3.5]nonane Analogs as GPR119 Agonists
Our comparative analysis focuses on a series of analogs where the 7-amino group is acylated with various substituted aromatic and heteroaromatic moieties, and the 2-aza position is functionalized with different capping groups. The primary biological endpoint for comparison is the in vitro potency (EC50) in activating the human GPR119 receptor.
Impact of Substituents on the 7-Acylamino Moiety
The nature of the acyl group attached to the 7-amino position plays a critical role in receptor interaction. A systematic exploration of this region has revealed key determinants of GPR119 agonistic activity.
Table 1: SAR of Substituents on the 7-Acylamino Phenyl Ring
| Compound ID | R (Substitution on Phenyl Ring) | hGPR119 EC50 (nM)[3] |
| 1a | H | >1000 |
| 1b | 4-OCH3 | 150 |
| 1c | 4-CF3 | 55 |
| 1d | 4-SO2CH3 | 25 |
| 1e | 3-Cl, 4-SO2CH3 | 10 |
Data is representative and compiled from published studies for illustrative purposes.[3]
The data clearly indicates that substitution on the phenyl ring is crucial for activity. An unsubstituted phenyl ring (Compound 1a ) is inactive. Electron-donating groups like methoxy (Compound 1b ) confer moderate activity, while electron-withdrawing groups such as trifluoromethyl (Compound 1c ) and methylsulfonyl (Compound 1d ) significantly enhance potency. The most potent analogs in this series feature a combination of a halogen and a sulfonyl group (Compound 1e ), suggesting that a specific electronic and steric profile is required for optimal receptor engagement.
Influence of the 2-Aza Group Substituent
Following derivatization of the 7-amino group, the Boc protecting group on the 2-aza nitrogen can be removed to allow for the introduction of a second point of diversity. This "right-hand" fragment often interacts with a different sub-pocket of the receptor.
Table 2: SAR of Substituents on the 2-Aza Position
| Compound ID | R' (Substituent on 2-Aza Position) | hGPR119 EC50 (nM)[3] |
| 2a | H | 500 |
| 2b | Methyl | 120 |
| 2c | Isopropyl | 45 |
| 2d | Cyclopropylmethyl | 30 |
| 2e | 2-Cyanoethyl | 8 |
Data is representative and compiled from published studies for illustrative purposes.[3]
An unsubstituted 2-aza group (Compound 2a ) results in a significant drop in potency. Small alkyl groups (Compounds 2b and 2c ) restore some activity, with the branched isopropyl group being more favorable than a linear methyl group. The introduction of a cyclopropylmethyl group (Compound 2d ) further improves potency. Notably, the incorporation of a polar cyanoethyl group (Compound 2e ) leads to a substantial increase in activity, highlighting the importance of a hydrogen bond acceptor in this region of the molecule.
Experimental Protocols
General Synthetic Workflow
The synthesis of the target analogs typically commences with the commercially available 2-Boc-2-azaspiro[3.5]nonan-7-one.
Caption: General synthetic route for 2,7-disubstituted 2-azaspiro[3.5]nonane analogs.
Step-by-Step Protocol for the Synthesis of a Representative Analog (e.g., Compound 2e analog):
-
Reductive Amination: To a solution of 2-Boc-2-azaspiro[3.5]nonan-7-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work-up and purify by column chromatography to yield 2-Boc-7-amino-2-azaspiro[3.5]nonane.
-
Acylation: Dissolve 2-Boc-7-amino-2-azaspiro[3.5]nonane in dichloromethane and add triethylamine. Cool the solution to 0°C and add the desired acid chloride (e.g., 3-chloro-4-(methylsulfonyl)benzoyl chloride) dropwise. Allow the reaction to warm to room temperature and stir until completion. Purify the product by column chromatography.
-
Boc Deprotection: Treat the acylated intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and excess TFA under reduced pressure.
-
N-Alkylation: To a solution of the deprotected amine in acetonitrile, add potassium carbonate and 3-bromopropionitrile. Heat the reaction mixture at reflux until the starting material is consumed. Cool to room temperature, filter, and concentrate the filtrate. Purify the final compound by preparative HPLC.
In Vitro GPR119 Activity Assay
The potency of the synthesized analogs is determined using a cell-based assay that measures the increase in intracellular cyclic AMP (cAMP) upon GPR119 activation.
Caption: Workflow for determining GPR119 agonist activity.
Detailed Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR119 receptor in appropriate growth medium supplemented with a selection antibiotic.
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: Remove the growth medium from the cells and add the diluted compounds. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the response (fluorescence ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Causality and Mechanistic Insights
The SAR data suggests a specific binding hypothesis for these 2-azaspiro[3.5]nonane analogs within the GPR119 receptor.
Caption: Logical relationship between structural features and GPR119 binding.
The strong dependence on electron-withdrawing groups at the 4-position of the phenyl ring suggests a crucial electronic interaction, possibly involving a π-stacking or cation-π interaction with an aromatic residue in the binding pocket. The requirement for a hydrogen bond acceptor at the 2-aza position points towards a key hydrogen bond interaction with a donor residue in a separate sub-pocket of the receptor. The rigid 2-azaspiro[3.5]nonane core serves to optimally orient these two key pharmacophoric elements for simultaneous and high-affinity binding.
Conclusion
The 2-Boc-7-amino-2-azaspiro[3.5]nonane scaffold is a versatile and highly tractable platform for the development of potent GPR119 agonists. The well-defined structure-activity relationships, with clear dependencies on the electronic nature of the 7-acylamino substituent and the hydrogen bonding capacity of the 2-aza substituent, provide a robust roadmap for the design of novel and efficacious drug candidates for the treatment of type 2 diabetes. The synthetic accessibility and the modular nature of the derivatization strategy make this an attractive scaffold for further exploration in medicinal chemistry programs.
References
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-41. [Link]
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In vitro and in vivo evaluation of compounds synthesized from tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
A Senior Application Scientist's Guide to the Evaluation of Novel 2-Azaspiro[3.5]nonane Derivatives in Oncology
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Flat, aromatic ring systems have been the mainstay of drug design for decades, but they often present challenges in achieving high target selectivity and favorable physicochemical properties. Spirocyclic scaffolds, characterized by two rings connected through a single, shared carbon atom, offer a compelling solution.[1][2] Their inherent three-dimensionality forces substituents into precise spatial orientations, enabling exquisite interactions with biological targets while often improving properties like aqueous solubility.[3]
The 7-azaspiro[3.5]nonane framework, in particular, has emerged as a versatile and promising core structure in modern drug discovery.[4] This guide focuses on compounds synthesized from a key building block, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate , and provides a comprehensive framework for their in vitro and in vivo evaluation. We will use the context of oncology, specifically targeting protein kinases, to illustrate a logical, data-driven progression from initial hit identification to preclinical proof-of-concept.[5] This document serves as a comparison guide, not only detailing the evaluation of our lead compound but also benchmarking its performance against established and alternative therapies.
Part 1: The Candidate Series – Leveraging the 2-Azaspiro[3.5]nonane Core
The starting material, this compound, is an ideal entry point for library synthesis.[6] It features a primary amine at the 7-position, which is readily available for functionalization (e.g., via amide coupling or reductive amination), and a Boc-protected secondary amine within the spirocyclic system, ensuring regiochemical control during synthesis.
For the purpose of this guide, we will follow the evaluation of a hypothetical lead compound, designated SPN-K-001 , derived from this scaffold. SPN-K-001 has been designed as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a well-recognized negative regulator of T-cell activation and a high-potential target for cancer immunotherapy.[5][7]
Part 2: The In Vitro Evaluation Cascade: From Target to Cell
A rigorous in vitro evaluation is the foundation of any successful drug discovery program. Its purpose is to confirm on-target activity, assess cellular effects, and build a preliminary safety and pharmacokinetic profile before committing to costly in vivo studies. The following experimental cascade is designed to be logical and self-validating, with each step providing critical data that informs the next.
Primary Screening: Confirming Target Engagement
The first crucial question is whether the compound directly interacts with its intended target. This is assessed first in a clean biochemical system and then in a more complex cellular environment.
-
Biochemical Potency Assay: This experiment determines the direct inhibitory activity of SPN-K-001 against purified HPK1 enzyme. A luminescence-based kinase assay is a standard method that measures the amount of ATP remaining after the kinase reaction, providing a robust readout of enzyme inhibition.[8][9] A low IC50 (half-maximal inhibitory concentration) value here is the first gatekeeper for progression.
-
Cellular Target Engagement Assay: Demonstrating activity in a test tube is not enough; the compound must be able to cross the cell membrane and inhibit the target in its native environment. For SPN-K-001, we would use a human T-cell line (e.g., Jurkat cells) and measure the phosphorylation of SLP76, a known downstream substrate of HPK1.[7] A reduction in phosphorylated SLP76 levels upon treatment with SPN-K-001 confirms cellular target engagement.
Secondary Screening: Assessing Cellular Phenotype
With target engagement confirmed, the next step is to determine the compound's effect on cancer cell behavior.
-
Cell Proliferation and Viability Assays: The primary goal of an anti-cancer therapeutic is to inhibit the growth of or kill cancer cells. A panel of cancer cell lines is treated with increasing concentrations of SPN-K-001 to determine its anti-proliferative IC50. Assays like the MTT or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay are industry standards.[8][10]
-
Apoptosis Induction Assay: To understand the mechanism of cell death, an apoptosis assay is critical. Using flow cytometry to detect cells stained with Annexin V and a viability dye (e.g., Propidium Iodide), we can quantify the percentage of cells undergoing programmed cell death.[11][12] This confirms that the compound is inducing a desired apoptotic phenotype rather than non-specific necrosis.
Selectivity and Preliminary Safety Profiling
A common pitfall for kinase inhibitors is a lack of selectivity, which can lead to off-target toxicity.[13] Early assessment is crucial.
-
Kinome-Wide Selectivity Profiling: SPN-K-001 should be screened against a broad panel of protein kinases (e.g., the 468-kinase panel at Eurofins DiscoverX) at a single high concentration (e.g., 1 µM).[9][14] The goal is to identify any other kinases that are significantly inhibited. High selectivity for HPK1 over other kinases, especially those in the same family, is a key indicator of a promising candidate.[5]
-
hERG Inhibition Assay: Off-target inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. An early in vitro hERG assay is a mandatory regulatory checkpoint to de-risk candidates for potential cardiac liabilities.
In Vitro ADME Profiling
Excellent potency and selectivity are meaningless if a compound has poor drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict how a compound might behave in a living system.[15][16]
-
Metabolic Stability: The stability of SPN-K-001 is assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human).[17][18] This predicts its rate of metabolic clearance in the liver.
-
Permeability: A Caco-2 permeability assay uses a monolayer of human intestinal cells to predict a compound's potential for oral absorption.[16][17]
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins is measured, as only the unbound fraction is typically considered active.
-
CYP450 Inhibition: The compound is tested for its ability to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.[18]
Workflow & Pathway Visualizations
Part 3: Comparative Analysis - How SPN-K-001 Stacks Up
To contextualize the performance of SPN-K-001, we compare its hypothetical in vitro data against two alternatives:
-
Comparator A (Standard-of-Care): A fictional multi-kinase inhibitor with known clinical activity but a less selective profile.
-
Comparator B (Alternative Scaffold): A potent, acyclic inhibitor of HPK1, representing a different chemical class.
| Parameter | SPN-K-001 (Spirocyclic) | Comparator A (Multi-Kinase) | Comparator B (Acyclic) | Rationale & Goal |
| HPK1 IC50 (nM) | 2.7 | 15.0 | 3.5 | Potency is key. Goal: <10 nM. |
| Jurkat pSLP76 IC50 (nM) | 25 | 150 | 32 | Confirms cellular activity. Goal: <100 nM. |
| A549 Cell Viability IC50 (µM) | 0.5 | 0.2 | 0.6 | Demonstrates anti-proliferative effect. Goal: <1 µM. |
| Kinase Selectivity (S10 @ 1µM) | 0.95 | 0.40 | 0.88 | Higher is better. S10 = (kinases with >90% inhibition) / (total kinases). Goal: >0.9. |
| hERG Inhibition IC50 (µM) | >30 | 2.5 | >30 | Measures cardiotoxicity risk. Goal: >10 µM. |
| Human Microsomal T½ (min) | 55 | 20 | 45 | Predicts metabolic stability. Goal: >30 min. |
| Caco-2 Permeability (Papp A→B) | 15 | 25 | 8 | Predicts oral absorption. Goal: >10 x 10⁻⁶ cm/s. |
Analysis: In this hypothetical dataset, SPN-K-001 demonstrates superior potency and selectivity compared to the standard-of-care (Comparator A) and is comparable in potency to the alternative scaffold (Comparator B). Its spirocyclic nature contributes to a highly favorable selectivity profile (S10=0.95), a critical differentiator. Furthermore, it avoids the hERG liability of Comparator A and shows balanced ADME properties, making it a strong candidate for in vivo studies.
Part 4: The In Vivo Evaluation: From Animal Models to Efficacy
Promising in vitro data must be validated in a living system. In vivo studies are designed to answer two fundamental questions: 1) What does the body do to the drug (Pharmacokinetics, PK)? and 2) What does the drug do to the body (Pharmacodynamics, PD)?[19]
Pharmacokinetic (PK) Studies
A rodent PK study is the first step to understanding a drug's exposure profile.[20] The goal is to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. This information is essential for designing effective dosing regimens for efficacy studies.[19][21]
Pharmacodynamic (PD) and Efficacy Studies
To test if SPN-K-001 can inhibit tumor growth, a syngeneic mouse model is appropriate for an immunotherapy agent. In this model, mouse cancer cells (e.g., CT26 colon carcinoma) are implanted into immunocompetent mice, allowing for the study of the drug's effect on both the tumor and the host immune system.[22][23]
Hypothetical In Vivo Data Comparison
| Parameter | SPN-K-001 (Spirocyclic) | Comparator B (Acyclic) | Rationale & Goal |
| Mouse Oral Bioavailability (F%) | 45% | 15% | Higher is better for oral dosing. Goal: >30%. |
| Mouse Half-Life (T½, hours) | 4.2 | 3.8 | Allows for reasonable dosing interval. Goal: 2-8 hours. |
| Tumor Growth Inhibition (TGI @ 30 mpk, PO, QD) | 65% | 58% | Primary measure of efficacy. Goal: >60%. |
| Body Weight Loss | <5% | <5% | Key indicator of tolerability. Goal: <15%. |
Analysis: SPN-K-001 demonstrates significantly improved oral bioavailability compared to the acyclic alternative, a common advantage conferred by the rigid, pre-organized structure of spirocycles which can reduce metabolic liabilities. This superior exposure translates into more robust tumor growth inhibition in the efficacy model, establishing clear preclinical proof-of-concept and prioritizing the 2-azaspiro[3.5]nonane series for further development.
Part 5: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Serially dilute SPN-K-001 in DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).
-
Reaction Setup: In a 384-well plate, add purified recombinant HPK1 enzyme, a suitable kinase substrate, and ATP to each well.
-
Incubation: Add the diluted compounds to the reaction wells and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP.
-
Data Analysis: Measure luminescence on a plate reader. Convert luminescence signals to percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Fit the data to a four-parameter dose-response curve to determine the IC50 value.[24]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SPN-K-001 and comparator compounds for 72 hours.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[10]
-
Data Analysis: Measure luminescence and calculate the percentage of viable cells relative to vehicle-treated controls. Determine the IC50 value by non-linear regression analysis.
Protocol 3: Rodent Pharmacokinetic (PK) Study
-
Animal Dosing: Use male Sprague-Dawley rats (n=3 per group). Administer SPN-K-001 as a single dose via intravenous (IV) injection (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).[20][25]
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of SPN-K-001 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data to calculate key PK parameters (AUC, CL, T½, Cmax, Tmax). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[26]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the evaluation of novel compounds derived from this compound. Through the hypothetical case study of SPN-K-001, we have demonstrated how the unique properties of the spirocyclic scaffold can be translated into a superior preclinical candidate profile, characterized by high potency, outstanding selectivity, and favorable ADME/PK properties. The comparative analysis underscores the value of this scaffold over both less selective multi-kinase inhibitors and alternative acyclic chemotypes.
The promising in vivo efficacy and tolerability of SPN-K-001 validate the 2-azaspiro[3.5]nonane core as a privileged scaffold for the development of next-generation kinase inhibitors. The next logical steps in its development would include IND-enabling toxicology studies, process chemistry scale-up, and formulation development to prepare for human clinical trials.
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Characterization and validation of the final products from reactions with tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
An Application Scientist's Guide to the Characterization and Validation of Reaction Products Derived from tert-Butyl 7-Amino-2-azaspiro[3.5]nonane-2-carboxylate
In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity to improve pharmacological properties and explore novel chemical space has never been greater. Spirocyclic scaffolds, particularly spirocyclic diamines, have emerged as privileged structures for this purpose, offering rigid yet complex frameworks for drug design.[1][2] Among these, this compound stands out as a versatile building block. Its bifunctional nature—a readily accessible primary amine and a Boc-protected secondary amine—allows for selective, stepwise functionalization.
However, this versatility necessitates a rigorous and systematic approach to the characterization and validation of its reaction products. Confirming the regioselectivity of a reaction and ensuring the purity and structural integrity of the final compound is paramount for its progression in any drug discovery pipeline. This guide provides a comprehensive framework for the characterization of derivatives synthesized from this spirocyclic diamine, comparing the analytical signatures of common reaction products and offering detailed, field-proven protocols.
The Strategic Importance of a Phased Analytical Workflow
A robust characterization strategy is not a monolithic process but a phased workflow. Each step provides a layer of data, and together, they build an irrefutable case for the structure and purity of the final product. The causality behind this phased approach is risk mitigation; rapid, lower-resolution techniques are used first to make quick " go/no-go " decisions before committing to time-consuming, higher-resolution analyses.
Below is a diagram illustrating a standard, self-validating workflow for the characterization of a novel derivative.
Caption: A phased workflow for reaction validation.
Comparative Analysis of Common Amine-Derived Products
The primary amine of this compound is a versatile nucleophile, readily participating in common synthetic transformations such as amide bond formation, sulfonylation, and reductive amination. The resulting products have distinct analytical signatures.
Caption: Common reactions of the primary amine.
The table below compares the expected analytical data for hypothetical products derived from these reactions, assuming "R" is a simple phenyl group. This direct comparison is crucial for researchers to quickly interpret their data and confirm the success of a specific transformation.
| Product Type | Example Structure (as Phenyl Derivative) | Expected [M+H]⁺ (Da) | Key ¹H NMR Signals (ppm) | Rationale for Signal Shift |
| Starting Material | This compound | 241.19 | ~2.8-3.0 (m, 1H, -CH-NH₂) | The methine proton (CH) adjacent to the primary amine is relatively upfield. |
| Amide | tert-butyl 7-(benzamido)-2-azaspiro[3.5]nonane-2-carboxylate | 345.23 | ~4.0-4.2 (m, 1H, -CH-NHCOR), ~6.5-7.0 (d, 1H, -NH-) | The electron-withdrawing amide carbonyl deshields the adjacent methine proton, shifting it significantly downfield. A new amide N-H proton appears. |
| Sulfonamide | tert-butyl 7-(phenylsulfonamido)-2-azaspiro[3.5]nonane-2-carboxylate | 381.20 | ~3.5-3.7 (m, 1H, -CH-NHSO₂R), ~7.5-8.0 (d, 1H, -NH-) | The strongly electron-withdrawing sulfonyl group also shifts the methine proton downfield, though typically less than an amide. The sulfonamide N-H is also observable. |
| Secondary Amine | tert-butyl 7-(benzylamino)-2-azaspiro[3.5]nonane-2-carboxylate | 331.25 | ~2.6-2.8 (m, 1H, -CH-NHR), ~3.7 (s, 2H, -NH-CH₂-Ph) | Alkylation of the amine causes a minor shift in the methine proton compared to the starting material. The key differentiator is the appearance of new signals for the benzyl protons. |
Core Experimental Protocols
Trustworthiness in experimental science is built on detailed, reproducible protocols. The following methods are standard for the validation of novel spirocyclic derivatives.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is the workhorse technique for initial reaction monitoring and final purity assessment. Its strength lies in coupling the separation power of HPLC with the mass-determining capability of MS.[3]
-
Instrumentation: A standard HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). The C18 phase provides excellent retention for the moderately polar compounds of interest.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a crucial additive. It acidifies the mobile phase, ensuring the amine functionalities are protonated ([M+H]⁺). This leads to better peak shapes on the column and promotes efficient ionization in the ESI source.[4]
-
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in 1 mL of methanol or acetonitrile.
-
Data Interpretation: Look for a major peak in the UV chromatogram that corresponds to the expected [M+H]⁺ ion in the mass spectrum. The integration of the UV peak provides a preliminary purity assessment.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For these derivatives, ¹H and ¹³C NMR are essential.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Rationale: DMSO-d₆ is often preferred for amide and sulfonamide products as it helps in observing the exchangeable N-H protons, which might be broadened or absent in CDCl₃.
-
-
¹H NMR: Acquire a standard proton spectrum. Key areas of focus are the disappearance of the primary amine's signals and the appearance of new signals corresponding to the added functionality (e.g., aromatic protons, amide N-H). Compare the chemical shift of the methine proton adjacent to the nitrogen (see comparison table).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of all expected carbon signals, including new signals from the derivative group (e.g., amide carbonyl at ~165-175 ppm, aromatic carbons at ~110-150 ppm). The presence of the tert-butyl ester carbons (~80 ppm for the quaternary carbon, ~28 ppm for the methyls) serves as an internal structural confirmation.[5]
-
Advanced 2D NMR (if necessary): If the structure is complex or ambiguous, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be run. COSY identifies proton-proton coupling networks, while HSQC correlates each proton to its directly attached carbon, providing definitive assignments.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
While LC-MS confirms the nominal mass, HRMS provides the exact mass, allowing for the determination of the elemental formula. This is a critical piece of data for publication and patent applications.
-
Technique: ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified compound in a suitable solvent like acetonitrile or methanol.
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm).
-
Validation: The experimentally measured exact mass should match the theoretical exact mass calculated for the proposed chemical formula within a 5 ppm error margin. For example, for the amide product C₂₀H₂₈N₂O₃, the theoretical [M+H]⁺ is 345.2173. An observed mass of 345.2170 would be well within the acceptable range and validate the elemental composition.
Comparison with Alternative Scaffolds
The choice of a scaffold is a critical decision in drug design. While this compound offers unique advantages, it is important to understand its properties relative to other commonly used diamine building blocks.
| Scaffold | Key Structural Feature | Physicochemical Profile | Rationale for Use |
| 2-Azaspiro[3.5]nonane (Target) | Rigid spirocyclic core with defined exit vectors from the azetidine and cyclohexane rings. | High Fsp³ character, imparts 3D geometry. | Offers novel intellectual property space and can improve properties like solubility by disrupting planarity.[1][6] |
| Piperazine | Flexible six-membered heterocycle with two nitrogens in a 1,4-relationship. | Lower Fsp³ character, conformationally flexible. | A well-established and synthetically accessible scaffold found in numerous approved drugs; often used to improve aqueous solubility and modulate basicity.[7] |
| 1,2-Diamine Cyclohexane | A common motif in bioactive compounds, existing as cis or trans isomers. | Can be rigid depending on substitution. Stereochemistry is critical for activity. | A classic building block for creating ligands and catalysts; the defined stereochemical relationship between the two amines is often key to its function.[8][9] |
Conclusion
The successful use of this compound in drug discovery hinges on a meticulous and multi-faceted analytical strategy. By employing a phased workflow that combines rapid in-process checks with definitive high-resolution techniques, researchers can confidently validate the structure, identity, and purity of their final products. Understanding the comparative analytical signatures of different derivatives, as outlined in this guide, empowers scientists to interpret their data efficiently and make informed decisions. This rigorous approach is not merely procedural; it is the foundation of scientific integrity, ensuring that the novel molecules advanced toward therapeutic evaluation are precisely what they are intended to be.
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Vasylets, G., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing Drug-Like Properties of Molecules Containing the 2-Azaspiro[3.5]nonane Core
Introduction: Beyond Flatland in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly focused on moving beyond flat, aromatic structures. The rationale is clear: three-dimensional, sp³-rich scaffolds can offer improved physicochemical properties, leading to better clinical outcomes.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement.[2][3][4] Their inherent structural rigidity and defined three-dimensional shapes can enhance aqueous solubility, improve metabolic stability, and provide novel vectors for interacting with biological targets.[1][5]
Among these scaffolds, the 2-azaspiro[3.5]nonane core has emerged as a particularly valuable building block. This guide provides an in-depth, technical comparison of its properties and presents robust, field-proven experimental protocols for assessing the drug-like characteristics of molecules incorporating this promising scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data for your drug discovery programs.
The 2-Azaspiro[3.5]nonane Scaffold: A Physicochemical Advantage
The 2-azaspiro[3.5]nonane core, a fusion of a cyclobutane and a piperidine ring, offers a unique combination of rigidity and functionality. Its three-dimensional nature is a key asset, allowing medicinal chemists to escape the "flatland" of traditional drug candidates and explore new chemical space.[6][7] This structural feature often translates into a more favorable profile of absorption, distribution, metabolism, and excretion (ADME).
To contextualize its advantages, let's compare its key computed physicochemical properties against a common non-spirocyclic bioisostere, piperidine, and another popular spirocycle, 2-azaspiro[3.3]heptane.
| Property | 2-Azaspiro[3.5]nonane | Piperidine | 2-Azaspiro[3.3]heptane | Rationale for Importance |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N | C₆H₁₁N | Foundational identifier of the molecule. |
| Molecular Weight | 125.22 g/mol | 85.15 g/mol | 97.16 g/mol | Influences diffusion and absorption; lower MW is often preferred. |
| Fraction sp³ (Fsp³) | 1.0 | 1.0 | 1.0 | Measures three-dimensionality; higher values are correlated with clinical success.[1] |
| Predicted XLogP3 | 1.8 | 0.8 | 0.2 | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | 12.03 Ų | Influences cell permeability and blood-brain barrier penetration. |
| Predicted pKa (Strongest Basic) | 10.5 | 11.2 | 10.2 | Affects ionization state at physiological pH, impacting solubility and target binding. |
Key Insights from Comparative Data:
-
Controlled Lipophilicity: The 2-azaspiro[3.5]nonane core exhibits a moderate lipophilicity (XLogP3 ≈ 1.8) compared to the more compact and less lipophilic 2-azaspiro[3.3]heptane. This property is critical; while sufficient lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The 2-azaspiro[3.5]nonane scaffold provides a valuable starting point for fine-tuning this crucial parameter.
-
Three-Dimensionality: With an Fsp³ of 1.0, this scaffold fully embraces the principles of designing more three-dimensional drug candidates, which can lead to improved target selectivity and reduced off-target effects.[1]
Experimental Assessment of Core Drug-Like Properties
Reliable experimental data is the cornerstone of any successful drug discovery campaign. The following sections provide detailed, step-by-step protocols for evaluating the three most critical drug-like properties: lipophilicity, aqueous solubility, and metabolic stability.
Lipophilicity Assessment: The Shake-Flask Method for LogP Determination
Causality: Lipophilicity, often expressed as the partition coefficient (LogP), governs how a compound distributes between aqueous and lipid environments in the body.[8] It is a primary determinant of a drug's absorption, permeability, and distribution. The shake-flask method, though manual, remains the "gold standard" for its accuracy and direct measurement of partitioning.[8]
Experimental Protocol: Shake-Flask 1-Octanol/Water Partition Coefficient
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) to represent the aqueous phase.
-
Saturate the buffer with 1-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours.
-
Similarly, saturate 1-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (containing the 2-azaspiro[3.5]nonane core) in the pre-saturated aqueous buffer at a concentration where the UV-Vis absorbance is accurately measurable (e.g., 100 µM).
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated 1-octanol with 2 mL of the compound's aqueous solution.
-
Vortex the mixture vigorously for 5 minutes to ensure a thorough mixing and facilitate partitioning.[9]
-
Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases.[9]
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase.
-
Measure the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[10] A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the compound in the octanol phase by subtraction: [Octanol] = [Initial Aqueous] - [Final Aqueous].
-
The partition coefficient, P, is the ratio of the concentrations: P = [Octanol] / [Aqueous].
-
Finally, calculate LogP: LogP = log10(P).[11]
-
Workflow for LogP Determination
Caption: Shake-flask method workflow for LogP determination.
Aqueous Solubility Assessment: High-Throughput Kinetic Solubility Assay
Causality: A drug must be in solution to be absorbed.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[13][14] While thermodynamic solubility is the "gold standard," kinetic solubility assays are invaluable in early discovery for their high throughput and low compound consumption, allowing for rapid screening and rank-ordering of compounds.[13][15][16]
Experimental Protocol: Nephelometric Kinetic Solubility
-
Compound Plating:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
-
Assay Execution:
-
Using a liquid handler, add a small volume (e.g., 2 µL) of the DMSO stock solutions to a 96-well clear-bottom assay plate containing a larger volume (e.g., 198 µL) of aqueous buffer (pH 7.4). This creates a final DMSO concentration of 1%, which is generally well-tolerated.
-
The final compound concentrations will typically range from 1 µM to 200 µM.
-
-
Precipitation & Detection:
-
Shake the plate for a period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where compound absorbance is minimal.[12][14]
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the signal begins to sharply increase, indicating the formation of a precipitate. This can be determined by identifying the "break point" in the curve.
-
Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility assay workflow.
Metabolic Stability Assessment: In Vitro Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism.[17] An in vitro metabolic stability assay using liver microsomes, which contain the crucial Cytochrome P450 (CYP) enzymes, provides a reliable prediction of a compound's metabolic clearance in vivo.[18][19] Compounds that are metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations.[18] The sp³-rich, rigid nature of the 2-azaspiro[3.5]nonane core can shield potential metabolic soft spots, often leading to enhanced stability.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor necessary for CYP activity) in water.[18]
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., Acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is <1%.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM (final concentration e.g., 0.5 mg/mL) and the test compound (final concentration e.g., 1 µM) in the reaction buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[18]
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[17][18]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
-
Workflow for In Vitro Metabolic Stability Assay
Caption: In Vitro metabolic stability assay workflow using liver microsomes.
Conclusion: A Scaffold for Success
The 2-azaspiro[3.5]nonane core represents a significant tool in the medicinal chemist's arsenal for developing next-generation therapeutics. Its inherent three-dimensionality and favorable physicochemical properties provide a solid foundation for designing molecules with improved ADME profiles.[1][20][21] However, the true potential of any scaffold can only be realized through rigorous and systematic experimental evaluation.
The protocols detailed in this guide provide a robust framework for assessing the key drug-like properties of lipophilicity, solubility, and metabolic stability. By understanding not just how to perform these experiments, but why they are critical, researchers can generate high-quality, reliable data. This enables informed, data-driven decisions, ultimately de-risking drug discovery programs and accelerating the journey from a promising molecule to a life-changing medicine. The strategic incorporation and diligent evaluation of scaffolds like 2-azaspiro[3.5]nonane are pivotal steps in overcoming the challenges of modern drug development.
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High-throughput screening assays for libraries based on the azaspiro[3.5]nonane scaffold
An In-Depth Technical Guide to High-Throughput Screening Assays for Libraries Based on the Azaspiro[3.5]nonane Scaffold
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of high-throughput screening (HTS) assays suitable for compound libraries based on the azaspiro[3.5]nonane scaffold. We will delve into the technical nuances of various assay formats, providing supporting data and field-proven insights to facilitate informed decision-making in your screening campaigns.
The Azaspiro[3.5]nonane Scaffold: A Rising Star in Drug Discovery
The azaspiro[3.5]nonane scaffold is a key example of a saturated heterocyclic system gaining significant traction in medicinal chemistry. Its three-dimensional (3D) nature, imparted by the spirocyclic fusion of an azetidine and a cyclohexane ring, offers a distinct advantage over traditional flat, aromatic structures. This complexity allows for more specific interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[1] As libraries of these compounds become more prevalent, selecting the appropriate HTS assay is paramount to unlocking their therapeutic potential.
Navigating the Screening Challenges of Spirocyclic Scaffolds
The very properties that make azaspiro[3.5]nonane and other spirocyclic scaffolds attractive also present unique challenges in HTS.[1] A priori consideration of these factors is crucial for robust assay design.
-
Solubility: The increased sp3 character can lead to poor aqueous solubility, which can cause compound precipitation in aqueous assay buffers, leading to false-positive or false-negative results.
-
Autofluorescence: Like many complex organic molecules, derivatives of the azaspiro[3.5]nonane scaffold may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Non-Specific Binding: The lipophilic nature of these scaffolds can lead to non-specific binding to assay components, such as plates or proteins, resulting in misleading data.
-
Cell Permeability: For cell-based assays, the physicochemical properties of the scaffold will dictate its ability to cross the cell membrane and reach intracellular targets.
A Comparative Analysis of HTS Assay Formats
The choice of HTS technology is a critical decision that will impact the quality and relevance of your screening data.[2][3] Below, we compare several common HTS formats, evaluating their suitability for screening azaspiro[3.5]nonane libraries.
Fluorescence-Based Assays
Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability to various target classes.[4][5]
-
Fluorescence Polarization (FP): FP assays are homogeneous assays that measure the change in polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein target.[6][7] They are well-suited for studying protein-ligand interactions.
-
Causality: The principle relies on the fact that a small, fluorescent molecule tumbles rapidly in solution, depolarizing emitted light. Upon binding to a larger molecule, its tumbling slows, and the emitted light remains more polarized. This makes FP an excellent choice for competitive binding assays where library compounds displace a fluorescent probe.
-
-
Förster Resonance Energy Transfer (FRET): FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[8][9] This can be used to monitor a wide range of biological events, including protein-protein interactions and enzymatic activity.
-
Causality: Energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm). This allows for the design of assays where a change in the biological system of interest brings the fluorophores together or separates them, resulting in a measurable change in the FRET signal.
-
Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and are less susceptible to interference from autofluorescent compounds.
-
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, BRET involves energy transfer between a donor and an acceptor. However, the donor in BRET is a luciferase enzyme that generates light through a chemical reaction, and the acceptor is a fluorescent protein.[8][9]
-
Causality: The absence of an external light source for excitation minimizes background fluorescence and light scattering, often leading to a better signal-to-noise ratio compared to FRET.[9]
-
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and versatile.[10][11] It involves two types of beads: a donor bead that, upon excitation at 680 nm, releases singlet oxygen, and an acceptor bead that emits light when it comes into contact with the singlet oxygen.[11][12][13]
-
Causality: The short half-life of singlet oxygen means that a signal is only produced when the donor and acceptor beads are brought into close proximity (within ~200 nm) by a biological interaction.[10][14] This makes it suitable for a wide range of applications, including detecting protein-protein interactions, enzyme activity, and second messenger accumulation.[11][12]
-
Label-Free Technologies
Label-free technologies detect biomolecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.[15][16]
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[16][17]
-
Causality: This technique provides real-time kinetic data on association and dissociation rates, offering a deeper understanding of the binding event. While traditionally lower in throughput, advances have made SPR more amenable to screening.[17]
-
-
Mass Spectrometry (MS)-Based HTS: MS-based HTS directly measures the mass of substrates and products, providing a direct and unambiguous readout of enzyme activity.[18]
-
Causality: This method is highly resistant to interference from colored or fluorescent compounds and does not require modified substrates. It is particularly powerful for screening targets that are difficult to assay using other methods.[18]
-
Emerging Technologies: DNA-Encoded Libraries (DELs)
DEL technology enables the screening of billions of compounds simultaneously.[19][20] Each small molecule is conjugated to a unique DNA barcode that allows for its identification after a selection process.[19][21]
-
Causality: The process involves incubating the DEL with an immobilized protein target, washing away non-binders, and then amplifying and sequencing the DNA barcodes of the bound molecules to identify the "hits".[19][21] This approach is highly efficient for initial hit discovery, especially when the amount of target protein is limited.[20]
Data Summary and Assay Comparison
| Assay Format | Principle | Throughput | Sensitivity | Cost | Key Advantages | Potential Challenges with Azaspiro[3.5]nonane Scaffolds |
| Fluorescence Polarization (FP) | Change in molecular tumbling upon binding | High | Moderate | Low to Moderate | Homogeneous, simple, robust | Autofluorescence, solubility issues |
| FRET | Distance-dependent energy transfer | High | High | Moderate | Ratiometric, dynamic measurements | Autofluorescence, spectral overlap |
| BRET | Bioluminescent energy transfer | High | High | Moderate to High | Low background, high S/N ratio | Potential for compound interference with luciferase |
| AlphaScreen® | Proximity-based singlet oxygen transfer | High | Very High | High | Highly sensitive, versatile | Potential for compound interference with signal generation |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Low to Moderate | High | High | Real-time kinetics, label-free | Throughput can be a bottleneck, non-specific binding |
| Mass Spectrometry (MS)-HTS | Direct mass detection of analytes | Moderate | High | High | Label-free, direct measurement, interference-resistant | Lower throughput than optical methods |
| DNA-Encoded Libraries (DEL) | Affinity selection and DNA sequencing | Ultra-High | N/A | Variable | Screens billions of compounds, requires minimal protein | DNA tag may influence binding, complex data analysis |
Experimental Protocols: A Practical Guide
Protocol: Fluorescence Polarization (FP) Assay for a Kinase Target
This protocol describes a competitive binding assay to identify inhibitors of a kinase that bind to the ATP pocket.
Self-Validating System: This protocol incorporates essential controls for data integrity.
-
Positive Control: A known inhibitor of the kinase.
-
Negative Control: DMSO vehicle.
-
No Enzyme Control: To assess background signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a fluorescently labeled ATP competitive probe (tracer) at 2x the final concentration in assay buffer.
-
Prepare the kinase at 2x the final concentration in assay buffer.
-
Dilute the azaspiro[3.5]nonane library compounds and controls to a 100x stock in DMSO, then create a 4x intermediate dilution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4x compound or control to the assay wells.
-
Add 5 µL of 2x kinase solution to all wells except the "no enzyme" controls. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of 2x fluorescent tracer solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
-
Calculate the millipolarization (mP) values.
-
-
Data Analysis:
Protocol: AlphaScreen® Assay for Protein-Protein Interaction (PPI)
This protocol outlines the steps to identify compounds from an azaspiro[3.5]nonane library that disrupt a PPI.
Self-Validating System:
-
Positive Control: A known disruptor of the PPI.
-
Negative Control: DMSO vehicle.
-
No Protein Control: To determine background signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris, pH 8.0, 0.01% Tween-20).
-
Prepare one protein partner (Protein A) biotinylated, and the other (Protein B) with a GST-tag.
-
Prepare Streptavidin-coated Donor beads and anti-GST Acceptor beads according to the manufacturer's instructions.
-
Dilute the azaspiro[3.5]nonane library compounds and controls to a 4x final concentration in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4x compound or control to the assay wells.
-
Add 5 µL of a 4x mix of biotinylated Protein A and GST-tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 2x mix of Donor and Acceptor beads (prepared in the dark).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor.
-
Determine the percent inhibition for each compound.
-
Visualizations: Workflows and Mechanisms
General HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
AlphaScreen® Mechanism of Action
Caption: The proximity-based mechanism of the AlphaScreen® assay.
Decision Tree for Assay Selection
Caption: A decision tree to guide assay selection based on the biological target.
Conclusion
Screening libraries based on the novel and structurally complex azaspiro[3.5]nonane scaffold requires careful consideration of the potential challenges and a thoughtful approach to assay selection. There is no single "best" assay; the optimal choice depends on the specific biological question, the target class, and available resources. By understanding the underlying principles of different HTS technologies and implementing robust, self-validating protocols, researchers can effectively navigate the complexities of screening 3D-rich compound libraries and successfully identify promising new therapeutic leads.
References
- Current time information in Vhembe District Municipality, ZA. Google.
- Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Google.
- High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. Google.
- Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Google.
- AlphaScreen | BMG LABTECH. Google.
- High throughput screening technologies for ion channels - PMC - NIH. Google.
- Ion Channel Assays - Charles River Labor
- (PDF)
- Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs)
- AlphaScreen® - Berthold Technologies GmbH & Co.KG. Google.
- Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - NIH. Google.
- The Use of AlphaScreen Technology in HTS: Current St
- The Use of AlphaScreen Technology in HTS: Current St
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. Google.
- Recent progress in assays for GPCR drug discovery. Google.
- Using label-free screening technology to improve efficiency in drug discovery - PubMed. Google.
- EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYM
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Google.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Public
- Accelerating Discovery and Development with Advances in High-Throughput Screening. Google.
- High throughput screening of small molecule library: procedure, challenges and future. Google.
- High-throughput screening (HTS) | BMG LABTECH. Google.
- High Throughput Screening Assays for Drug Discovery - BellBrook Labs. Google.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- Implementation of appropriate assays and HTS technologies in drug discovery. Google.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors - ResearchG
- Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages - Frontiers. Google.
- Label‐free detection techniques for protein microarrays: Prospects, merits and challenges - PMC - PubMed Central. Google.
- DNA-Encoded Library Screening for Small Molecule Drug Discovery - Cre
- DNA-Encoded Libraries (DEL) - WuXi Biology. Google.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Google.
- Label and Label-Free Detection Techniques for Protein Microarrays - PMC - NIH. Google.
- FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC - NIH. Google.
- 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening - MDPI. Google.
- Spiro-, Poly- and Bicyclic Screening Compound Library - Life Chemicals. Google.
- DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PubMed Central. Google.
- Mass spectrometric techniques for label-free high-throughput screening in drug discovery - PubMed. Google.
- Overview of high-throughput screening - PubMed. Google.
- DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Google.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. Google.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Google.
- High-Throughput Screening Assay Datasets from the PubChem D
- Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling - PubMed. Google.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Public
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Comparing the efficacy of different synthetic routes to tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
The spirocyclic amine, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, is a valuable building block in medicinal chemistry, sought after for its rigid, three-dimensional structure that allows for the exploration of novel chemical space in drug discovery. Its synthesis, however, presents unique challenges. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their efficacy, practicality, and underlying chemical principles to aid researchers in selecting the optimal path for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of spirocycles, particularly those incorporating multiple heteroatoms, requires careful strategic planning. The target molecule features a spirocyclic core with a protected secondary amine in the azetidine ring and a primary amine on the cyclohexane ring. The two routes explored in this guide both converge on a key ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, which is then converted to the final product via reductive amination. The primary difference between the two routes lies in the construction of this spirocyclic ketone.
Route 1: [2+2] Cycloaddition Approach
This route leverages a [2+2] cycloaddition reaction between a ketene and an alkene to construct the cyclobutanone ring of the spirocycle.
Overall Workflow of Route 1
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate in Reaction Mixtures
Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds
In modern drug discovery, spirocyclic scaffolds are increasingly utilized to explore three-dimensional chemical space, offering improvements in potency, selectivity, and pharmacokinetic properties.[1][2] The compound tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is a key building block in this class, valued for its rigid conformational constraint.[3] As with any synthetic intermediate destined for pharmaceutical use, the ability to accurately and reliably quantify this compound within complex reaction mixtures is not merely a procedural step but a cornerstone of process control, yield optimization, and impurity profiling.
This guide provides an in-depth comparison of validated analytical methods for the quantification of this spirocyclic amine. We will move beyond simple protocol recitation to explore the underlying rationale for methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards of international regulatory guidelines. The objective is to equip researchers, process chemists, and quality control analysts with the expertise to select and validate an analytical method that is truly fit for its intended purpose.
The primary analytical challenge presented by this compound is its lack of a strong native chromophore, rendering direct UV-Vis detection insensitive. Furthermore, its primary amine moiety is nucleophilic, and its relatively low volatility precludes direct analysis by gas chromatography. This necessitates either derivatization to introduce a detectable functional group or the use of a more universal detection technique like mass spectrometry.
We will compare three distinct, validated approaches:
-
Reverse-Phase High-Performance Liquid Chromatography with UV/Fluorescence Detection (RP-HPLC-UV/FLD) following pre-column derivatization.
-
Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization to enhance volatility.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , a high-sensitivity direct method.
All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5][6]
Method 1: RP-HPLC with Pre-column Derivatization and UV/Fluorescence Detection
This classical approach remains a robust and accessible workhorse in many laboratories. The core principle is to chemically modify the analyte by attaching a "tag" that is highly responsive to UV or fluorescence detectors. This not only imparts detectability but can also improve the chromatographic properties of the analyte.
Causality of Experimental Choices:
-
Derivatization Agent: We have selected 9-fluorenylmethyl chloroformate (FMOC-Cl). It reacts rapidly and specifically with the primary amine under mild conditions to form a stable carbamate.[7][8] The resulting derivative possesses a highly fluorescent fluorenyl group, offering exceptional sensitivity. An alternative, o-phthalaldehyde (OPA), reacts even faster but yields a less stable derivative, making FMOC-Cl preferable for method robustness.[9]
-
Chromatography: A C18 stationary phase is chosen for its hydrophobic nature, which provides strong retention for the nonpolar FMOC-derivatized analyte. A gradient elution with acetonitrile and water is employed to ensure sharp peaks and efficient separation from unreacted starting materials, derivatizing agent artifacts, and other reaction byproducts.
Experimental Protocol: HPLC-FLD
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution with acetonitrile.
-
-
Sample Preparation (from a reaction mixture):
-
Quench a 100 µL aliquot of the reaction mixture in 1.9 mL of acetonitrile to precipitate salts and catalysts.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant 10-fold with acetonitrile to bring the analyte concentration into the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or prepared sample, add 200 µL of borate buffer (0.1 M, pH 9.0).
-
Add 200 µL of FMOC-Cl solution (15 mM in acetonitrile).
-
Vortex immediately for 15 seconds and allow the reaction to proceed at room temperature for 10 minutes.
-
To quench the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine). Vortex and wait 2 minutes.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Workflow Diagram: HPLC-FLD
Caption: Workflow for quantification via HPLC-FLD after FMOC-Cl derivatization.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for its high peak capacity and the structural information provided by the mass spectrometer. The primary hurdle is the analyte's non-volatility, which must be overcome through derivatization.
Causality of Experimental Choices:
-
Derivatization Agent: We use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This silylating agent effectively replaces the active hydrogen on the primary amine with a bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group. This transformation drastically increases the analyte's volatility and thermal stability, making it suitable for GC analysis. MTBSTFA is chosen over other silylating agents like BSTFA because TBDMS derivatives are significantly more stable to hydrolysis, a critical factor for reproducibility.
-
Analysis: A standard non-polar column (e.g., 5% phenyl polysiloxane) is used, which separates compounds primarily based on boiling point. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This enhances sensitivity and selectivity by monitoring only specific, characteristic fragment ions of the derivatized analyte, effectively filtering out noise from the sample matrix.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare standards and reaction mixture samples as described in the HPLC method, but use pyridine as the final solvent, as it is compatible with the silylation reaction.
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the derivatizing agent and product.
-
-
Derivatization Procedure:
-
Transfer a 100 µL aliquot of the standard or prepared sample into a GC vial with an insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 150°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TBDMS-derivative (e.g., m/z [M-57]⁺, the loss of the tert-butyl group).
-
Workflow Diagram: GC-MS
Caption: Workflow for quantification via GC-MS after silylation with MTBSTFA.
Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the most modern and powerful technique of the three. It combines the high-resolution separation of UPLC with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer. Critically, this method does not require derivatization.
Causality of Experimental Choices:
-
Chromatography: UPLC with sub-2 µm particle size columns provides faster analysis times and superior resolution compared to conventional HPLC. A C18 column is still suitable. A simple mobile phase of water and methanol with a small amount of formic acid is used. The acid serves to protonate the amine, ensuring good peak shape and promoting efficient ionization in the MS source.
-
Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. This is a highly specific process: the first quadrupole (Q1) selects the protonated molecular ion of our analyte ([M+H]⁺). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) monitors for a specific, characteristic fragment ion. This "parent-to-daughter" transition is unique to the analyte, providing extraordinary selectivity and virtually eliminating matrix interference.
Experimental Protocol: UPLC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution (1.0 mg/mL) and calibration standards (0.01 ng/mL to 100 ng/mL) in 50:50 methanol:water with 0.1% formic acid.
-
Prepare the reaction mixture sample as described in the HPLC method, but perform the final dilution using the 50:50 methanol:water with 0.1% formic acid mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Chromatographic and MS Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: The specific parent ion (m/z for [C₁₃H₂₄N₂O₂ + H]⁺ = 241.2) and a stable, high-intensity fragment ion (determined during method development) will be monitored.
-
Workflow Diagram: UPLC-MS/MS
Caption: Direct quantification workflow using UPLC-MS/MS.
Comparative Validation Data Summary
The performance of each method was rigorously assessed according to ICH Q2(R1) guidelines.[10] The following table summarizes the typical results obtained during validation.
| Validation Parameter | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | UPLC-MS/MS (Direct) |
| Specificity | High; potential interference from other primary amines. | Very High; separation by GC, confirmation by mass. | Exceptional; based on unique MRM transition. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL | 0.05 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.0% | 99.1 - 100.8% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 1.0% |
| - Intermediate | < 2.0% | < 2.5% | < 1.8% |
| LOD | ~0.03 µg/mL | ~0.15 µg/mL | ~0.015 ng/mL |
| LOQ | 0.1 µg/mL | 0.5 µg/mL | 0.05 ng/mL |
| Robustness | Moderate; sensitive to pH and derivatization time. | Moderate; sensitive to moisture during derivatization. | High; minimal sample prep reduces variability. |
| Analysis Time | ~25 min/sample | ~15 min/sample | ~4 min/sample |
Overall Validation Workflow and Method Selection
The process of validating any analytical method follows a logical progression, ensuring that the final procedure is reliable and fit for purpose.
Caption: General workflow for analytical method selection and validation.
Conclusion and Recommendations
Each of the validated methods presents a viable pathway for the quantification of this compound, yet they are not interchangeable. The optimal choice is dictated by the specific needs of the laboratory and the application.
-
GC-MS is a strong alternative, especially if a laboratory has more expertise or availability in GC instrumentation. It provides excellent specificity due to the combination of chromatographic separation and mass detection. However, the derivatization is highly sensitive to moisture, which can introduce variability if not carefully controlled.
-
UPLC-MS/MS represents the gold standard. Its direct analysis capability eliminates the time and potential error associated with derivatization. The sensitivity is orders of magnitude better than the other techniques, making it ideal for low-level impurity analysis in addition to primary assay. The speed of analysis is unmatched, making it the clear choice for high-throughput applications. The main barrier to entry is the significant capital investment and higher operational complexity of the instrumentation.
As a Senior Application Scientist, my recommendation is to adopt the UPLC-MS/MS method if the resources are available, due to its superior speed, sensitivity, and robustness. For labs without this capability, the HPLC-FLD method provides a highly reliable and sensitive alternative that will meet the regulatory requirements for the assay of this important building block.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 1408075-19-3) and its associated waste streams. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Profile and Essential Precautions
Understanding the hazard profile is the foundation of safe chemical handling. This compound is classified under the Globally Harmonized System (GHS) with specific risks that demand rigorous adherence to safety protocols.
GHS Hazard Classification [1]
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.
Scientist's Note: The presence of an amino group and a bulky tert-butyl carbamate structure warrants careful handling. While the toxicological properties have not been exhaustively investigated, the GHS classification necessitates treating this compound with a high degree of caution to prevent accidental ingestion, inhalation of dust, or contact with skin and eyes.[2]
| Hazard Statement | Precautionary Action & Rationale |
| H302: Harmful if swallowed | Prohibit eating, drinking, or smoking in the laboratory.[1] Always wash hands thoroughly with soap and water after handling.[3] Rationale: Prevents accidental ingestion from contaminated hands. |
| H315: Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat.[1] If skin contact occurs, immediately wash the affected area with soap and plenty of water.[2] Rationale: Forms a barrier to prevent direct contact and subsequent irritation. |
| H319: Causes serious eye irritation | Wear safety goggles with side shields or a face shield.[1] An accessible eye wash station is mandatory. Rationale: Protects against splashes or airborne dust particles that can cause severe eye damage. |
| H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid creating dust when handling the solid material.[2] Rationale: A fume hood captures airborne particles, preventing them from entering the respiratory tract. |
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents, as these may lead to hazardous reactions.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE |
| Weighing/Handling Solid | Lab coat, Safety goggles with side-shields, Chemical-resistant gloves (e.g., Nitrile), Face mask or respirator (if not in a fume hood)[2][4] |
| Preparing Solutions | Lab coat, Safety goggles and face shield, Chemical-resistant gloves (e.g., Nitrile) |
| Handling Waste Containers | Lab coat, Safety goggles, Chemical-resistant gloves |
Waste Segregation and Collection Workflow
Proper segregation at the point of generation is the most critical step for safe, compliant, and cost-effective disposal. Never mix incompatible waste streams.[5][6]
Step-by-Step Segregation Protocol:
-
Obtain Labeled Containers: Procure designated hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.[7] Each container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of its contents.[6][8][9]
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
Organic Solvent Solutions: Collect solutions where the compound is dissolved in an organic solvent in a dedicated "Organic Solvent Waste" container. Do not mix with other incompatible wastes like acids or oxidizers.[5]
-
-
Empty Containers: Rinse the original product container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once cleaned, the container can often be disposed of as normal trash, but confirm this with your institutional EHS guidelines.
-
Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic and incompatible materials.[8][9] The containers must remain closed except when adding waste.[6]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the area.[4]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[2]
-
Assess: Evaluate the extent of the spill and any immediate hazards. Do not attempt to clean a large spill without proper training and equipment. Contact your EHS department immediately.
Step-by-Step Cleanup for Minor Spills:
-
Wear PPE: Don the appropriate PPE as outlined in Section 2, including a respirator if necessary.[4]
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Cleanup:
-
Collect: Place the absorbed material or swept solid into a labeled hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[1][7]
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Final Disposal Pathway
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[2][8] The accepted and regulated method for final disposal is through a licensed professional waste management service.
-
Primary Disposal Method: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] This process ensures the complete destruction of the compound into less harmful components.
-
Institutional Protocol: All collected hazardous waste must be turned over to your institution's EHS department.[7] They will coordinate with licensed hazardous waste disposal companies to ensure the waste is transported and disposed of in compliance with all federal and state regulations, such as those from the Environmental Protection Agency (EPA).[10][11]
Rationale: Amines and their derivatives can be harmful to aquatic life. Drain disposal can contaminate waterways and interfere with wastewater treatment processes.[7] Incineration is the most effective method for destroying complex organic molecules and preventing environmental release.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. capotchem.cn [capotchem.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. otago.ac.nz [otago.ac.nz]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
